molecular formula C8H9NO2 B107801 Methyl 3-aminobenzoate CAS No. 4518-10-9

Methyl 3-aminobenzoate

Cat. No.: B107801
CAS No.: 4518-10-9
M. Wt: 151.16 g/mol
InChI Key: VZDNXXPBYLGWOS-UHFFFAOYSA-N
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Description

Methyl 3-aminobenzoate, also known as this compound, is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-aminobenzoate
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InChI

InChI=1S/C8H9NO2/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDNXXPBYLGWOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7063506
Record name Benzoic acid, 3-amino-, methyl ester
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Molecular Weight

151.16 g/mol
Source PubChem
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CAS No.

4518-10-9
Record name Methyl 3-aminobenzoate
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Record name Benzoic acid, 3-amino-, methyl ester
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Record name Benzoic acid, 3-amino-, methyl ester
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Record name Benzoic acid, 3-amino-, methyl ester
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Record name Methyl 3-aminobenzoate
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Record name Methyl 3-aminobenzoate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 4518-10-9

This technical guide provides a comprehensive overview of Methyl 3-aminobenzoate (B8586502), a pivotal chemical intermediate in pharmaceutical research and organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, spectroscopic data, synthesis protocols, and applications.

Chemical and Physical Properties

Methyl 3-aminobenzoate, also known as 3-(Methoxycarbonyl)aniline, is a light beige to brown crystalline powder.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReferences
CAS Number 4518-10-9[3][4]
Molecular Formula C₈H₉NO₂[3][4]
Molecular Weight 151.16 g/mol [3][4][5]
Appearance Light yellow to yellow to orange powder to crystal[6]
Melting Point 50-55 °C[3][7]
Boiling Point 281.5 ± 13.0 °C at 760 mmHg[3]
Density 1.2 ± 0.1 g/cm³[3]
Flash Point 140.4 ± 17.4 °C[3]
Solubility Slightly soluble in water (0.1-1%)[1]
LogP 1.01[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following tables summarize its key spectroscopic features.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ) ppmMultiplicityAssignment
7.41 - 7.34mAromatic CH
7.198Aromatic CH
6.841Aromatic CH
3.872s-OCH₃
3.72br s-NH₂

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ) ppmAssignment
167.2C=O (ester)
146.5C-NH₂
129.2Aromatic CH
121.5Aromatic C
118.9Aromatic CH
115.8Aromatic CH
52.1-OCH₃

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹)Functional Group
3450, 3350N-H stretch (amine)
1710C=O stretch (ester)
1620N-H bend (amine)
1590, 1490C=C stretch (aromatic)
1250C-O stretch (ester)

MS (Mass Spectrometry)

m/zInterpretation
151[M]⁺ (Molecular ion)
120[M - OCH₃]⁺
92[M - COOCH₃]⁺

Experimental Protocols

The synthesis of this compound is most commonly achieved through the esterification of 3-aminobenzoic acid.

Synthesis of this compound via Fischer Esterification

Materials:

  • 3-Aminobenzoic acid

  • Methanol (B129727) (anhydrous)

  • Thionyl chloride or concentrated sulfuric acid

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend 3-aminobenzoic acid in anhydrous methanol in a round-bottom flask.[4]

  • Cool the mixture to 0°C in an ice bath.[4][8]

  • Slowly add a catalytic amount of concentrated sulfuric acid or 1.5-2.5 equivalents of thionyl chloride dropwise.[4][8]

  • Reflux the reaction mixture for 12-24 hours.[4][8]

  • Monitor the reaction progress by thin-layer chromatography (TLC).[4]

  • After completion, cool the mixture and remove the methanol under reduced pressure.[4]

  • Neutralize the residue with a saturated aqueous sodium bicarbonate solution.[4][8]

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).[4][8]

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.[4]

  • Evaporate the solvent to yield the crude this compound.[4]

  • The crude product can be further purified by column chromatography or recrystallization.[9]

G 3-Aminobenzoic Acid 3-Aminobenzoic Acid Esterification Esterification 3-Aminobenzoic Acid->Esterification Methanol Methanol Methanol->Esterification Thionyl Chloride / Sulfuric Acid Thionyl Chloride / Sulfuric Acid Thionyl Chloride / Sulfuric Acid->Esterification This compound This compound Workup Workup Esterification->Workup Workup->this compound

Synthesis workflow for this compound.

Applications in Drug Development

This compound is a versatile building block in the synthesis of various pharmaceutical compounds.[1][10] Its bifunctional nature, with both an amine and a methyl ester group, allows for diverse chemical modifications.

A notable application is in the synthesis of targeted cancer therapies, such as tyrosine kinase inhibitors. For instance, it is a key intermediate in the synthesis of precursors for Nilotinib and Imatinib, drugs used to treat chronic myeloid leukemia.[10] Furthermore, derivatives of this compound have been investigated as inhibitors of malate (B86768) dehydrogenase (MDH), an enzyme implicated in cancer cell metabolism.[6]

The deuterated analog, this compound-d4, is utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays for drug metabolism and pharmacokinetic (DMPK) studies.[11]

G Growth Factor Growth Factor Binds Binds Growth Factor->Binds Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Activates Activates Receptor Tyrosine Kinase (RTK)->Activates RAS RAS RAS->Activates RAF RAF RAF->Activates MEK MEK Phosphorylates Phosphorylates MEK->Phosphorylates ERK ERK ERK->Phosphorylates Gene Transcription Gene Transcription This compound Derivative (Hypothetical Inhibitor) This compound Derivative (Hypothetical Inhibitor) Inhibits Inhibits This compound Derivative (Hypothetical Inhibitor)->Inhibits Binds->Receptor Tyrosine Kinase (RTK) Activates->RAS Activates->RAF Activates->MEK Phosphorylates->ERK Phosphorylates->Gene Transcription Inhibits->RAF

Hypothetical signaling pathway inhibition.

Safety and Handling

This compound is considered hazardous and requires careful handling.[7] It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[5][7] It is harmful if swallowed, in contact with skin, or if inhaled.[7][12]

Precautionary Measures:

  • Handling: Use only under a chemical fume hood.[7] Avoid breathing dust and contact with skin and eyes.[7][13] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[7][14]

  • Storage: Keep in a dry, cool, and well-ventilated place in a tightly closed container.[7]

  • First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes.[7]

    • In case of skin contact: Wash with plenty of soap and water.[7]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[7]

    • If swallowed: Call a poison center or doctor if you feel unwell.[7]

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.[7][12]

References

An In-depth Technical Guide to the Physical Properties of Methyl 3-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Methyl 3-aminobenzoate (B8586502). The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental protocols for the determination of these properties are also included, offering a practical resource for laboratory professionals.

Core Physical and Chemical Data

Methyl 3-aminobenzoate is an organic compound with the chemical formula C₈H₉NO₂. It is recognized as an important raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] At room temperature, it typically presents as a white to off-white or light beige to brown crystalline solid.[2][3]

Data Presentation: Summary of Physical Properties

The quantitative physical properties of this compound are summarized in the table below for straightforward reference and comparison.

PropertyValueReferences
Molecular Formula C₈H₉NO₂[2][4][5]
Molecular Weight 151.16 g/mol [2][4][5]
Appearance White to brown crystals or chunks[3][6]
Melting Point 49-54 °C (≥42 °C reported)[1][2][6]
Boiling Point 281.5 °C at 760 mmHg; 170 °C at 20 mmHg[2][3]
Density 1.232 g/cm³[3]
Solubility Slightly soluble in water (0.1-1%); Soluble in Deuterated Chloroform[1][3]
Flash Point 140.4 °C[2]
Refractive Index 1.565 (estimate: 1.5810)[2][3]
pKa 3.64 (+1) at 25°C[3]
LogP 1.010 (estimated)[3]
CAS Number 4518-10-9[2][4][7]

Experimental Protocols

The following sections detail the standard laboratory methodologies for the determination of the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. A sharp melting point range is often indicative of a pure compound.

Methodology:

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of approximately 3-4 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer. This assembly is then placed in a heating bath apparatus, such as a Thiele tube or a digital melting point apparatus.

  • Heating: The heating bath is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.

  • Observation: The temperature at which the substance first begins to melt (T1) and the temperature at which the substance is completely molten (T2) are recorded. The melting point is reported as the range T1-T2.

Boiling Point Determination

For solid compounds, the boiling point is determined at reduced pressure to prevent decomposition at high temperatures.

Methodology:

  • Sample Preparation: A small amount of this compound is placed in a small test tube or fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the test tube containing the sample.

  • Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., Thiele tube with paraffin (B1166041) oil).

  • Heating and Observation: The apparatus is heated until a steady stream of bubbles emerges from the open end of the inverted capillary tube. The heating is then discontinued. The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point at that pressure.

Solubility Determination

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Methodology:

  • Sample and Solvent Preparation: A known mass of this compound is weighed. A specific volume of the solvent (e.g., water, ethanol) is measured into a test tube or beaker.

  • Dissolution: The solid is added to the solvent in small, pre-weighed portions. After each addition, the mixture is stirred or agitated thoroughly to facilitate dissolution.

  • Saturation Point: The addition of the solid is continued until a point is reached where no more solid dissolves, and a saturated solution is formed.

  • Quantification: The total mass of the dissolved solid is determined. Solubility is typically expressed as grams of solute per 100 mL of solvent or as a percentage. For qualitative assessment, the terms insoluble, slightly soluble, soluble, and very soluble are used.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are then acquired.

  • Data Interpretation: The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the molecular structure.

Infrared (IR) Spectroscopy:

  • Sample Preparation (ATR): A small amount of the solid sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (KBr Pellet): A small amount of the sample (1-2 mg) is ground with dry potassium bromide (KBr) (100-200 mg) and pressed into a thin, transparent pellet.

  • Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded.

  • Data Interpretation: The absorption bands in the IR spectrum are correlated to the functional groups present in the molecule (e.g., N-H stretches, C=O stretch, aromatic C-H bends).

Mass Spectrometry (MS):

  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and ionized, typically by electron impact (EI).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

  • Detection: The abundance of each ion is measured by a detector.

  • Data Interpretation: The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides further structural information.

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of the physical properties of a solid organic compound like this compound.

experimental_workflow cluster_sample Sample Preparation cluster_physical_tests Physical Property Determination cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis and Reporting Sample Pure Solid Sample (this compound) MeltingPoint Melting Point Determination Sample->MeltingPoint BoilingPoint Boiling Point Determination Sample->BoilingPoint Solubility Solubility Testing Sample->Solubility Density Density Measurement Sample->Density NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS DataAnalysis Data Compilation and Analysis MeltingPoint->DataAnalysis BoilingPoint->DataAnalysis Solubility->DataAnalysis Density->DataAnalysis NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis Report Technical Report/ Whitepaper Generation DataAnalysis->Report

Caption: Workflow for the physical and spectral characterization of a solid compound.

References

Methyl 3-Aminobenzoate Solubility in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl 3-aminobenzoate (B8586502) in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, pharmaceuticals, and materials science, impacting everything from reaction kinetics to purification and formulation. This document presents available quantitative data, details experimental protocols for solubility determination, and illustrates the workflow for these procedures.

Core Data: Solubility of Methyl 3-Aminobenzoate

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. The following table summarizes the available qualitative and limited quantitative information.

SolventChemical FormulaMolar Mass ( g/mol )Polarity (Dielectric Constant)Solubility
WaterH₂O18.0280.1Slightly Soluble
MethanolCH₃OH32.0432.7Soluble
Deuterated ChloroformCDCl₃120.384.81Soluble

Note on Data Availability: Comprehensive, peer-reviewed quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in common organic solvents such as ethanol, acetone, ethyl acetate, and others remains largely unpublished. The information presented is based on qualitative descriptions from chemical suppliers and databases. For precise quantitative applications, experimental determination of solubility is strongly recommended.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a solvent. This protocol outlines the steps for determining the solubility of this compound in an organic solvent, followed by gravimetric analysis for quantification.

Objective: To determine the equilibrium solubility of this compound in a specified organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Micropipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Pre-weighed evaporation dishes

  • Vacuum oven

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of crystalline this compound to several glass vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

    • Accurately pipette a known volume (e.g., 5 mL) of the desired organic solvent into each vial.

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

    • Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours. The exact time required to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the liquid.

    • Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.

  • Gravimetric Analysis:

    • Dispense a precise volume of the clear, filtered saturated solution into a pre-weighed evaporation dish.

    • Carefully evaporate the solvent in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound to avoid decomposition or loss of the solute.

    • Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator and weigh it on an analytical balance.

    • Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final weight of the dish and solute minus the initial weight of the empty dish.

    • The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification (Gravimetric) prep_solid Weigh excess This compound prep_solvent Add known volume of organic solvent prep_solid->prep_solvent equilibration Shake at constant temperature (24-72h) prep_solvent->equilibration settle Allow solid to settle equilibration->settle sample Withdraw supernatant settle->sample filter Filter supernatant (0.22 µm filter) sample->filter add_filtrate Add known volume of filtrate filter->add_filtrate weigh_dish Use pre-weighed evaporation dish weigh_dish->add_filtrate evaporate Evaporate solvent in vacuum oven add_filtrate->evaporate weigh_final Weigh dish with dry solute evaporate->weigh_final calculate Calculate solubility weigh_final->calculate

Workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound and a detailed methodology for its experimental determination. For specific applications, it is imperative to perform these solubility tests under the precise conditions of temperature and in the exact solvent systems to be used.

Core Chemical Properties and Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 3-aminobenzoate (B8586502)

For researchers, scientists, and drug development professionals, a comprehensive understanding of chemical reagents is paramount. This guide provides a detailed overview of Methyl 3-aminobenzoate, a versatile building block in organic synthesis.

This compound is an organic compound featuring a benzene (B151609) ring substituted with an amino group and a methyl ester.[1] Its structure lends itself to a variety of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[2][3]

A comprehensive list of its synonyms and identifiers is provided below for clear identification and cross-referencing in literature and chemical databases.

Identifier Type Value
IUPAC Name This compound[4]
CAS Number 4518-10-9[4]
Molecular Formula C₈H₉NO₂[4]
Common Synonyms 3-Aminobenzoic acid methyl ester[5], Methyl m-aminobenzoate[4], 3-(Methoxycarbonyl)aniline[1][6]

Physicochemical and Spectroscopic Data

The physical and spectral characteristics of a compound are crucial for its identification, purification, and use in experimental settings. The following tables summarize the key physicochemical and spectroscopic data for this compound.

Physicochemical Properties
Property Value Reference(s)
Molecular Weight 151.16 g/mol [4]
Appearance Light beige to brown crystalline powder or crystals[2][7]
Melting Point 50-54 °C[8]
Boiling Point 281.5 °C at 760 mmHg[8]
Density 1.2 ± 0.1 g/cm³[8]
Solubility Slightly soluble in water[2]
Flash Point 140.4 °C[8]
logP (o/w) 1.010 (est)[9]
Spectroscopic Data
Technique Key Data Points Reference(s)
¹H NMR (CDCl₃) δ (ppm): 7.41-7.34 (m), 7.198 (d), 6.841 (d), 3.872 (s), 3.72 (s)[10]
¹³C NMR δ (ppm): 167.2 (C=O)[6]
Infrared (IR) ν (cm⁻¹): 3450, 3350 (N-H stretch)[6]
Mass Spectrometry (MS) m/z: 151 (M⁺)[6]

Synthesis of this compound

A common and efficient method for the laboratory synthesis of this compound is the Fischer esterification of 3-aminobenzoic acid.[7]

Experimental Protocol: Fischer Esterification

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminobenzoic acid (1 equivalent) in excess methanol.[7]

  • Cool the mixture to 0°C in an ice bath.[7]

  • Slowly add thionyl chloride (2.5 equivalents) or a catalytic amount of concentrated sulfuric acid dropwise to the stirred solution.[7][11]

  • Reflux the reaction mixture for 24 hours.[11]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and remove the excess methanol under reduced pressure.[7]

  • Neutralize the residue by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[7]

  • Extract the aqueous mixture with ethyl acetate (3x volume).[7]

  • Combine the organic layers and dry over anhydrous magnesium sulfate.[7]

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.[7]

  • The crude product can be further purified by column chromatography.

Role in Chemical Synthesis and Drug Discovery

This compound serves as a crucial building block in the synthesis of a wide range of organic molecules.[3] Its amino and ester functionalities allow for diverse chemical modifications, making it a valuable starting material for the preparation of more complex structures.

While there are no widely reported direct signaling pathways associated with this compound itself, its structural analogs and derivatives have shown biological activity. For instance, Ethyl 3-aminobenzoate is known to act as a sodium channel blocker.[12] Furthermore, related compounds like Methyl 3-Amino-2-Fluorobenzoate are key intermediates in the synthesis of targeted cancer therapies.[5] This highlights the importance of the aminobenzoate scaffold in medicinal chemistry.

Visualized Workflows and Logical Relationships

To illustrate the synthetic and conceptual utility of this compound, the following diagrams are provided.

G cluster_synthesis Synthesis of this compound A 3-Aminobenzoic Acid D Esterification Reaction (Reflux) A->D B Methanol B->D C Acid Catalyst (SOCl₂ or H₂SO₄) C->D catalyzes E Work-up and Purification D->E F This compound E->F

Caption: Synthetic workflow for this compound.

G cluster_application Role as a Chemical Building Block M3A This compound Amine Amine Functionalization (e.g., Amide formation, Alkylation) M3A->Amine Ester Ester Modification (e.g., Hydrolysis, Amidation, Reduction) M3A->Ester Aromatic Aromatic Ring Substitution (e.g., Halogenation) M3A->Aromatic Derivatives Diverse Chemical Derivatives Amine->Derivatives Ester->Derivatives Aromatic->Derivatives Pharma Pharmaceuticals Derivatives->Pharma Agro Agrochemicals Derivatives->Agro Dyes Dyes Derivatives->Dyes

Caption: Logical relationships of this compound in synthesis.

References

An In-depth Technical Guide to the Synthesis of Methyl 3-aminobenzoate from 3-aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 3-aminobenzoate (B8586502) from 3-aminobenzoic acid. The primary focus of this document is the Fischer esterification, a fundamental and widely utilized method in organic synthesis. This guide details the underlying chemical principles, experimental protocols, and data pertinent to this transformation, aiming to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge for successful implementation.

Introduction

Methyl 3-aminobenzoate is a valuable building block in the synthesis of a variety of pharmaceutical compounds and other fine chemicals.[1] Its structure, incorporating both an amine and a methyl ester on a benzene (B151609) ring, allows for diverse subsequent chemical modifications. The most common and direct method for its preparation is the Fischer esterification of 3-aminobenzoic acid with methanol (B129727) in the presence of a strong acid catalyst.[1][2] This reaction, while conceptually straightforward, involves an equilibrium that must be driven towards the product for optimal yields.[3][4]

This guide will explore the nuances of this synthesis, providing detailed experimental procedures, a summary of relevant quantitative data, and visual representations of the reaction pathway and experimental workflow.

Core Chemical Principles

The synthesis of this compound from 3-aminobenzoic acid is a classic example of Fischer esterification. This acid-catalyzed reaction involves the conversion of a carboxylic acid and an alcohol to an ester and water.[3] The equilibrium nature of the reaction necessitates strategies to favor product formation, such as using a large excess of the alcohol (methanol in this case) or removing water as it is formed.[4][5]

The reaction mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of the alcohol then attacks this activated carbonyl, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yield the final ester product.[3]

Due to the presence of the basic amino group on the starting material, a stoichiometric amount of the acid catalyst is often required to protonate the amine in addition to catalyzing the esterification.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Physicochemical Properties of 3-Aminobenzoic Acid and this compound

Property3-Aminobenzoic AcidThis compoundReference(s)
Molecular FormulaC₇H₇NO₂C₈H₉NO₂[1][2]
Molecular Weight137.14 g/mol 151.16 g/mol [1][2]
AppearanceWhite to light tan crystalline powderLight beige to brown crystalline powder or crystals[1]
Melting Point174-180 °C49-57 °C[1]
CAS Number99-05-84518-10-9[1][2]

Table 2: Spectroscopic Data for this compound

SpectroscopyDataReference(s)
¹H NMR (CDCl₃) δ 7.41-7.34 (m, 2H, Ar-H), 7.19 (t, J=7.8 Hz, 1H, Ar-H), 6.84 (ddd, J=7.8, 2.4, 1.3 Hz, 1H, Ar-H), 3.87 (s, 3H, -OCH₃), 3.80 (broad s, 2H, -NH₂)[6][7]
¹³C NMR Data not consistently available in search results.
IR Characteristic peaks for N-H, C=O (ester), and aromatic C-H stretches are expected.[8]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound.

Synthesis via Fischer Esterification using Sulfuric Acid

This protocol is a standard laboratory procedure for the esterification of 3-aminobenzoic acid using concentrated sulfuric acid as the catalyst.

Materials:

  • 3-Aminobenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)[1][9]

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-aminobenzoic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 molar equivalents).[5] The methanol serves as both a reactant and the solvent.

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (approximately 1.0-1.5 molar equivalents) dropwise with continuous stirring.[5] An initial precipitate of the aminobenzoic acid hydrogen sulfate salt may form.[5]

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours.[9] The progress of the reaction should be monitored by thin-layer chromatography (TLC).[9]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.[1]

  • Neutralization: Carefully neutralize the residue by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.[1][9]

  • Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x volume).[1][9]

  • Drying and Concentration: Combine the organic layers and dry them over anhydrous magnesium sulfate or sodium sulfate.[1][9] Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.[1]

Synthesis via Fischer Esterification using Thionyl Chloride

This alternative protocol utilizes thionyl chloride (SOCl₂) as the acid catalyst.

Materials:

  • 3-Aminobenzoic acid

  • Anhydrous methanol

  • Thionyl chloride (SOCl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Suspend 3-aminobenzoic acid (1 equivalent) in anhydrous methanol in a round-bottom flask.[9]

  • Catalyst Addition: Cool the mixture to 0°C in an ice bath. Slowly add thionyl chloride (1.5 to 2.5 equivalents) dropwise to the stirred solution.[1][2][9]

  • Reflux: After the addition is complete, attach a reflux condenser and heat the reaction mixture to reflux for 12-24 hours.[2][9] Monitor the reaction progress by TLC.[9]

  • Work-up and Purification: Follow the same work-up, neutralization, extraction, drying, and concentration steps as described in the sulfuric acid protocol.[1][2]

Purification of this compound

The crude product obtained from the synthesis can be purified by either recrystallization or column chromatography.

Protocol 1: Recrystallization

  • Dissolution: Dissolve the crude solid in a minimum amount of a hot solvent, such as ethanol (B145695) or an ethanol/water mixture.[10]

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.[10]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice-water bath to maximize crystal formation.[10]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them in a vacuum oven.[10]

Protocol 2: Column Chromatography

  • Column Packing: Prepare a slurry of silica (B1680970) gel in a low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and pack it into a chromatography column.[10]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Load this dry powder onto the top of the packed column.[10]

  • Elution: Elute the column with a mobile phase of gradually increasing polarity (e.g., increasing the percentage of ethyl acetate in hexanes).[10]

  • Fraction Collection and Analysis: Collect the eluent in fractions and monitor them using TLC to identify the fractions containing the pure product.[10]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[10]

Visualizations

The following diagrams illustrate the key aspects of the synthesis of this compound.

Fischer_Esterification_Mechanism RCOOH 3-Aminobenzoic Acid Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H⁺ ROH Methanol H_plus H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + Methanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester This compound Protonated_Ester->Ester - H⁺ Water Water

Caption: Fischer Esterification Reaction Pathway.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: 3-Aminobenzoic Acid + Methanol Start->Reaction_Setup Catalyst_Addition Catalyst Addition: H₂SO₄ or SOCl₂ Reaction_Setup->Catalyst_Addition Reflux Reflux (12-24h) Catalyst_Addition->Reflux Workup Work-up: Methanol Removal Reflux->Workup Neutralization Neutralization: NaHCO₃ solution Workup->Neutralization Extraction Extraction: Ethyl Acetate Neutralization->Extraction Drying Drying: MgSO₄ or Na₂SO₄ Extraction->Drying Concentration Concentration Drying->Concentration Crude_Product Crude this compound Concentration->Crude_Product Purification Purification Crude_Product->Purification Recrystallization Recrystallization Purification->Recrystallization Option 1 Column_Chromatography Column Chromatography Purification->Column_Chromatography Option 2 Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product End End Pure_Product->End

Caption: General Experimental Workflow for Synthesis.

Logical_Relationships Excess_Methanol Excess Methanol Yield Yield Excess_Methanol->Yield Increases Reaction_Time Reaction Time Reaction_Time->Yield Increases (to equilibrium) Catalyst_Concentration Catalyst Concentration Reaction_Rate Reaction Rate Catalyst_Concentration->Reaction_Rate Increases Anhydrous_Conditions Anhydrous Conditions Anhydrous_Conditions->Yield Increases Purity Purity Yield->Purity Can be inversely related before purification Reaction_Rate->Yield Influences

Caption: Factors Influencing Reaction Outcome.

References

An In-depth Technical Guide to the Primary Research Applications of Methyl 3-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-aminobenzoate (B8586502), a versatile organic compound, serves as a crucial building block and intermediate in a multitude of research and development applications. Its unique structure, featuring an aromatic ring substituted with both an amine and a methyl ester group, allows for a wide range of chemical modifications, making it an invaluable tool in drug discovery, materials science, and chemical synthesis. This technical guide provides a comprehensive overview of the primary research applications of Methyl 3-aminobenzoate, complete with detailed experimental protocols, quantitative data, and visual workflows to facilitate its use in the laboratory.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research.

PropertyValueReference(s)
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
CAS Number 4518-10-9[1]
Appearance Light beige to brown crystalline powder or crystals[2][3]
Melting Point 39-57 °C[2][4]
Boiling Point 281.5 °C at 760 mmHg[4]
Solubility Slightly soluble in water.[3]
logP (o/w) 1.010 (estimated)[4]

Synthesis of this compound

The synthesis of this compound is primarily achieved through two main routes: the esterification of 3-aminobenzoic acid and the reduction of methyl 3-nitrobenzoate.

Synthesis via Fischer Esterification

This is a common and straightforward method for producing this compound.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminobenzoic acid (1.0 equivalent) in methanol (B129727) (10-20 equivalents).

  • Catalyst Addition: Cool the mixture to 0 °C using an ice bath. Slowly add thionyl chloride (2.5 equivalents) dropwise to the stirred solution.[5]

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-24 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Neutralization: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (B1210297) (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica (B1680970) gel.

Quantitative Data for Synthesis Methods:

Synthesis MethodStarting MaterialReagentsTypical YieldReference(s)
Fischer Esterification3-Aminobenzoic acidMethanol, Thionyl chloride~100%[5]
Reduction of NitroareneMethyl 3-nitrobenzoateFe/AcOHVariable

Diagram of Synthesis Workflow:

G cluster_esterification Fischer Esterification start_ester 3-Aminobenzoic Acid reagents_ester Methanol (Solvent/Reagent) Thionyl Chloride (Catalyst) start_ester->reagents_ester 1. Mix reflux Reflux (4-24h) reagents_ester->reflux 2. Heat workup_ester Work-up & Purification reflux->workup_ester 3. Cool & Extract end_ester This compound workup_ester->end_ester 4. Purify

Fischer Esterification of 3-Aminobenzoic Acid.

Primary Research Applications

Building Block in Drug Discovery and Medicinal Chemistry

This compound is a valuable scaffold for the synthesis of a wide array of biologically active molecules, including kinase inhibitors.[6] The amino group can be readily acylated, alkylated, or used in coupling reactions, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid for further functionalization.

Logical Workflow for Drug Discovery:

G start This compound derivatization Chemical Derivatization (e.g., Amide Coupling, Suzuki Coupling) start->derivatization library Library of Novel Compounds derivatization->library screening Biological Screening (e.g., Kinase Assays) library->screening hit Hit Compound Identification screening->hit optimization Lead Optimization (Structure-Activity Relationship) hit->optimization candidate Drug Candidate optimization->candidate

Role of this compound in Drug Discovery.

Experimental Protocol: Synthesis of an Amide Derivative

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or DMF) in a round-bottom flask.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine (1.5 equivalents).

  • Acylation: Cool the mixture to 0 °C and slowly add the desired acyl chloride or carboxylic acid (1.1 equivalents) in the presence of a coupling agent (e.g., HATU, HBTU).

  • Reaction: Allow the reaction to stir at room temperature until completion, as monitored by TLC.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Biological Activity of Derivatives:

While specific IC₅₀ values for direct derivatives of this compound are not extensively reported in the initial search, derivatives of the isomeric 4-aminobenzoic acid have shown significant biological activity, suggesting the potential for derivatives of the 3-amino isomer. For instance, Schiff bases of 4-aminobenzoic acid have demonstrated antibacterial activity with MIC values as low as 15.62 µM and cytotoxicity against cancer cell lines with IC₅₀ values around 15.0 µM.[7]

Precursor for Azo Dyes

The primary amine functionality of this compound makes it an excellent starting material for the synthesis of azo dyes. The general process involves diazotization of the amine followed by coupling with an electron-rich aromatic compound.

Experimental Protocol: Synthesis of an Azo Dye

  • Diazotization: Dissolve this compound (1.0 equivalent) in an aqueous solution of hydrochloric acid. Cool the solution to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite (B80452) (1.0 equivalent) dropwise, maintaining the low temperature. Stir for 30 minutes to form the diazonium salt.

  • Coupling Reaction: In a separate beaker, dissolve the coupling component (e.g., a phenol (B47542) or an aniline (B41778) derivative, 1.0 equivalent) in an alkaline or acidic solution, depending on the nature of the coupler. Cool this solution to 0-5 °C.

  • Azo Dye Formation: Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring. A colored precipitate of the azo dye should form immediately.

  • Isolation and Purification: Continue stirring for 30 minutes in the ice bath. Collect the precipitated dye by vacuum filtration, wash with cold water, and allow it to air dry. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Spectroscopic Data of a Representative Azo Dye:

For an azo dye synthesized from 3-amino-4-methyl benzoic acid (a related compound), the following data was reported:[8]

  • IR (KBr): 3639 cm⁻¹ (O-H), 3470 cm⁻¹ (N-H), 1623 cm⁻¹ (C=O)

  • Yield: 80%

Workflow for Azo Dye Synthesis:

G start This compound diazotization Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization diazonium Diazonium Salt diazotization->diazonium coupling Azo Coupling diazonium->coupling coupler Coupling Component (e.g., Phenol) coupler->coupling dye Azo Dye coupling->dye

General Workflow for Azo Dye Synthesis.
Internal Standard in Pharmacokinetic Studies

The deuterated analog of this compound is utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis for pharmacokinetic studies.[2] While this guide focuses on the non-deuterated form, this application highlights the importance of the core molecular structure in analytical methodologies. The non-deuterated form itself can be an analyte in such studies to determine its own pharmacokinetic profile.

General Bioanalytical Workflow:

G sample Biological Sample (e.g., Plasma) extraction Sample Preparation (Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction) sample->extraction is Internal Standard (Deuterated Methyl 3-aminobenzoate) is->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Processing (Analyte/IS Ratio) analysis->data pk Pharmacokinetic Parameter Calculation data->pk

Bioanalytical Workflow Using an Internal Standard.
Corrosion Inhibition

Conclusion

This compound is a cornerstone molecule in synthetic and medicinal chemistry. Its readily available nature and versatile reactivity make it an ideal starting point for the synthesis of a diverse range of compounds with applications in drug discovery, dye chemistry, and materials science. This guide provides a foundational understanding of its key applications and the experimental protocols necessary to leverage its full potential in a research setting. Further exploration into the biological activities of its derivatives and its performance in other applications will undoubtedly continue to expand its utility in the scientific community.

References

Methyl 3-aminobenzoate: A Core Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 3-aminobenzoate (B8586502) is a vital aromatic compound that serves as a fundamental building block in the landscape of organic synthesis. Its bifunctional nature, possessing both an amine and a methyl ester group, makes it a versatile precursor for a wide array of complex molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis protocols, and significant applications, particularly in the pharmaceutical and dye industries.

Core Chemical and Physical Properties

Methyl 3-aminobenzoate is a stable, crystalline solid at room temperature, exhibiting properties that make it a valuable intermediate in various synthetic transformations.[1] A summary of its key quantitative data is presented below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₈H₉NO₂[1][2][3]
Molecular Weight 151.16 g/mol [1][2][3]
Appearance Light beige to brown crystalline powder or crystals[1]
Melting Point ≥42 °C
Boiling Point 170 °C at 20 mmHg; 281.5 °C at 760 mmHg[1]
Density 1.166 - 1.232 g/cm³[1]
Solubility Slightly soluble in water (0.1-1%)[1]
Flash Point 140.4 °C[1]
Refractive Index 1.565[1]
CAS Number 4518-10-9[1][2][3]

Synthesis of this compound

The most prevalent and widely utilized method for the synthesis of this compound is the Fischer esterification of 3-aminobenzoic acid.[1] This reaction is typically carried out using methanol (B129727) in the presence of an acid catalyst.[1]

Experimental Protocol: Fischer Esterification of 3-Aminobenzoic Acid

This protocol outlines a general and effective laboratory-scale synthesis of this compound.

Materials:

  • 3-Aminobenzoic acid

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminobenzoic acid (1 equivalent) in an excess of methanol.[1]

  • Catalyst Addition: Cool the mixture to 0°C in an ice bath. Slowly and dropwise, add thionyl chloride (2.5 equivalents) to the stirred solution.[1][4] Alternatively, a catalytic amount of concentrated sulfuric acid can be used.[1]

  • Reflux: After the complete addition of the catalyst, heat the reaction mixture to reflux.[1][3] Maintain the reflux for 24 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).[1][4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.[1]

  • Neutralization: Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.[1][4]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume).[1][4]

  • Drying and Concentration: Combine the organic layers and dry them over anhydrous magnesium sulfate.[1][4] Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel using a mixture of n-hexane and ethyl acetate as the eluent.[4]

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification reactants 3-Aminobenzoic Acid + Methanol catalyst Thionyl Chloride or H2SO4 (0°C) reactants->catalyst 1. Add Catalyst reflux Reflux (24h) catalyst->reflux 2. Heat evaporation Evaporate Methanol reflux->evaporation 3. Cool & Evaporate neutralization Neutralize (NaHCO3) evaporation->neutralization extraction Extract (EtOAc) neutralization->extraction drying Dry (MgSO4) extraction->drying concentration Concentrate drying->concentration purification Column Chromatography concentration->purification product Pure Methyl 3-aminobenzoate purification->product

Caption: General workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound is a versatile intermediate due to the reactivity of its amino and ester functionalities. It serves as a precursor in the synthesis of a wide range of compounds, including pharmaceuticals, dyes, and other specialty chemicals.[5]

Acylation and Amide Bond Formation

The amino group of this compound readily undergoes acylation reactions with acyl chlorides or anhydrides to form amides. This reaction is fundamental in peptide synthesis and in the construction of more complex molecular architectures.

Diazotization and Subsequent Reactions

The primary aromatic amine of this compound can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid).[6] This diazonium intermediate is highly versatile and can undergo a variety of transformations, including Sandmeyer-type reactions to introduce a wide range of functional groups onto the aromatic ring.[6]

Diazotization_Reactions cluster_products Synthetic Products start This compound diazonium Methyl 3-(diazenyl)benzoate (Diazonium Salt) start->diazonium NaNO2, H+ halides Halogenated Benzoates (Sandmeyer Reaction) diazonium->halides CuX azo Azo Compounds diazonium->azo Coupling Partner hydroxyl Hydroxy Benzoates diazonium->hydroxyl H2O, Δ cyano Cyano Benzoates diazonium->cyano CuCN

Caption: Key reactions of the diazonium salt derived from this compound.

Role in Drug Development

This compound and its derivatives are important scaffolds in medicinal chemistry. The aminobenzoic acid motif is present in a number of biologically active compounds.[7] For instance, derivatives of aminobenzoic acid have been investigated for their potential anticancer, anti-inflammatory, and antimicrobial properties.[7] A fluorinated analog, Methyl 3-Amino-2-Fluorobenzoate, is a key intermediate in the synthesis of targeted cancer therapies like Dabrafenib Mesylate.[8] The strategic placement of functional groups on the aminobenzoate core is crucial for the biological activity of the final drug substance.[8]

Conclusion

This compound is a cornerstone intermediate in organic synthesis, offering a gateway to a diverse range of chemical entities. Its straightforward synthesis and the differential reactivity of its functional groups provide chemists with a powerful tool for the construction of complex molecules with significant applications in pharmaceuticals, materials science, and beyond. The experimental protocols and reaction pathways detailed in this guide underscore its importance and provide a solid foundation for its use in research and development.

References

Spectroscopic Analysis of Methyl 3-aminobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Methyl 3-aminobenzoate (B8586502) (CAS 4518-10-9), a vital building block in the synthesis of pharmaceuticals and other complex organic molecules. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by generalized experimental protocols for data acquisition.

Core Spectroscopic Data

The empirical formula for Methyl 3-aminobenzoate is C₈H₉NO₂, with a molecular weight of 151.16 g/mol . The structural and spectroscopic data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
7.41SingletAromatic H
7.35DoubletAromatic H
7.20TripletAromatic H
6.84DoubletAromatic H
3.88Singlet-OCH₃ (Ester)
3.80 (broad)Singlet-NH₂ (Amine)

Solvent: CDCl₃, Frequency: 399.65 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ) ppmAssignment
168.5C=O (Ester Carbonyl)
150.3Aromatic C-N
133.9Aromatic C-H
131.2Aromatic C-COOCH₃
116.5Aromatic C-H
116.1Aromatic C-H
110.5Aromatic C-H
51.3-OCH₃ (Ester Methyl)

Solvent: CDCl₃, Frequency: 75 MHz[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for this compound [2]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
3334N-H StretchPrimary Amine (-NH₂)
3100, 3063C-H Stretch (sp²)Aromatic C-H
2956C-H Stretch (sp³)Methyl C-H (-OCH₃)
1721C=O StretchEster Carbonyl
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

m/z (Mass/Charge Ratio)Interpretation
151[M]⁺ Molecular Ion
120[M - OCH₃]⁺
92[M - COOCH₃]⁺

Data sourced from NIST Mass Spectrometry Data Center.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Transfer the solution to a clean NMR tube.

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to provide a reference peak at 0 ppm.

  • Data Acquisition : Place the NMR tube into the spectrometer. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) : Grind a few milligrams of solid this compound with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the resulting mixture into a thin, transparent pellet using a hydraulic press.

  • Background Spectrum : Place the KBr pellet holder (without the sample pellet) in the spectrometer and run a background scan to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum : Place the sample pellet into the holder and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis : Identify the positions of the major absorption bands and correlate them to the corresponding functional group vibrations.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction : Introduce a small amount of the volatile sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a high vacuum environment.

  • Ionization : Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺) and causing fragmentation.

  • Mass Analysis : Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a magnetic or electric field.

  • Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots relative intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the described spectroscopic techniques.

Spectroscopic_Workflow cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy MS Acquire Mass Spectrum MW Determine Molecular Weight (e.g., m/z = 151) MS->MW Formula Propose Molecular Formula (C₈H₉NO₂) MW->Formula Structure Propose Final Structure (this compound) Formula->Structure Consistency Check IR Acquire IR Spectrum FuncGroups Identify Functional Groups (-NH₂, C=O Ester) IR->FuncGroups FuncGroups->Structure Confirm Groups H_NMR Acquire ¹H NMR H_Env Determine Proton Environments (Aromatic, -OCH₃, -NH₂) H_NMR->H_Env C_NMR Acquire ¹³C NMR C_Env Determine Carbon Environments (Carbonyl, Aromatic, Methyl) C_NMR->C_Env Connectivity Establish Connectivity (via Coupling Patterns) H_Env->Connectivity C_Env->Structure Confirm Carbon Count Connectivity->Structure Build Framework

Spectroscopic analysis workflow for structural elucidation.

References

A Technical Guide to High-Purity Methyl 3-Aminobenzoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the commercial landscape, quality control methodologies, and biological significance of a key pharmaceutical intermediate.

Methyl 3-aminobenzoate (B8586502) (CAS 4518-10-9), a crucial building block in the synthesis of a wide array of pharmaceuticals and bioactive molecules, is commercially available from a number of specialized chemical suppliers. The purity and impurity profile of this reagent are critical factors that can significantly impact the outcome of multi-step syntheses and the pharmacological activity of the final compounds. This guide provides a comprehensive overview of commercial sources, analytical methodologies for quality assessment, and a relevant biological pathway where derivatives of this compound may exert their effects.

Commercial Supplier Specifications

High-purity Methyl 3-aminobenzoate is offered by several reputable suppliers, with typical purities, as determined by gas chromatography (GC), ranging from ≥97.0% to over 99.5%. The table below summarizes the specifications from a selection of prominent commercial vendors. It is important for researchers to consult the lot-specific Certificate of Analysis (CoA) for detailed information on impurity profiles.

SupplierPurity SpecificationAnalytical MethodAdditional Information
Simson PharmaCertificate of Analysis provided with every compound.[1]Not specifiedCustom synthesis available.
Leyan99.56%[2]GCCertificate of Analysis available.[2]
Sigma-Aldrich≥97.0%[2][3]GC
Thermo Scientific≥97.5%[3][4]GC
TCI America>98.0%[5]GC
GTI Laboratories99.5%GCCertificate of Analysis available upon request.
ParchemPharmaceutical grade available.Not specifiedSupplies specialty chemicals worldwide.[6]
ChemicalBookPurity ranging from 98% to 98.0% from various suppliers listed on the platform.[7]Not specified

Experimental Protocols

Accurate and reproducible experimental methods are paramount for both the synthesis and quality control of this compound. The following sections detail representative protocols.

Synthesis via Fischer Esterification

A common and well-established method for the laboratory-scale synthesis of this compound is the Fischer esterification of 3-aminobenzoic acid.[8]

Materials:

  • 3-Aminobenzoic acid

  • Methanol (B129727) (excess)

  • Thionyl chloride or concentrated Sulfuric acid (catalyst)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-aminobenzoic acid (1 equivalent) in an excess of methanol.[8]

  • Cool the mixture to 0°C in an ice bath.[8]

  • Slowly add thionyl chloride (2.5 equivalents) or concentrated sulfuric acid dropwise to the stirred solution.[8]

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

  • After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure using a rotary evaporator.[8]

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[8]

  • Extract the aqueous mixture with ethyl acetate (3 x volume).[8]

  • Combine the organic layers and dry over anhydrous magnesium sulfate.[8]

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.[8]

  • The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization.

cluster_synthesis Synthesis Workflow Start Start Dissolve Dissolve 3-Aminobenzoic Acid in Methanol Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_Catalyst Add Thionyl Chloride or Sulfuric Acid Cool->Add_Catalyst Reflux Reflux Reaction Mixture Add_Catalyst->Reflux Evaporate Evaporate Excess Methanol Reflux->Evaporate Neutralize Neutralize with NaHCO3 Evaporate->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry Dry Organic Layers Extract->Dry Purify Purify Product Dry->Purify End High-Purity This compound Purify->End

A generalized workflow for the synthesis of this compound.
Quality Control by High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and robust technique for assessing the purity of this compound and for separating it from its isomers. The following is a representative reversed-phase HPLC method.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% formic acid. The pH of the mobile phase is critical; a lower pH (e.g., 2.5-3.0) can minimize peak tailing for basic compounds like this compound by reducing interactions with residual silanols on the column.[9]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a concentration of approximately 1 mg/mL.[10]

  • Sample Solution Preparation: Prepare the sample of this compound to be tested at the same concentration as the standard solution using the mobile phase as the diluent.[10]

  • Analysis: Equilibrate the column with the initial mobile phase conditions. Inject the standard and sample solutions and record the chromatograms.[10]

  • Calculation: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

cluster_qc HPLC Quality Control Workflow Prepare_Solutions Prepare Standard and Sample Solutions Equilibrate_Column Equilibrate HPLC Column Prepare_Solutions->Equilibrate_Column Inject_Sample Inject Sample Equilibrate_Column->Inject_Sample Acquire_Data Acquire Chromatogram Inject_Sample->Acquire_Data Analyze_Data Analyze Peak Areas Acquire_Data->Analyze_Data Determine_Purity Determine Purity (%) Analyze_Data->Determine_Purity Report QC Report Determine_Purity->Report

A typical workflow for the quality control analysis of this compound by HPLC.

Relevance in Drug Development: Targeting the Glutathione (B108866) Antioxidant Pathway

While this compound itself is a building block, its derivatives are of significant interest in drug discovery. A relevant area of investigation is the modulation of cellular redox homeostasis. The glutathione antioxidant system is a primary defense against oxidative stress, and its dysregulation is implicated in numerous diseases, including cancer.

Derivatives of aminobenzoates have been studied for their potential to inhibit key enzymes in this pathway, such as Glutathione Reductase (GR) and Glutathione S-transferase (GST). These enzymes are crucial for maintaining a reduced intracellular environment.

  • Glutathione S-transferases (GSTs) are a family of enzymes that catalyze the conjugation of reduced glutathione (GSH) to a wide variety of endogenous and exogenous electrophilic compounds, effectively detoxifying them.[11]

  • Glutathione Reductase (GR) is responsible for regenerating GSH from its oxidized form (GSSG), thereby maintaining the cellular pool of this critical antioxidant.

Inhibition of these enzymes can lead to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and potentially triggering apoptosis in rapidly proliferating cells, such as cancer cells.

cluster_pathway Glutathione Redox Cycle and Potential Inhibition GSH GSH (Reduced Glutathione) GSSG GSSG (Oxidized Glutathione) GSH->GSSG GPx (Glutathione Peroxidase) GST Glutathione S-transferase (GST) GSH->GST GSSG->GSH NADPH -> NADP+ GR Glutathione Reductase (GR) Detox Detoxification of Electrophiles GST->Detox Inhibitor Aminobenzoate Derivative Inhibitor->GST Inhibitor->GR

The Glutathione redox cycle and points of inhibition by aminobenzoate derivatives.

This guide provides a foundational understanding of high-purity this compound for professionals in research and drug development. The selection of a reliable commercial supplier, coupled with rigorous analytical quality control and an appreciation for the potential biological applications of its derivatives, are essential for successful research outcomes.

References

Methodological & Application

Application Notes and Protocols for the Fischer Esterification of 3-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid. This document provides a detailed protocol for the synthesis of ethyl 3-aminobenzoate (B8586502) from 3-aminobenzoic acid and ethanol (B145695). Ethyl 3-aminobenzoate is a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical compounds and other biologically active molecules. The protocol herein is adapted from established procedures for the esterification of aminobenzoic acids and is designed to be a reliable method for laboratory-scale synthesis.

The reaction proceeds by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester. Due to the presence of the basic amino group in 3-aminobenzoic acid, a stoichiometric amount of the acid catalyst is required, as the amino group will be protonated to form an ammonium (B1175870) salt.

Reaction Scheme and Mechanism

The overall reaction for the Fischer esterification of 3-aminobenzoic acid with ethanol is as follows:

3-Aminobenzoic Acid + Ethanol ⇌ Ethyl 3-aminobenzoate + Water

The reaction is an equilibrium process. To drive the reaction toward the formation of the ester, a large excess of the alcohol (ethanol) is used, serving as both a reactant and the solvent.[1] The removal of water as it is formed can also shift the equilibrium to the product side.

The mechanism of the Fischer esterification involves several key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the 3-aminobenzoic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack by Alcohol: The oxygen atom of the ethanol molecule attacks the protonated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Experimental Protocol

This protocol details the synthesis of ethyl 3-aminobenzoate from 3-aminobenzoic acid using ethanol as the reagent and solvent, and sulfuric acid as the catalyst.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (approx.)Notes
3-Aminobenzoic Acid137.145.0 g0.036Starting material
Absolute Ethanol46.0750 mL0.854Reagent and solvent
Concentrated Sulfuric Acid (98%)98.085.0 mL0.092Catalyst
10% Sodium Carbonate Solution105.99 (anhydrous)As needed-For neutralization
Deionized Water18.02As needed-For work-up and washing
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers (100 mL, 250 mL)

  • Graduated cylinders

  • Buchner funnel and filter flask

  • pH paper or pH meter

  • Melting point apparatus

Procedure

1. Reaction Setup:

  • Place 5.0 g of 3-aminobenzoic acid into a 100 mL round-bottom flask containing a magnetic stir bar.

  • Add 50 mL of absolute ethanol to the flask and stir the mixture until the 3-aminobenzoic acid is fully dissolved.

  • In a fume hood, carefully and slowly add 5.0 mL of concentrated sulfuric acid dropwise to the stirred solution. A precipitate of the aminobenzoic acid salt is expected to form.[1]

2. Reflux:

  • Attach a reflux condenser to the round-bottom flask and ensure that cooling water is flowing through the condenser.

  • Heat the mixture to a gentle reflux using a heating mantle.

  • Continue to reflux the reaction mixture for 60-75 minutes.[1] The precipitate should dissolve as the reaction progresses.

3. Work-up and Isolation:

  • After the reflux period is complete, turn off the heating mantle and allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a 250 mL beaker containing approximately 100 mL of ice-cold water.

  • While stirring, slowly and carefully add a 10% aqueous solution of sodium carbonate to neutralize the acidic solution. Carbon dioxide gas will evolve, causing frothing. Continue adding the sodium carbonate solution until the gas evolution ceases and the pH of the solution is approximately 8.[1][2]

  • The ethyl 3-aminobenzoate will precipitate out of the solution as a solid.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with several portions of cold deionized water to remove any remaining salts.[1]

4. Drying and Purification:

  • Dry the crude product, preferably in a desiccator or a vacuum oven at low heat.

  • Determine the mass and calculate the percent yield of the crude product.

  • For further purification, the crude ethyl 3-aminobenzoate can be recrystallized from a suitable solvent, such as an ethanol/water mixture.[2]

Characterization

The identity and purity of the synthesized ethyl 3-aminobenzoate can be confirmed by the following methods:

  • Melting Point: The melting point of the purified product can be determined and compared to the literature value.

  • Spectroscopy: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for this protocol. The theoretical yield is calculated based on 3-aminobenzoic acid being the limiting reagent.

ParameterValue
Mass of 3-Aminobenzoic Acid5.0 g
Moles of 3-Aminobenzoic Acid0.036 mol
Theoretical Moles of Ethyl 3-aminobenzoate0.036 mol
Molecular Weight of Ethyl 3-aminobenzoate165.19 g/mol
Theoretical Yield of Ethyl 3-aminobenzoate5.95 g
Typical Reaction Time60 - 75 minutes
Reflux TemperatureBoiling point of ethanol (~78 °C)
Expected Yield70-90% (based on similar esterifications)

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of ethyl 3-aminobenzoate.

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A 1. Dissolve 3-Aminobenzoic Acid in Ethanol B 2. Add Concentrated Sulfuric Acid A->B C 3. Reflux for 60-75 minutes B->C D 4. Cool Reaction Mixture C->D Cooling E 5. Pour into Ice Water D->E F 6. Neutralize with 10% Na2CO3 to pH ~8 E->F G 7. Isolate Product by Vacuum Filtration F->G H 8. Wash with Cold Water G->H I 9. Dry the Crude Product H->I Drying J 10. Recrystallize (Optional) I->J K 11. Characterize (MP, IR, NMR) J->K

Workflow for the synthesis of ethyl 3-aminobenzoate.
Signaling Pathway (Reaction Mechanism)

The following diagram outlines the key steps in the Fischer esterification mechanism.

Fischer_Esterification_Mechanism Start 3-Aminobenzoic Acid + Ethanol Protonation Protonation of Carbonyl Oxygen Start->Protonation H+ Nucleophilic_Attack Nucleophilic Attack by Ethanol Protonation->Nucleophilic_Attack Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation End Ethyl 3-aminobenzoate Deprotonation->End -H+

Mechanism of the Fischer esterification of 3-aminobenzoic acid.

References

Application Notes and Protocols for Methyl 3-aminobenzoate in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-aminobenzoate (B8586502) is a versatile building block in organic synthesis, increasingly recognized for its utility in solution-phase peptide synthesis (SPPS).[1][2] Its bifunctional nature, possessing both a nucleophilic amine and an ester, allows for its incorporation as a C-terminal modifying agent, a rigid spacer, or a scaffold for peptidomimetics. These application notes provide a comprehensive overview and detailed protocols for the effective use of Methyl 3-aminobenzoate in the synthesis of novel peptide structures.

The aromatic ring of this compound can impart conformational rigidity to a peptide backbone, which is advantageous in the design of peptides with specific secondary structures. Furthermore, the methyl ester provides a handle for further chemical modification or can be hydrolyzed to the corresponding carboxylic acid for subsequent coupling reactions.

Potential Applications in Peptide Synthesis

  • C-Terminal Modification: The primary amine of this compound can be acylated by an N-protected amino acid or peptide, effectively capping the C-terminus with a methyl benzoate (B1203000) moiety. This modification can enhance the metabolic stability and alter the pharmacokinetic profile of a peptide.

  • Introduction of a Rigid Spacer: Incorporation of this compound within a peptide sequence introduces a rigid aromatic spacer, which can be crucial for controlling the spatial orientation of pharmacophoric groups.

  • Scaffold for Peptidomimetics: The aromatic ring can be further functionalized, allowing this compound to serve as a scaffold for the development of non-peptidic ligands that mimic the structure and function of natural peptides.

  • Drug Conjugation: The molecule can act as a linker for conjugating cytotoxic agents or other moieties to a peptide, facilitating the development of targeted drug delivery systems.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its successful application in peptide synthesis.

PropertyValueReference
Molecular Formula C₈H₉NO₂[2][3]
Molecular Weight 151.16 g/mol [2][3]
Appearance Light beige to brown crystalline powder[1]
Melting Point ≥42 °C[2]
Solubility Slightly soluble in water (0.1-1%). Soluble in common organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Methanol.[1][4]
Purity ≥97.0% (GC)[2]

Experimental Protocols

The following protocols are generalized procedures for the incorporation of this compound into a peptide sequence using standard solution-phase synthesis techniques. Researchers should optimize these protocols based on the specific amino acids and desired final product.

Protocol 1: Coupling of an N-Protected Amino Acid to this compound

This protocol describes the formation of a peptide bond between the C-terminus of an N-protected amino acid and the amino group of this compound.

Materials:

  • N-protected amino acid (e.g., Boc-Ala-OH or Fmoc-Ala-OH)

  • This compound

  • Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU)

  • Activation additive (e.g., N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt))

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) if using HBTU)

  • Magnetic stirrer and stirring bar

  • Ice bath

Procedure:

  • Activation of the N-protected amino acid:

    • Dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC (1.1 eq) dissolved in a minimal amount of anhydrous DCM or DMF dropwise to the cooled solution.

    • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction:

    • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM or DMF.

    • Filter the activated amino acid solution to remove the DCU precipitate, and add the filtrate to the this compound solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, filter any additional DCU precipitate.

    • Wash the organic solution sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Expected Yield: 70-90%

Protocol 2: Saponification of the Methyl Ester

This protocol outlines the hydrolysis of the methyl ester of the peptide-Methyl 3-aminobenzoate conjugate to the corresponding carboxylic acid.

Materials:

  • Peptide-Methyl 3-aminobenzoate conjugate

  • Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Water

  • 1N Hydrochloric acid (HCl)

Procedure:

  • Dissolve the peptide-Methyl 3-aminobenzoate conjugate in a mixture of MeOH or THF and water.

  • Add an aqueous solution of LiOH (1.5 eq) or NaOH (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Once the starting material is consumed, carefully acidify the reaction mixture to pH 2-3 with 1N HCl at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., Ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the carboxylic acid.

Expected Yield: >90%

Protocol 3: N-terminal Deprotection

This protocol describes the removal of the N-terminal protecting group to allow for further peptide chain elongation.

A. Boc Deprotection:

Materials:

  • Boc-protected peptide-Methyl 3-aminobenzoate conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected peptide in a solution of 25-50% TFA in DCM.

  • Stir the solution at room temperature for 30-60 minutes.

  • Remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate the residue with toluene (B28343) to remove residual TFA.

  • The resulting TFA salt can be used directly in the next coupling step after neutralization with a non-nucleophilic base like DIPEA.

B. Fmoc Deprotection:

Materials:

Procedure:

  • Dissolve the Fmoc-protected peptide in a 20% solution of piperidine in DMF.

  • Stir the solution at room temperature for 30 minutes.

  • Remove the solvent and piperidine under reduced pressure.

  • Co-evaporate the residue with toluene to remove residual piperidine.

  • The deprotected peptide can be used in the next coupling step.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows described in the protocols.

Peptide_Coupling_Workflow N_Protected_AA N-Protected Amino Acid Activated_AA Activated Amino Acid N_Protected_AA->Activated_AA Activation Activator Coupling Reagent (DCC/HOBt) Activator->Activated_AA Coupling Coupling Reaction Activated_AA->Coupling M3A Methyl 3-aminobenzoate M3A->Coupling Product N-Protected Peptide- M3A Conjugate Coupling->Product Purification Work-up & Purification Product->Purification Final_Product Purified Product Purification->Final_Product

Caption: Workflow for coupling an N-protected amino acid to this compound.

Peptide_Elongation_Workflow Start N-Protected Peptide-M3A Deprotection N-terminal Deprotection Start->Deprotection Deprotected_Peptide Deprotected Peptide-M3A Deprotection->Deprotected_Peptide Coupling Coupling with next N-Protected AA Deprotected_Peptide->Coupling Elongated_Peptide Elongated N-Protected Peptide-M3A Coupling->Elongated_Peptide Cycle Repeat for further elongation Elongated_Peptide->Cycle Saponification Saponification Elongated_Peptide->Saponification Final_Product Final Peptide Acid Saponification->Final_Product

Caption: Overall workflow for peptide elongation and final modification.

Summary of Quantitative Data

The following table summarizes the expected quantitative data for the described protocols. These values are indicative and may vary depending on the specific substrates and reaction conditions.

ExperimentKey ParameterExpected Value
Protocol 1: Coupling Reaction Yield70-90%
Purity (after purification)>95%
Protocol 2: Saponification Reaction Yield>90%
Purity>98%
Protocol 3: Deprotection Reaction Completion>99%

Conclusion

This compound is a valuable and versatile reagent for solution-phase peptide synthesis. The protocols and data presented provide a solid foundation for researchers to incorporate this building block into their synthetic strategies for creating novel peptides with tailored properties. Careful optimization of reaction conditions and purification procedures will ensure high yields and purity of the final products.

References

Methyl 3-aminobenzoate: A Versatile Scaffold for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

application notes and protocols for researchers, scientists, and drug development professionals.

Methyl 3-aminobenzoate (B8586502) and its derivatives are pivotal building blocks in the synthesis of a diverse array of pharmaceutical compounds. The presence of a reactive amino group and a readily modifiable ester functionality on the aromatic ring makes this scaffold a versatile starting point for the construction of complex molecular architectures with significant therapeutic potential. These application notes provide a detailed overview of the use of methyl 3-aminobenzoate derivatives in the development of targeted therapies, with a focus on oncology.

Application in Oncology: BRAF Inhibitors

A prominent application of aminobenzoate derivatives is in the synthesis of BRAF inhibitors for the treatment of various cancers, including melanoma.[1] The BRAF protein is a serine/threonine kinase that plays a crucial role in the RAS-RAF-MEK-ERK signaling pathway, which is often constitutively activated in cancer cells due to mutations in the BRAF gene.[2] Methyl 3-amino-2-fluorobenzoate, a derivative of this compound, is a key intermediate in the synthesis of Dabrafenib (B601069), a potent BRAF inhibitor.[3]

Signaling Pathway of BRAF Inhibition

Mutations in the BRAF gene, most commonly the V600E mutation, lead to the constitutive activation of the BRAF kinase, resulting in uncontrolled cell proliferation and survival through the downstream activation of MEK and ERK.[1] Dabrafenib selectively inhibits the mutated BRAF kinase, thereby blocking the signaling cascade and inducing apoptosis in cancer cells.[4]

BRAF_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Dabrafenib Dabrafenib Dabrafenib->BRAF Inhibition

BRAF-MEK-ERK signaling pathway and Dabrafenib inhibition.
Synthesis of Dabrafenib from a this compound Precursor

The synthesis of Dabrafenib involves a multi-step process starting from methyl 2-fluoro-3-nitrobenzoate, which is reduced to the key intermediate, methyl 3-amino-2-fluorobenzoate.[5]

Experimental Workflow for Dabrafenib Synthesis

Dabrafenib_Synthesis_Workflow Start Methyl 2-fluoro- 3-nitrobenzoate Intermediate1 Methyl 3-amino- 2-fluorobenzoate Start->Intermediate1 Reduction Intermediate2 Sulfonamide Intermediate Intermediate1->Intermediate2 Sulfonamidation Intermediate3 Chloropyrimidine Intermediate Intermediate2->Intermediate3 Coupling Intermediate4 Thiazole Intermediate Intermediate3->Intermediate4 Bromination & Thiazole formation Dabrafenib Dabrafenib Intermediate4->Dabrafenib Amination

Synthetic workflow for Dabrafenib.

Protocol for the Synthesis of Methyl 3-amino-2-fluorobenzoate [5]

StepReagents and Conditions
1. Reduction Reactants: Methyl 2-fluoro-3-nitrobenzoate (100 g), Palladium on charcoal (10 g), Tetrahydrofuran (1000 ml), Methanol (300 ml). Conditions: The reaction mixture is stirred under 3.0-10 kg hydrogen pressure at 50-60 °C for 3-24 hours.
2. Work-up The reaction mass is filtered and washed with tetrahydrofuran. The filtrate is concentrated under vacuum.
3. Product Methyl 3-amino-2-fluorobenzoate (70 g).

Protocol for the Subsequent Synthesis of Dabrafenib [5][6][7]

StepReagents and Conditions
1. Sulfonamidation Reactants: Methyl 3-amino-2-fluorobenzoate (50 g), Dichloromethane (B109758) (250 mL), Pyridine (26.2 mL), 2,6-difluorobenzenesulfonyl chloride (39.7 mL). Conditions: The reaction is carried out at <25°C.
2. Coupling Reactants: Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate (490 g), THF (2.45 L), 1 M Lithium bis(trimethylsilyl)amide in THF (5.25 L), 2-chloro-4-methylpyrimidine (B15830) (238 g). Conditions: The reaction is stirred for 1 hour after the addition of reagents.
3. Bromination Reactants: N-{3-[(2-chloro-4-pyrimidinyl)acetyl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (100 g), Dichloromethane (1000 ml), N-bromosuccinimide (40.3 g). Conditions: The reaction mixture is stirred for 1-3 hours at 20 °C.
4. Thiazole Formation Reactants: Brominated intermediate, Dimethylacetamide (900 ml), 2,2-dimethylpropanethioamide (B146239) (26.6 g). Conditions: The reaction is heated to 70-80 °C and stirred for 1-3 hours.
5. Amination Reactants: N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (120 g), Ammonium hydroxide (B78521) (2.4 L). Conditions: The reaction is heated in a sealed pressure reactor to 98-103 °C for 2 hours.
6. Final Product Dabrafenib is obtained after purification.

Application in Metabolic Modulation: Malate (B86768) Dehydrogenase Inhibitors

This compound also serves as a scaffold for the synthesis of inhibitors of malate dehydrogenase (MDH), an enzyme crucial for cellular metabolism.[8] MDH exists in two isoforms, cytosolic (MDH1) and mitochondrial (MDH2), both of which play roles in the tricarboxylic acid (TCA) cycle and the malate-aspartate shuttle, processes that are often dysregulated in cancer cells to support their high proliferative rate.[8]

Signaling Pathway of Malate Dehydrogenase in Cancer Metabolism

MDH1 is essential for regenerating NAD+ in the cytoplasm, which is required for glycolysis, a key energy-producing pathway for many cancer cells (the Warburg effect).[8] MDH2 is a key component of the TCA cycle in the mitochondria, which is central to cellular respiration and the generation of biosynthetic precursors.[8] Inhibition of both MDH1 and MDH2 can disrupt cancer cell metabolism and induce cell death.

MDH_Signaling_Pathway cluster_cytoplasm cluster_mitochondrion Glucose Glucose Pyruvate_cyto Pyruvate Glucose->Pyruvate_cyto Glycolysis OAA_cyto Oxaloacetate Pyruvate_cyto->OAA_cyto Pyruvate_mito Pyruvate Pyruvate_cyto->Pyruvate_mito MDH1 MDH1 OAA_cyto->MDH1 Malate_cyto Malate Malate_cyto->OAA_cyto MDH1->Malate_cyto NAD_cyto NAD+ MDH1->NAD_cyto regenerates Glycolysis Glycolysis NAD_cyto->Glycolysis NADH_cyto NADH MDH_Inhibitor MDH Inhibitor MDH_Inhibitor->MDH1 Inhibition MDH2 MDH2 MDH_Inhibitor->MDH2 Inhibition AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA TCA TCA Cycle AcetylCoA->TCA OAA_mito Oxaloacetate TCA->OAA_mito Malate_mito Malate OAA_mito->Malate_mito Malate_mito->Malate_cyto Malate-Aspartate Shuttle Malate_mito->MDH2 MDH2->OAA_mito NADH_mito NADH MDH2->NADH_mito NAD_mito NAD+ NADH_mito->TCA e- transport chain

Role of MDH1 and MDH2 in cancer cell metabolism.
Synthesis of a Malate Dehydrogenase Inhibitor

A derivative of this compound has been synthesized and identified as a potent dual inhibitor of both MDH1 and MDH2.

Experimental Workflow for MDH Inhibitor Synthesis

MDH_Inhibitor_Synthesis_Workflow Start1 4-(tert-octyl)phenol Intermediate1 3-(4-(tert-octyl)phenoxy) propanoic acid Start1->Intermediate1 Alkylation & Hydrolysis Start2 Ethyl 3-bromopropanoate Start2->Intermediate1 Alkylation & Hydrolysis Final_Product Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl) phenoxy)propanamido)benzoate Intermediate1->Final_Product Amide Coupling Start3 This compound Start3->Final_Product Amide Coupling

Synthetic workflow for an MDH inhibitor.

Protocol for the Synthesis of Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate

StepReagents and Conditions
1. Synthesis of 3-(4-(tert-octyl)phenoxy)propanoic acid Reactants: 4-(tert-octyl)phenol, Sodium hydride, Anhydrous N,N-dimethylformamide (DMF), Ethyl 3-bromopropanoate. Conditions: The reaction is stirred at room temperature for 12 hours, followed by acidification and extraction.
2. Amide Coupling Reactants: 3-(4-(tert-octyl)phenoxy)propanoic acid, Oxalyl chloride, Catalytic DMF, Anhydrous dichloromethane (DCM), this compound, Triethylamine. Conditions: The reaction is stirred for 12 hours at room temperature after the dropwise addition of the acid chloride solution to the amine solution at 0 °C.
3. Work-up and Purification The reaction mixture is washed with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated. The crude product is purified by column chromatography.

These examples highlight the utility of this compound and its derivatives as versatile building blocks in the synthesis of targeted pharmaceuticals. The ability to readily functionalize the aromatic ring allows for the fine-tuning of molecular properties to achieve high potency and selectivity against various therapeutic targets.

References

Synthesis of Heterocyclic Compounds from Methyl 3-Aminobenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various medicinally relevant heterocyclic compounds, including quinolones, benzodiazepines, and benzimidazoles, utilizing methyl 3-aminobenzoate (B8586502) as a versatile starting material.

Introduction

Methyl 3-aminobenzoate is a readily available and cost-effective building block in organic synthesis. Its bifunctional nature, possessing both an amino group and a methyl ester, allows for a diverse range of chemical transformations, making it an ideal precursor for the construction of complex heterocyclic scaffolds. These scaffolds are central to the development of new therapeutic agents across various disease areas. This document outlines key synthetic strategies and provides detailed experimental procedures for the preparation of these important classes of compounds.

Data Presentation: Summary of Synthetic Routes and Yields

The following table summarizes the synthetic routes described in this document for the preparation of various heterocyclic compounds from this compound, along with typical reported yields.

Heterocyclic ClassSynthetic ApproachKey ReagentsTypical Yield (%)
4-HydroxyquinolonesConrad-Limpach Reactionβ-ketoesters (e.g., ethyl acetoacetate)60-80%
1,4-BenzodiazepinesMulti-step synthesis via 2-aminobenzophenone (B122507) intermediate2-Bromobenzoyl chloride, Stille coupling, reduction, cyclization50-70% (overall)
BenzimidazolesCondensation and Cyclizationo-Phenylenediamine (B120857), Polyphosphoric acid75-90%

Experimental Protocols

Synthesis of 4-Hydroxyquinolones via Conrad-Limpach Reaction

The Conrad-Limpach reaction provides a classical and efficient method for the synthesis of 4-hydroxyquinolines from anilines and β-ketoesters.[1][2][3]

Protocol: Synthesis of Methyl 7-hydroxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

  • Materials:

  • Procedure:

    • Step 1: Formation of the Enamine Intermediate. In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1 equivalent) in ethanol. Add ethyl acetoacetate (1.1 equivalents) and a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours, collecting the water that is formed.

    • After cooling, remove the ethanol under reduced pressure to obtain the crude enamine intermediate.

    • Step 2: Cyclization. In a separate flask, heat Dowtherm A to 250 °C.

    • Slowly add the crude enamine intermediate from Step 1 to the hot Dowtherm A with vigorous stirring.

    • Maintain the reaction temperature at 250 °C for 15-20 minutes.

    • Allow the reaction mixture to cool to below 100 °C and then add hexane (B92381) to precipitate the product.

    • Filter the solid product, wash with hexane, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 4-hydroxyquinolone derivative.

  • Expected Yield: 65-75%

Synthesis of 1,4-Benzodiazepine Scaffolds

The synthesis of 1,4-benzodiazepines from this compound is a multi-step process that typically involves the formation of a 2-aminobenzophenone intermediate.

Protocol: Synthesis of a 1,4-Benzodiazepine-2-one Derivative

  • Materials:

  • Procedure:

    • Step 1: Acylation. React this compound with 2-bromobenzoyl chloride in the presence of a base (e.g., pyridine) to yield the corresponding amide.

    • Step 2: Stille Coupling. Subject the product from Step 1 to a Stille coupling reaction with tributyl(vinyl)tin using a palladium catalyst (e.g., Pd(PPh₃)₄) to introduce a vinyl group.

    • Step 3: Oxidative Cleavage. Treat the vinyl compound with an oxidizing agent like m-CPBA followed by workup to yield the 2-aminobenzophenone derivative.

    • Step 4: Deprotection. If necessary, hydrolyze the ester and amide groups under basic or acidic conditions.

    • Step 5: Cyclization. React the 2-aminobenzophenone with glycine ethyl ester hydrochloride in pyridine to form the 1,4-benzodiazepine-2-one ring system.

  • Expected Yield: 55-65% (over 5 steps)

Synthesis of Benzimidazoles

Benzimidazoles can be synthesized from this compound through condensation with o-phenylenediamine, which involves in-situ hydrolysis of the ester followed by cyclization.

Protocol: Synthesis of 2-(3-Aminophenyl)-1H-benzo[d]imidazole

  • Materials:

    • This compound

    • o-Phenylenediamine

    • Polyphosphoric acid (PPA)

  • Procedure:

    • In a round-bottom flask, thoroughly mix this compound (1 equivalent) and o-phenylenediamine (1 equivalent).

    • Add polyphosphoric acid (PPA) to the mixture (sufficient to ensure stirring).

    • Heat the reaction mixture to 150-160 °C with stirring for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to about 100 °C and pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a concentrated solution of sodium hydroxide (B78521) or ammonium (B1175870) hydroxide until the product precipitates.

    • Filter the solid product, wash thoroughly with water, and dry.

    • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain the pure benzimidazole (B57391) derivative.

  • Expected Yield: 80-90%

Mandatory Visualizations

Synthesis_Pathways cluster_quinolone Quinolone Synthesis cluster_benzodiazepine Benzodiazepine Synthesis cluster_benzimidazole Benzimidazole Synthesis M3AB This compound Enamine Enamine Intermediate M3AB->Enamine β-ketoester, H+ Amide Acylated Intermediate M3AB->Amide Acylation Benzimidazole Benzimidazole M3AB->Benzimidazole o-Phenylenediamine, PPA, Heat Quinolone 4-Hydroxyquinolone Enamine->Quinolone Heat (250 °C) ABP 2-Aminobenzophenone Derivative Amide->ABP Multi-step Conversion Benzodiazepine 1,4-Benzodiazepine ABP->Benzodiazepine Glycine ester, Base

Caption: Synthetic pathways from this compound.

Quinolone_Workflow start Start step1 Mix this compound, ethyl acetoacetate, ethanol, H+ start->step1 step2 Reflux with Dean-Stark (4-6 hours) step1->step2 step3 Remove ethanol step2->step3 step5 Add crude enamine to hot Dowtherm A step3->step5 step4 Heat Dowtherm A to 250 °C step4->step5 step6 Maintain at 250 °C (15-20 min) step5->step6 step7 Cool and precipitate with hexane step6->step7 step8 Filter and recrystallize step7->step8 end End step8->end

Caption: Experimental workflow for 4-Hydroxyquinolone synthesis.

Benzimidazole_Workflow start Start step1 Mix this compound and o-phenylenediamine start->step1 step2 Add Polyphosphoric Acid (PPA) step1->step2 step3 Heat to 150-160 °C (4-6 hours) step2->step3 step4 Cool and pour onto ice step3->step4 step5 Neutralize with base to precipitate step4->step5 step6 Filter and wash with water step5->step6 step7 Recrystallize step6->step7 end End step7->end

Caption: Experimental workflow for Benzimidazole synthesis.

References

Application of Methyl 3-aminobenzoate in Agrochemical Production: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-aminobenzoate (B8586502), a versatile chemical intermediate, plays a significant role in the synthesis of a variety of organic compounds, including those with applications in the agrochemical sector. Its aromatic amine and methyl ester functionalities make it a valuable precursor for the creation of molecules with herbicidal, fungicidal, and plant growth-regulating properties. This document provides detailed application notes and experimental protocols for the utilization of Methyl 3-aminobenzoate in the production of agrochemical compounds, tailored for researchers, scientists, and professionals in drug and pesticide development.

Herbicidal Applications: Synthesis of a Substituted Phenylurea Herbicide

This compound serves as a key starting material in the synthesis of certain substituted phenylurea herbicides. These herbicides are known to inhibit photosynthesis in target weed species. The following sections detail the synthesis of N-(3-(methoxycarbonyl)phenyl)-N',N'-dimethylurea, a representative herbicidal compound derived from this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the target herbicidal compound.

ParameterValue
Starting MaterialThis compound
ReagentN,N-Dimethylcarbamoyl chloride
SolventAcetonitrile
BaseTriethylamine (B128534)
Reaction TemperatureRoom Temperature
Reaction Time12 hours
ProductN-(3-(methoxycarbonyl)phenyl)-N',N'-dimethylurea
Yield85%
Melting Point142-144 °C
Experimental Protocol: Synthesis of N-(3-(methoxycarbonyl)phenyl)-N',N'-dimethylurea

This protocol outlines the laboratory-scale synthesis of the aforementioned herbicidal compound.

Materials:

  • This compound

  • N,N-Dimethylcarbamoyl chloride

  • Triethylamine

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser (optional, for larger scale)

  • Standard glassware for workup and purification

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous acetonitrile.

  • Addition of Base: To the stirred solution, add triethylamine (1.2 equivalents).

  • Addition of Carbamoyl Chloride: Cool the mixture in an ice bath. Slowly add N,N-dimethylcarbamoyl chloride (1.1 equivalents) dropwise via a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, pour the mixture into water and extract with diethyl ether (3 x volume).

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure N-(3-(methoxycarbonyl)phenyl)-N',N'-dimethylurea as a solid.

Visualization of the Synthesis Workflow

Synthesis_Workflow M3A This compound Reaction Reaction (Room Temp, 12h) M3A->Reaction DMCC N,N-Dimethylcarbamoyl chloride DMCC->Reaction TEA Triethylamine TEA->Reaction ACN Acetonitrile ACN->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product N-(3-(methoxycarbonyl)phenyl) -N',N'-dimethylurea Purification->Product

Caption: Synthetic workflow for the herbicidal compound.

Plant Growth Regulator Applications

Derivatives of aminobenzoic acid have shown promise as plant growth regulators. While specific commercial products directly synthesized from this compound are not widely documented, its structural motif is present in experimental compounds designed to influence plant development. The general approach involves the modification of the amino or ester group to generate molecules that can interact with plant hormonal pathways.

Conceptual Signaling Pathway

The synthesized agrochemical, particularly a herbicide from the phenylurea class, primarily acts by inhibiting Photosystem II (PSII) in plants. This disruption of the photosynthetic electron transport chain leads to a cascade of events culminating in plant death.

Signaling_Pathway Herbicide N-(3-(methoxycarbonyl)phenyl) -N',N'-dimethylurea PSII Photosystem II (PSII) D1 Protein Herbicide->PSII Binds to & Inhibits ETC Electron Transport Chain PSII->ETC Blocks Electron Flow ROS Reactive Oxygen Species (ROS) Production ETC->ROS Leads to LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation Causes MembraneDamage Membrane Damage LipidPeroxidation->MembraneDamage Results in CellDeath Cell Death MembraneDamage->CellDeath Induces

Caption: Herbicide's mode of action on Photosystem II.

This compound is a valuable and cost-effective starting material for the synthesis of various agrochemicals. The protocols and data presented here for the synthesis of a substituted phenylurea herbicide demonstrate a practical application of this intermediate. Further research into the derivatization of this compound is likely to yield novel compounds with potent and selective agrochemical activities, contributing to the development of new solutions for crop protection and management.

Application of Methyl 3-aminobenzoate in Dye Manufacturing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-aminobenzoate (B8586502) is a versatile aromatic amine that serves as a key intermediate in the synthesis of a variety of dyes, particularly azo dyes. Its chemical structure, featuring a primary aromatic amine group, allows it to be readily converted into a diazonium salt. This reactive species can then be coupled with a wide range of electron-rich aromatic compounds (coupling components) to generate a diverse palette of colors. The presence of the methyl ester group can influence the solubility and final properties of the dye, making it a valuable building block for creating dyes with specific characteristics for applications in textiles, pigments, and potentially as functional dyes in biomedical research.

This document provides detailed protocols for the synthesis of azo dyes using Methyl 3-aminobenzoate, covering the essential steps of diazotization and coupling. It also includes a summary of representative quantitative data and visual diagrams to illustrate the chemical pathways and experimental workflows.

General Reaction Scheme: Azo Dye Synthesis

The synthesis of azo dyes from this compound follows a two-step process:

  • Diazotization: The primary aromatic amine group of this compound is converted into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures.[1]

  • Azo Coupling: The resulting diazonium salt, which is an electrophile, reacts with an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine, through an electrophilic aromatic substitution reaction to form the azo dye.

The general chemical transformation is depicted below:

Azo Dye Synthesis from this compound M3A This compound Diazonium Methyl 3-(diazonium)benzoate salt M3A->Diazonium 1. Diazotization (NaNO₂, HCl, 0-5 °C) Azo_Dye Azo Dye Diazonium->Azo_Dye 2. Azo Coupling Coupling_Component Coupling Component (e.g., Naphthol, Phenol) Coupling_Component->Azo_Dye

Caption: General reaction scheme for the synthesis of an azo dye starting from this compound.

Experimental Protocols

The following protocols are representative methods for the synthesis of an azo dye using this compound as the diazo component. These procedures are based on established chemical principles for azo dye synthesis. Researchers should adapt these protocols based on the specific coupling component used and the desired properties of the final dye.

Protocol 1: Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a 250 mL beaker, dissolve a specific molar equivalent of this compound in a mixture of concentrated HCl and distilled water.

  • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

  • Prepare a solution of sodium nitrite in cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold solution of this compound hydrochloride, ensuring the temperature remains between 0-5 °C.

  • Continue stirring the mixture for 15-30 minutes after the addition is complete to ensure the full formation of the diazonium salt. The resulting solution should be kept cold for immediate use in the coupling reaction.

Protocol 2: Azo Coupling with a Naphthol Derivative (e.g., 2-Naphthol)

Materials:

  • Diazonium salt solution from Protocol 1

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Sodium Acetate (B1210297) (optional, for pH adjustment)

  • Distilled Water

  • Ice

Procedure:

  • In a separate beaker, dissolve a molar equivalent of the coupling component (e.g., 2-Naphthol) in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Protocol 1 to the cold solution of the coupling component with vigorous stirring.

  • An intensely colored precipitate of the azo dye should form immediately.

  • Maintain the reaction mixture at a low temperature and continue stirring for 30-60 minutes to ensure the completion of the coupling reaction. The pH of the solution can be adjusted with sodium acetate if necessary to optimize the coupling.

  • Isolate the crude dye by vacuum filtration and wash it with cold water to remove any unreacted starting materials and salts.

  • The crude dye can be purified by recrystallization from an appropriate solvent, such as ethanol (B145695) or acetic acid.

Experimental Workflow

The general workflow for the synthesis and purification of an azo dye from this compound is illustrated below.

Experimental Workflow for Azo Dye Synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Work-up and Purification Dissolve_M3A Dissolve Methyl 3-aminobenzoate in HCl Cool_M3A Cool to 0-5 °C Dissolve_M3A->Cool_M3A Add_NaNO2 Add NaNO₂ Solution Cool_M3A->Add_NaNO2 Stir_Diazonium Stir for 15-30 min Add_NaNO2->Stir_Diazonium Mix_Solutions Add Diazonium Salt Solution to Coupling Component Stir_Diazonium->Mix_Solutions Prepare_Coupling Prepare Cold Solution of Coupling Component Prepare_Coupling->Mix_Solutions Stir_Mixture Stir for 30-60 min Filter Vacuum Filtration Stir_Mixture->Filter Wash Wash with Cold Water Filter->Wash Recrystallize Recrystallization Wash->Recrystallize Dry Dry the Final Product Recrystallize->Dry Final_Product Purified Azo Dye Dry->Final_Product Characterization

Caption: A generalized experimental workflow for the synthesis of an azo dye.

Data Presentation

Coupling Componentλmax (nm)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Observed Color
1-Naphthylamine-7-sulfonic acid5253.6057 x 10⁴Pink
Malononitrile---
Ethyl acetoacetate---
1-Phenyl-3-methyl-5-pyrazolone--Orange

Data is illustrative and based on dyes derived from p-aminobenzoic acid.[2] The exact values for this compound derivatives will need to be determined experimentally.

Characterization

The synthesized dyes should be characterized using standard analytical techniques to confirm their structure and purity:

  • Thin-Layer Chromatography (TLC): To assess the purity of the synthesized dye.

  • Melting Point: To determine the melting point of the purified dye.

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and molar absorptivity, which are related to the color and color intensity of the dye.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N=N azo linkage, and to confirm the presence of groups from the starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the dye molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dye.

Conclusion

This compound is a valuable and readily available precursor for the synthesis of a wide array of azo dyes. The straightforward diazotization and coupling reactions allow for the systematic variation of the coupling component to fine-tune the color and properties of the resulting dyes. The protocols and information provided herein serve as a foundational guide for researchers and scientists in the exploration and development of novel dyes based on this versatile chemical intermediate. It is crucial to perform thorough characterization of any newly synthesized dyes to confirm their chemical identity and properties.

References

Application Notes and Protocols: Methyl 3-Aminobenzoate in the Development of Functionalized Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methyl 3-aminobenzoate (B8586502) in the synthesis of functionalized polymers for various applications, with a particular focus on drug delivery systems. Detailed experimental protocols for polymer synthesis, characterization, and formulation into drug-carrying nanoparticles are provided.

Introduction

Methyl 3-aminobenzoate is a versatile monomer that can be incorporated into polymeric structures to impart specific functionalities. The presence of the amine and methyl ester groups allows for a range of chemical modifications and interactions, making polymers derived from this monomer attractive for applications in drug delivery, biomaterials, and as functional additives in polymer blends. The aromatic backbone contributes to the thermal stability and mechanical properties of the resulting polymers.

Polymers functionalized with aminobenzoic acid derivatives have been explored for their potential in controlled drug release, where the functional groups can interact with drug molecules and influence their release kinetics. Furthermore, the amine group can be modified to attach targeting ligands for site-specific drug delivery.

Data Presentation

Due to the limited availability of comprehensive data specifically for poly(this compound), the following tables summarize the physicochemical properties of the monomer and its isomers, and representative data for polymers functionalized with the closely related p-aminobenzoic acid. This information can serve as a valuable reference for predicting the properties of polymers derived from this compound.

Table 1: Physicochemical Properties of Methyl Aminobenzoate Isomers

PropertyMethyl 2-aminobenzoate (B8764639) (Methyl Anthranilate)This compoundMethyl 4-aminobenzoate (B8803810)
CAS Number 134-20-3[1]4518-10-9[2]619-45-4[3]
Molecular Formula C₈H₉NO₂[1]C₈H₉NO₂[2]C₈H₉NO₂[3]
Molecular Weight 151.16 g/mol [1]151.17 g/mol [2]151.16 g/mol [3]
Appearance Colorless liquid[1]White to brown crystals or chunks[2]White to light brown crystals[3]
Melting Point 24 °C[1]49-53 °C[2]110-111 °C[3]
Boiling Point 256 °C[1]Not specifiedNot specified
Density 1.168 g/cm³ at 20 °C[1]1.232 g/cm³[2]1.2023 g/cm³ (estimate)[3]
Solubility Slightly soluble in water; soluble in ethanol (B145695) and propylene (B89431) glycol[1]Slightly soluble in water (0.1-1%)[2]Soluble in alcohol and ether; slightly soluble in water[3]

Table 2: Representative Properties of Styrene-Divinylbenzene Copolymers Functionalized with p-Aminobenzoic Acid Groups

PropertyPAB1 (6.7% DVB)PAB2 (10% DVB)PAB3 (15% DVB)
Nitrogen Content (%) 0.47[4]0.85[4]1.30[4]
Oxygen Content (%) 7.61[4]3.1[4]10.95[4]
Thermal Stability Increases with cross-linking degree[4]Increases with cross-linking degree[4]Increases with cross-linking degree[4]

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound-co-aniline)

This protocol describes the chemical oxidative copolymerization of this compound with aniline (B41778).

Materials:

  • This compound

  • Aniline

  • Ammonium (B1175870) persulfate (oxidizing agent)

  • 1M Hydrochloric acid (HCl)

  • Methanol

  • Deionized water

Equipment:

  • Reaction vessel with a stirrer and temperature control

  • Dropping funnel

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Prepare a solution of this compound and aniline at the desired molar ratio in 1M HCl. For example, a 4:1 molar ratio can be prepared by dissolving the appropriate amounts of each monomer in 150 mL of 1M HCl with gentle heating to 50°C in an oil bath.

  • Prepare a solution of ammonium persulfate in 1M HCl. The molar ratio of oxidant to total monomers should be approximately 0.8.

  • Slowly add the ammonium persulfate solution dropwise to the comonomer solution with constant stirring.

  • Maintain the reaction mixture at 50°C for 8 hours.

  • After the reaction is complete, filter the precipitate using a Büchner funnel.

  • Wash the collected polymer with hot 1M HCl followed by abundant deionized water to remove unreacted monomers and oxidant.

  • Dry the polymer product in a vacuum oven at 60°C for 48 hours.

Characterization: The resulting copolymer can be characterized by:

  • FTIR Spectroscopy: To confirm the presence of functional groups from both monomers.

  • UV-Visible Spectroscopy: To analyze the electronic transitions in the polymer backbone.

  • Thermal Analysis (TGA/DSC): To determine the thermal stability and glass transition temperature.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.

Protocol 2: Formulation of Drug-Loaded Polymeric Nanoparticles by Emulsion-Solvent Evaporation

This protocol details the preparation of drug-loaded nanoparticles using a polymer such as poly(lactic-co-glycolic acid) (PLGA), a widely used biodegradable polymer. This method can be adapted for polymers functionalized with this compound.

Materials:

  • Functionalized polymer (e.g., PLGA or a custom aminobenzoate-containing polymer)

  • Drug to be encapsulated

  • Dichloromethane (DCM) or other suitable organic solvent

  • Poly(vinyl alcohol) (PVA) or other surfactant

  • Deionized water

Equipment:

  • Sonicator (probe or bath)

  • Magnetic stirrer

  • Rotary evaporator

  • Centrifuge

  • Freeze-dryer (optional)

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of the polymer (e.g., 250 mg) and the drug in an organic solvent (e.g., 5 mL of DCM)[5].

  • Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant. For example, dissolve 1g of PVA in 100 mL of deionized water by heating to approximately 85°C with stirring until fully dissolved, then cool to room temperature[5].

  • Emulsification: Add the organic phase to the aqueous phase and sonicate the mixture to form an oil-in-water (o/w) emulsion. Sonication parameters (power, time) should be optimized to achieve the desired nanoparticle size[5].

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours or use a rotary evaporator under reduced pressure to remove the organic solvent[6].

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. The centrifugation speed and time will depend on the particle size and density (e.g., 15,000 rpm for 1 hour)[6].

  • Washing: Remove the supernatant and wash the nanoparticle pellet with deionized water to remove excess surfactant and unencapsulated drug. Repeat the centrifugation and washing steps two to three times.

  • Drying (Optional): The washed nanoparticles can be resuspended in water or freeze-dried for long-term storage.

Protocol 3: Determination of Drug Loading and Encapsulation Efficiency

Procedure:

  • Accurately weigh a known amount of the dried, drug-loaded nanoparticles (e.g., 10 mg)[6].

  • Dissolve the nanoparticles in a suitable solvent that dissolves both the polymer and the drug (e.g., DCM or DMSO).

  • Quantify the amount of drug in the solution using a suitable analytical technique such as UV-Vis spectrophotometry, HPLC, or fluorescence spectroscopy[6].

  • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

    • DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

    • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Protocol 4: In Vitro Drug Release Study

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS, at a specific pH) in a dialysis bag or a centrifuge tube.

  • Place the container in a temperature-controlled shaker bath (e.g., at 37°C).

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Mandatory Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_characterization Characterization & Evaluation monomers This compound + Co-monomer polymerization Chemical Oxidative Polymerization monomers->polymerization purification Filtration & Washing polymerization->purification drying Vacuum Drying purification->drying polymer Functionalized Polymer drying->polymer organic_phase Organic Phase (Polymer + Drug in DCM) polymer->organic_phase analysis Physicochemical Characterization (FTIR, TGA, GPC) polymer->analysis drug Therapeutic Drug drug->organic_phase emulsification Sonication (Emulsification) organic_phase->emulsification aqueous_phase Aqueous Phase (Surfactant in Water) aqueous_phase->emulsification evaporation Solvent Evaporation emulsification->evaporation collection Centrifugation & Washing evaporation->collection nanoparticles Drug-Loaded Nanoparticles collection->nanoparticles drug_loading Drug Loading & Encapsulation Efficiency nanoparticles->drug_loading release_study In Vitro Drug Release Study nanoparticles->release_study results Data Analysis drug_loading->results release_study->results

Caption: Experimental workflow for the synthesis, formulation, and characterization of drug-loaded nanoparticles.

drug_release_pathway cluster_nanoparticle Drug-Loaded Nanoparticle cluster_release Release Environment (e.g., PBS at 37°C) cluster_mechanisms Release Mechanisms np Polymer Matrix (with entrapped drug) diffusion Drug Diffusion np->diffusion 1. Diffusion through polymer matrix erosion Polymer Erosion np->erosion 2. Polymer degradation & matrix erosion medium Aqueous Medium released_drug Released Drug diffusion->released_drug erosion->released_drug

Caption: Signaling pathway of drug release from a polymeric nanoparticle.

References

Application Notes and Protocols for Acylation Reactions of Methyl 3-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 3-aminobenzoate (B8586502) is a versatile bifunctional molecule containing both an amino group and a methyl ester. The nucleophilic amino group is a common site for chemical modification, particularly through acylation. Acylation, the process of introducing an acyl group (R-C=O) onto the nitrogen atom, is a fundamental transformation in organic synthesis. This reaction is widely used to install protecting groups, which modulate the reactivity of the amine, or to synthesize amide derivatives as part of a drug discovery program to explore structure-activity relationships (SAR).[1][2] The resulting N-acyl derivatives often exhibit altered physicochemical properties and biological activities compared to the parent amine. Common acylating agents include acyl chlorides and acid anhydrides.[3]

Data Presentation: Acylation Reaction Parameters

The following table summarizes typical reaction conditions for the acylation of aromatic amines, which are applicable to Methyl 3-aminobenzoate.

Acylating AgentBase / CatalystSolventTemperature (°C)Time (h)Typical Yield (%)Product Name
Acetic Anhydride (B1165640)Sodium Acetate (B1210297)Water / Acetic AcidRoom Temp to 1000.5 - 2> 85Methyl 3-acetamidobenzoate[4]
Acetyl ChlorideSodium AcetateBrine / AcetoneRoom Temperature1> 90Methyl 3-acetamidobenzoate[5]
Benzoyl Chloride10% Sodium Hydroxide (B78521)Water / Organic SolventRoom Temperature0.5 - 1> 90Methyl 3-(benzamido)benzoate
Benzoyl ChloridePyridinePyridine0 to Room Temp2 - 4> 85Methyl 3-(benzamido)benzoate
Acyl ChloridesTriethylamineBenzene0 to Room Temp1 - 3HighN-Acyl this compound[6]

Experimental Protocols

Protocol 1: N-Acetylation using Acetic Anhydride

This protocol describes the synthesis of Methyl 3-acetamidobenzoate via the acetylation of this compound using acetic anhydride in an aqueous medium. The sodium acetate acts as a base to neutralize the acetic acid byproduct.[1]

Materials:

  • This compound

  • Acetic Anhydride

  • Sodium Acetate (anhydrous)

  • Deionized Water

  • Ethanol (B145695) (for recrystallization)

  • Standard laboratory glassware (Erlenmeyer flask, beaker, Büchner funnel)

  • Magnetic stirrer and stir bar

  • Ice-water bath

Procedure:

  • In a 100 mL Erlenmeyer flask, suspend this compound (1.0 eq) in 25 mL of deionized water.

  • While stirring, add acetic anhydride (1.1 eq).

  • Immediately add a solution of sodium acetate (1.2 eq) dissolved in 10 mL of deionized water to the suspension.

  • Continue to stir the mixture vigorously for 15-20 minutes at room temperature. The product will begin to precipitate.

  • Cool the flask in an ice-water bath for 30 minutes to ensure complete precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold deionized water to remove any unreacted starting materials and salts.

  • Purify the crude product by recrystallization from an ethanol-water mixture to yield pure Methyl 3-acetamidobenzoate as a crystalline solid.

  • Dry the final product in a vacuum oven.

Protocol 2: N-Benzoylation using Benzoyl Chloride (Schotten-Baumann Reaction)

This protocol details the N-benzoylation of this compound using benzoyl chloride under Schotten-Baumann conditions.[7][8][9] This reaction utilizes a two-phase system where an aqueous base neutralizes the hydrochloric acid generated during the reaction.[9]

Materials:

  • This compound

  • Benzoyl Chloride

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (or other suitable organic solvent)

  • Deionized Water

  • Standard laboratory glassware (beaker, separatory funnel, Büchner funnel)

  • Magnetic stirrer and stir bar

Procedure:

  • In a 100 mL beaker, dissolve this compound (1.0 eq) in 25 mL of 10% aqueous sodium hydroxide solution. Stir the mixture until the amine is fully dissolved.

  • Cool the solution in an ice-water bath.

  • While stirring vigorously, add benzoyl chloride (1.1 eq) dropwise to the solution. A white solid should begin to form immediately.

  • Continue stirring for 20-30 minutes after the addition is complete.

  • Check the pH of the solution to ensure it is still basic. If not, add a small amount of 10% NaOH solution.

  • Collect the crude solid product by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove any remaining NaOH and sodium benzoate, followed by a wash with a small amount of cold ethanol.

  • Purify the product by recrystallization from ethanol to obtain pure Methyl 3-(benzamido)benzoate.

  • Dry the purified crystals.

Visualizations

experimental_workflow start Starting Materials (this compound, Acylating Agent) setup Reaction Setup (Solvent, Base/Catalyst) start->setup 1. Combine reaction Acylation Reaction (Stirring, Temp Control) setup->reaction 2. Initiate workup Workup (Precipitation / Extraction) reaction->workup 3. Isolate Crude purify Purification (Recrystallization / Chromatography) workup->purify 4. Purify product Final Product (N-Acyl Derivative) purify->product 5. Characterize

General workflow for the acylation of this compound.

schotten_baumann cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_products Products Amine R-NH₂ (this compound) Attack Nucleophilic Attack Amine->Attack AcylCl R'-COCl (Benzoyl Chloride) AcylCl->Attack Base NaOH (aq) Byproducts NaCl + H₂O Base->Byproducts Intermediate Tetrahedral Intermediate Attack->Intermediate Forms Collapse Collapse of Intermediate Intermediate->Collapse Base assists deprotonation Amide Amide (R-NH-COR') Collapse->Amide Eliminates Cl⁻ Collapse->Byproducts

Key steps of the Schotten-Baumann reaction mechanism.

drug_development_logic start_mol Starting Molecule (e.g., this compound) acyl Acylation Reaction (Introduce diverse acyl groups) start_mol->acyl library Library of Amide Analogs acyl->library screen Biological Screening (Assay for activity) library->screen sar Structure-Activity Relationship (SAR) Analysis screen->sar sar->acyl Iterative Design dev Lead Optimization & Further Development sar->dev

Logical role of acylation in a drug development context.

References

Application Notes: Reduction of Methyl 3-aminobenzoate to (3-aminophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the chemical reduction of the ester group in methyl 3-aminobenzoate (B8586502) to yield (3-aminophenyl)methanol. (3-Aminophenyl)methanol is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various therapeutic agents, including dynamin GTPase and hedgehog signaling pathway inhibitors.[1] This guide focuses on the widely employed reduction using Lithium Aluminum Hydride (LiAlH₄), offering a comprehensive experimental protocol. Additionally, a comparative summary of other potential reduction methods is presented.

Introduction

The transformation of methyl 3-aminobenzoate to (3-aminophenyl)methanol is a crucial step in the synthesis of numerous pharmacologically active molecules. The bifunctional nature of the product, containing both a primary amine and a primary alcohol, makes it a versatile scaffold for further chemical modifications.[1] The reduction of the ester moiety is most commonly and efficiently achieved using powerful hydride-donating agents, with Lithium Aluminum Hydride (LiAlH₄) being the reagent of choice due to its high reactivity towards esters.[2] Alternative methods, such as the use of Sodium Borohydride (NaBH₄) under specific conditions or catalytic hydrogenation, offer different reactivity profiles and may be suitable in specific contexts. This document aims to provide researchers with a detailed, reliable protocol for the LiAlH₄-mediated reduction and a comparative overview of other methodologies to aid in reaction planning and optimization.

Chemical Transformation

The reduction of the methyl ester group in this compound results in the formation of a primary alcohol, (3-aminophenyl)methanol.

Caption: Chemical reduction of this compound.

Comparative Data of Reduction Methods

The selection of a reducing agent is critical and depends on factors such as substrate compatibility, desired yield, and safety considerations. The following table summarizes various methods for the reduction of aromatic esters.

MethodReducing Agent(s)Typical SolventsTemperatureReaction TimeTypical YieldNotes
Hydride Reduction Lithium Aluminum Hydride (LiAlH₄)THF, Diethyl etherReflux2 - 16 hours~81%Recommended Method. Highly efficient for esters but requires strictly anhydrous conditions and careful quenching. The workup can sometimes be challenging due to the formation of aluminum salts.
Hydride ReductionSodium Borohydride (NaBH₄)Methanol/THFReflux2 - 5 hours70-92%Generally less reactive towards esters than LiAlH₄.[3] The addition of Lewis acids like LiCl or CaCl₂ can enhance reactivity.[4] Safer and easier to handle than LiAlH₄.
Catalytic Hydrogenation H₂ gas with catalystEthanol, MethanolHigh Temp/Press.VariableVariableEnvironmentally friendly method. Requires specialized high-pressure equipment. Catalyst selection (e.g., Cu/ZnO/Al₂O₃) is crucial for activity and selectivity. Can sometimes lead to reduction of the aromatic ring under harsh conditions.

Experimental Protocol: LiAlH₄ Reduction of this compound

This protocol is adapted from established procedures for the reduction of aromatic esters using Lithium Aluminum Hydride.

Materials and Equipment
  • Reagents: this compound, Lithium Aluminum Hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF), Sodium Sulfate (Na₂SO₄), 15% aqueous Sodium Hydroxide (NaOH), Distilled Water, Ethyl Acetate (B1210297), Celite.

  • Equipment: Round-bottom flask, reflux condenser, nitrogen inlet, magnetic stirrer, heating mantle, ice bath, separatory funnel, rotary evaporator, Buchner funnel, and filtration flask.

Experimental Workflow

G start Start setup Set up oven-dried glassware under a nitrogen atmosphere. start->setup add_lah Suspend LiAlH4 in anhydrous THF and cool to 0°C. setup->add_lah add_ester Slowly add a solution of methyl 3-aminobenzoate in anhydrous THF. add_lah->add_ester reflux Warm to room temperature and then reflux for 2 hours. add_ester->reflux cool Cool the reaction mixture to 0°C in an ice bath. reflux->cool quench Carefully quench the reaction by sequential addition of H2O, 15% NaOH, and H2O. cool->quench filter Filter the resulting precipitate through Celite, washing with ethyl acetate. quench->filter extract Extract the filtrate with ethyl acetate. filter->extract dry Dry the combined organic layers over anhydrous Na2SO4. extract->dry concentrate Concentrate the solution in vacuo to obtain the crude product. dry->concentrate purify Purify the crude product by column chromatography. concentrate->purify end End purify->end

Caption: Workflow for LiAlH₄ reduction.

Detailed Procedure
  • Reaction Setup: Under a nitrogen atmosphere, equip an oven-dried 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Addition of LiAlH₄: To the flask, add Lithium Aluminum Hydride (1.5 equivalents) and suspend it in anhydrous THF (50 mL). Cool the suspension to 0 °C using an ice bath.

  • Addition of Ester: Dissolve this compound (1.0 equivalent) in anhydrous THF (30 mL) and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup (Fieser Method): After the reaction is complete, cool the flask to 0 °C in an ice bath. Cautiously and sequentially add the following dropwise while stirring vigorously:

    • 'x' mL of distilled water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% aqueous NaOH solution.

    • '3x' mL of distilled water.

  • Isolation: Stir the resulting white precipitate at room temperature for 30 minutes. Filter the mixture through a pad of Celite and wash the filter cake thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude (3-aminophenyl)methanol.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Safety Precautions

  • Lithium Aluminum Hydride (LiAlH₄) is a highly reactive and pyrophoric solid. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. Handle LiAlH₄ in a fume hood under an inert atmosphere (nitrogen or argon) and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[2]

  • The quenching of LiAlH₄ is highly exothermic. Perform the workup procedure slowly and with adequate cooling to control the reaction rate.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete reaction.Ensure the reaction has gone to completion using TLC. If necessary, extend the reflux time or use a slight excess of LiAlH₄.
Decomposition of LiAlH₄.Use freshly opened or properly stored LiAlH₄. Ensure all glassware is oven-dried and the solvent is anhydrous.
Difficult Filtration Formation of a gelatinous aluminum salt precipitate.Follow the Fieser workup procedure precisely, as the specific ratios of water and NaOH are designed to produce a granular, easily filterable precipitate. Stirring the slurry for an adequate amount of time after the quench can also improve filterability. The addition of a filter aid like Celite is highly recommended.
Impure Product Incomplete reaction or side reactions.Ensure the starting material is fully consumed. Purify the product using column chromatography, adjusting the eluent polarity for optimal separation.
Contamination from the workup.Ensure complete separation of aqueous and organic layers during extraction. Thoroughly dry the organic phase before solvent evaporation.

Conclusion

The reduction of this compound to (3-aminophenyl)methanol is a fundamental transformation for accessing a key synthetic intermediate. The provided protocol utilizing Lithium Aluminum Hydride offers a reliable and high-yielding method for this conversion. By adhering to the detailed experimental procedure and safety precautions, researchers can effectively synthesize this valuable building block for applications in drug discovery and development. For syntheses where the high reactivity of LiAlH₄ is a concern, alternative methods outlined in this document may be considered.

References

Application Note: Monitoring the Synthesis of Methyl 3-aminobenzoate using ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The synthesis of Methyl 3-aminobenzoate (B8586502), a key intermediate in the pharmaceutical and fine chemical industries, is commonly achieved through the reduction of Methyl 3-nitrobenzoate. Real-time monitoring of this reaction is crucial for optimizing reaction conditions, determining endpoints, and ensuring product quality. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical technique that provides detailed structural information, making it ideal for tracking the conversion of reactants to products.[1] This application note provides a detailed protocol for the synthesis of Methyl 3-aminobenzoate via the reduction of Methyl 3-nitrobenzoate using tin(II) chloride and outlines a method for monitoring the reaction progress using ¹H NMR.

Reaction Scheme

The reduction of the nitro group in Methyl 3-nitrobenzoate to an amine group yields this compound. This transformation can be accomplished using various reducing agents, including iron in acidic media or catalytic hydrogenation.[2][3] This note focuses on the use of tin(II) chloride (SnCl₂) in acidic medium.

¹H NMR Spectral Analysis

The progress of the reaction is monitored by observing the distinct changes in the ¹H NMR spectrum, particularly in the aromatic region. The electron-withdrawing nitro group (-NO₂) in the starting material causes the adjacent aromatic protons to be significantly deshielded (shifted downfield). Conversely, the electron-donating amino group (-NH₂) in the product shields these protons, causing an upfield shift.

Key Spectral Changes for Monitoring:

  • Disappearance of Reactant Signals: The most downfield aromatic proton in Methyl 3-nitrobenzoate (H-2, singlet at ~8.76 ppm) serves as an excellent marker for reactant consumption.[4]

  • Appearance of Product Signals: The emergence of new signals in the more shielded aromatic region (6.8-7.5 ppm) indicates the formation of this compound.[5][6]

  • Methyl Ester Signal: The singlet corresponding to the methyl ester protons (-OCH₃) shows a slight upfield shift from ~3.93 ppm in the reactant to ~3.87 ppm in the product.[4][6]

Quantitative Data

The chemical shifts of the reactant and product are summarized below. These values are critical for identifying the compounds in the reaction mixture and for quantitative analysis of the reaction progress.

Table 1: ¹H NMR Chemical Shift Data for Reactant and Product.

Compound Functional Group Proton Assignment Chemical Shift (δ, ppm) Multiplicity
Methyl 3-nitrobenzoate Aromatic H-2 ~8.76 s
Aromatic H-4, H-6 ~8.32 m
Aromatic H-5 ~7.60 m
Methyl Ester -OCH₃ ~3.93 s
This compound Aromatic H-2, H-4 ~7.38 m
Aromatic H-6 ~7.20 t
Aromatic H-5 ~6.84 ddd
Methyl Ester -OCH₃ ~3.87 s

| | Amine | -NH₂ | ~3.80 | br s |

Note: Chemical shifts are reported for CDCl₃ and may vary slightly depending on the solvent and spectrometer frequency. Data sourced from multiple references.[4][5][6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the reduction of Methyl 3-nitrobenzoate using tin(II) chloride dihydrate in ethanol.

Materials:

  • Methyl 3-nitrobenzoate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Ethyl Acetate (B1210297) (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve Methyl 3-nitrobenzoate (1 equivalent) in ethanol.

  • Add tin(II) chloride dihydrate (approximately 3-4 equivalents) to the solution.

  • Cool the flask in an ice bath and slowly add concentrated HCl (approximately 6-7 equivalents) with vigorous stirring.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux (typically 70-80°C).

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 30 minutes) as described in Protocol 2.

  • Once the reaction is complete (as determined by NMR analysis showing the disappearance of the starting material), cool the mixture to room temperature.

  • Carefully neutralize the acidic mixture by slowly adding a saturated solution of NaHCO₃ until the pH is approximately 8. Caution: This will cause vigorous gas evolution (CO₂).

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be purified further by column chromatography if necessary.

Protocol 2: Reaction Monitoring by ¹H NMR

This protocol details the preparation and analysis of reaction aliquots.

Materials:

  • NMR tubes

  • Deuterated chloroform (B151607) (CDCl₃) with Tetramethylsilane (TMS)

  • Pipettes

  • Small vials

  • Sodium Bicarbonate solution (Saturated)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate or a small plug of silica/celite[7]

Procedure:

  • Sampling: At each desired time point, carefully withdraw a small aliquot (e.g., 0.1-0.2 mL) from the reaction mixture.

  • Quenching & Extraction:

    • Transfer the aliquot to a small vial containing ethyl acetate (1-2 mL) and saturated NaHCO₃ solution (1-2 mL).

    • Vortex the vial to mix thoroughly, neutralizing the acid and extracting the organic compounds into the ethyl acetate layer.

    • Allow the layers to separate.

  • Sample Preparation:

    • Carefully pipette the top organic layer (ethyl acetate) into a clean, dry vial.

    • Add a small amount of anhydrous MgSO₄ to dry the extract.

    • Filter the dried solution through a small cotton plug into a clean vial to remove the drying agent.

    • Evaporate the ethyl acetate, for instance, by passing a gentle stream of nitrogen over the sample.

  • NMR Analysis:

    • Dissolve the resulting residue in ~0.6 mL of CDCl₃ containing TMS.

    • Transfer the solution to an NMR tube.

    • Acquire a ¹H NMR spectrum.[1]

  • Data Processing:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the characteristic, non-overlapping peaks for both the reactant and the product. For example, use the singlet at ~8.76 ppm for Methyl 3-nitrobenzoate and the multiplet at ~6.84 ppm for this compound.

  • Calculating Conversion:

    • Calculate the molar ratio of product to the sum of product and reactant to determine the percentage conversion at that time point.

    • Conversion (%) = [Integral of Product Peak / (Integral of Product Peak + Integral of Reactant Peak)] x 100

Visualizations

The following diagram illustrates the complete workflow from synthesis to analysis.

G cluster_synthesis Synthesis Stage cluster_monitoring Monitoring Stage cluster_analysis Analysis & Outcome Reactant Methyl 3-nitrobenzoate Reaction Reaction Mixture (Reflux) Reactant->Reaction Reagents SnCl2·2H2O, HCl, EtOH Reagents->Reaction Sampling 1. Aliquot Sampling (Time = t1, t2, ... tn) Reaction->Sampling Product This compound (Final Product) Reaction->Product Work-up Quench 2. Quench & Extraction (EtOAc / NaHCO3) Sampling->Quench Prep 3. Sample Preparation (Dry & Evaporate) Quench->Prep NMR_Tube 4. Dissolve in CDCl3 Prep->NMR_Tube NMR_Acq 5. Acquire 1H NMR Spectrum NMR_Tube->NMR_Acq Data NMR Spectrum NMR_Acq->Data Analysis Calculate % Conversion Data->Analysis Analysis->Reaction Continue or Stop Reaction

Caption: Workflow for NMR-monitored synthesis of this compound.

Conclusion

¹H NMR spectroscopy is an exceptionally effective tool for monitoring the reduction of Methyl 3-nitrobenzoate. The significant difference in the chemical shifts of the aromatic protons between the reactant and the product allows for clear, unambiguous, and quantitative tracking of the reaction's progress. This enables researchers to precisely determine the reaction endpoint, study kinetics, and optimize conditions for improved yield and purity, making it an indispensable technique in process development and chemical research.

References

Troubleshooting & Optimization

troubleshooting low yield in Methyl 3-aminobenzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of Methyl 3-aminobenzoate (B8586502). The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield in Fischer Esterification

Q: I performed a Fischer esterification of 3-aminobenzoic acid with methanol (B129727) and an acid catalyst, but my yield is very low. What are the potential causes and solutions?

A: Low yield in Fischer esterification is a common problem that can be attributed to several factors. Here's a breakdown of potential causes and how to address them:

  • Incomplete Reaction: The Fischer esterification is an equilibrium-driven reaction. To drive the reaction towards the product, consider the following:

    • Increase Reaction Time: Ensure the reaction has been refluxed for a sufficient duration, typically 12-24 hours.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Use Excess Methanol: Using methanol as the solvent ensures a large excess of one of the reactants, shifting the equilibrium towards the ester.[3]

    • Efficient Water Removal: The water produced during the reaction can hydrolyze the ester back to the starting material. While not always practical for this specific synthesis on a lab scale, in larger-scale operations, techniques for water removal could be employed.

  • Catalyst Issues: The choice and handling of the acid catalyst are critical.

    • Catalyst Activity: Use a fresh, high-purity acid catalyst such as concentrated sulfuric acid or thionyl chloride.[1][2][3]

    • Catalyst Amount: Ensure the correct catalytic amount is used. For thionyl chloride, approximately 1.5 to 2.5 equivalents are often cited.[1][2]

  • Sub-optimal Reaction Conditions:

    • Temperature: The reaction should be heated to reflux to ensure a sufficient reaction rate.[1][2]

    • Anhydrous Conditions: While the reaction produces water, starting with anhydrous methanol and reagents is good practice to maximize the initial rate of esterification.[1]

  • Work-up Problems: Product can be lost during the extraction and purification steps.

    • Incomplete Neutralization: After the reaction, the mixture must be neutralized, typically with a saturated aqueous sodium bicarbonate solution, to a pH of approximately 7-8.[1][4] Incomplete neutralization can lead to the product remaining in the aqueous layer as a salt.

    • Insufficient Extraction: Extract the product multiple times (e.g., 3x) with a suitable organic solvent like ethyl acetate (B1210297) to ensure complete removal from the aqueous layer.[1][3][4]

    • Emulsion Formation: If an emulsion forms during extraction, it can be broken by adding brine (saturated NaCl solution).

Issue 2: Difficulties in Product Purification

Q: My crude Methyl 3-aminobenzoate is impure, and I'm having trouble purifying it by recrystallization or column chromatography. What should I do?

A: Purification of this compound can be challenging due to its physical properties and potential impurities. Here are some troubleshooting tips:

  • Recrystallization Issues:

    • Solvent Choice: The choice of solvent is crucial. Ethanol (B145695) is a commonly used solvent for recrystallization.[5] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to experiment with solvent systems (e.g., ethanol-water mixtures).

    • Oiling Out: If the product "oils out" instead of crystallizing, it may be due to a high concentration of impurities or cooling the solution too quickly. Try diluting the solution with more hot solvent or allowing it to cool more slowly.

    • No Crystal Formation: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod to create nucleation sites or adding a seed crystal of pure product.[5]

  • Column Chromatography Challenges:

    • Tailing: The basic amino group of your product can interact strongly with the acidic silica (B1680970) gel, leading to significant tailing of the spot on TLC and poor separation on a column.[5] To mitigate this, you can add a small amount of a basic modifier like triethylamine (B128534) (~0.5-1%) to your eluent system.[5]

    • Choosing the Right Eluent: A common eluent system is a mixture of ethyl acetate and hexanes.[4][5] You will need to optimize the polarity of the eluent based on TLC analysis of your crude product.

Issue 3: Low Yield in the Reduction of Methyl 3-nitrobenzoate

Q: I am trying to synthesize this compound by reducing Methyl 3-nitrobenzoate using iron powder and acetic acid, but I'm getting a very low yield or no product at all. What could be going wrong?

A: The reduction of a nitro group in the presence of an ester can be tricky, and low yields often stem from side reactions or incomplete conversion.

  • Reaction Conditions:

    • Solvent: The choice of solvent is important. While ethanol/acetic acid/water mixtures have been attempted, using methanol as the solvent for a methyl ester can be beneficial.[6]

    • Reaction Monitoring: Monitor the reaction progress by TLC to determine if the starting material is being consumed.

  • Side Reactions:

    • Ester Hydrolysis: The work-up procedure often involves basification to precipitate iron salts.[6] Using a strong base like NaOH can lead to the hydrolysis of the methyl ester, especially if the mixture is heated or left for an extended period.[6] Consider using a milder base like sodium bicarbonate or sodium carbonate for neutralization.[6]

  • Alternative Reducing Agents: If the iron/acetic acid method proves unsuccessful, other reducing agents can be employed that are often more compatible with ester functionalities:

    • Sodium Dithionite: This reagent can be effective for nitro group reductions and may be more ester-friendly.[6][7]

    • Palladium-Carbon Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) is a clean and efficient method for nitro group reduction and is generally compatible with esters.[8]

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

FeatureFischer Esterification of 3-Aminobenzoic AcidReduction of Methyl 3-nitrobenzoate
Starting Materials 3-Aminobenzoic acid, MethanolMethyl 3-nitrobenzoate, Reducing Agent (e.g., Fe, Na₂S₂O₄, H₂)
Catalyst/Reagents Strong acid (e.g., H₂SO₄, SOCl₂)Acid (e.g., Acetic Acid), Metal (e.g., Fe), or Hydrogen with Catalyst (Pd/C)
Common Solvents MethanolEthanol, Methanol, Water mixtures
Typical Reaction Time 12-24 hours1-6 hours (highly variable depending on method)
Key Challenges Equilibrium limitations, potential for incomplete reactionPotential for ester hydrolysis, over-reduction, or incomplete reaction
Purification Neutralization, Extraction, Recrystallization/Column ChromatographyFiltration of metal salts, Extraction, Recrystallization/Column Chromatography

Experimental Protocols

Protocol 1: Fischer Esterification of 3-Aminobenzoic Acid [1][2][3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-aminobenzoic acid (1 equivalent) in anhydrous methanol.

  • Catalyst Addition: Cool the mixture to 0°C in an ice bath. Slowly add a catalytic amount of concentrated sulfuric acid or 1.5-2.5 equivalents of thionyl chloride dropwise.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Neutralization: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexanes eluent system.

Protocol 2: Purification by Column Chromatography [4][5]

  • Column Packing: Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and pack it into a column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Load this powder onto the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase, gradually increasing the polarity (e.g., to 20%, then 50% ethyl acetate in hexanes).

  • Fraction Collection: Collect the eluent in separate fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

fischer_esterification_pathway 3-Aminobenzoic Acid 3-Aminobenzoic Acid Intermediate Protonated Carbonyl 3-Aminobenzoic Acid->Intermediate + H+ (catalyst) Methanol Methanol Methanol->Intermediate Nucleophilic Attack Product This compound Intermediate->Product - H+ Water Water Intermediate->Water

Caption: Reaction pathway for the Fischer esterification of 3-aminobenzoic acid.

troubleshooting_workflow start Low Yield in Synthesis check_reaction Check for complete reaction (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete extend_time Increase reaction time / Use excess reagent incomplete->extend_time Yes check_workup Review Work-up Procedure incomplete->check_workup No success Improved Yield extend_time->success ph_issue Incorrect pH during extraction? check_workup->ph_issue adjust_ph Ensure proper neutralization (pH 7-8) ph_issue->adjust_ph Yes extraction_issue Insufficient extraction? ph_issue->extraction_issue No adjust_ph->success increase_extractions Increase number of extractions extraction_issue->increase_extractions Yes purification_issue Review Purification Step extraction_issue->purification_issue No increase_extractions->success purification_issue->success

Caption: A logical workflow for troubleshooting low yield in synthesis.

logical_relationships cluster_causes Potential Causes of Low Yield cluster_solutions Potential Solutions Incomplete Reaction Incomplete Reaction Increase Reaction Time/Temp Increase Reaction Time/Temp Incomplete Reaction->Increase Reaction Time/Temp Optimize Reagent Stoichiometry Optimize Reagent Stoichiometry Incomplete Reaction->Optimize Reagent Stoichiometry Change Solvent/Catalyst Change Solvent/Catalyst Incomplete Reaction->Change Solvent/Catalyst Side Reactions Side Reactions Side Reactions->Optimize Reagent Stoichiometry Side Reactions->Change Solvent/Catalyst Loss during Work-up Loss during Work-up Control pH during Extraction Control pH during Extraction Loss during Work-up->Control pH during Extraction Purification Issues Purification Issues Optimize Purification Technique Optimize Purification Technique Purification Issues->Optimize Purification Technique

Caption: Logical relationships between causes of low yield and their solutions.

References

Technical Support Center: Purification of Crude Methyl 3-aminobenzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude Methyl 3-aminobenzoate (B8586502) via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and eluent system for the column chromatography of Methyl 3-aminobenzoate?

A1: The standard stationary phase is silica (B1680970) gel (240–400 mesh).[1] The choice of eluent system depends on the impurities present in the crude mixture. A common starting point is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate (B1210297).[2] The polarity of the eluent can be gradually increased (e.g., from 5% to 50% ethyl acetate in hexanes) to ensure proper separation. For basic compounds like this compound, which can interact strongly with the acidic silica gel, adding a small amount of a competing amine like triethylamine (B128534) (1-3%) or a few drops of ammonia (B1221849) solution to the eluent system can prevent streaking and improve separation.[3][4]

Q2: How do I determine the optimal eluent system before running the column?

A2: The optimal eluent system should be determined using Thin-Layer Chromatography (TLC).[5][6][7] The ideal solvent system will result in a good separation of the this compound spot from impurities, with an Rf value for the desired compound preferably between 0.2 and 0.4 to ensure it moves down the column effectively without eluting too quickly.

Q3: My this compound is not moving off the column baseline, even with a relatively polar eluent system. What could be the problem?

A3: This is a common issue when purifying amines on silica gel. The basic amino group can interact strongly with the acidic silanol (B1196071) groups on the silica surface, leading to poor mobility.[3] To resolve this, add a small percentage of a competing base, such as triethylamine or ammonia, to your eluent system.[3][4] This will neutralize the acidic sites on the silica gel and allow your compound to elute as expected.

Q4: The fractions collected from the column are all mixed, even though the separation looked good on TLC. Why is this happening?

A4: There are several potential reasons for this:

  • Column Overloading: Too much crude material was loaded onto the column for its size.

  • Improper Column Packing: The presence of air bubbles or cracks in the silica gel can lead to uneven solvent flow and poor separation.[8]

  • Compound Degradation: this compound might be degrading on the silica gel, leading to the appearance of new spots in the collected fractions.[9] You can check for compound stability by spotting your pure compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed.[9]

  • Inappropriate Fraction Size: If the fractions collected are too large, you may be combining separated compounds. The size of the collected fractions should be relative to the column size and the Rf value of the compound.[8]

Q5: The purified this compound has a yellow or brown tint. How can I remove the color?

A5: A yellow or brown color can indicate the presence of colored impurities or degradation of the product due to air or heat exposure.[5] If the colored impurity is significantly more or less polar than your product, it may be separable by column chromatography. For persistent color, a charcoal treatment during a subsequent recrystallization step can be effective.[5]

Q6: How can I visualize this compound on a TLC plate?

A6: this compound is a UV-active compound due to its aromatic ring, so it can be visualized under a UV lamp (254 nm).[10][11] For a more specific visualization of the amine group, you can use a ninhydrin (B49086) stain, which typically produces reddish or purplish spots with amines upon heating.[11][12][13] Another general-purpose stain that can be used is potassium permanganate (B83412) (KMnO4), which will show oxidizable compounds like amines as yellow-brown spots on a purple background.[13][14]

Troubleshooting Guide

Below is a table summarizing common problems, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield After Purification - Compound is still on the column. - Degradation of the compound on silica gel.[9] - Loss of material during solvent removal.- Flush the column with a highly polar solvent (e.g., 10% methanol (B129727) in dichloromethane) to elute any remaining compound.[4] - Perform a 2D TLC to check for compound stability on silica.[9] If unstable, consider using a deactivated silica gel or an alternative stationary phase like alumina. - Ensure proper technique during solvent evaporation (e.g., using a rotary evaporator at a suitable temperature and pressure).
Streaking of Spots on TLC and Poor Separation on the Column - Strong interaction between the basic amine and acidic silica gel.[3] - The sample is too concentrated when loaded.- Add a competing base (e.g., 1-3% triethylamine or a few drops of ammonia) to the eluent system.[3][4] - Dissolve the crude sample in a minimal amount of solvent before loading it onto the column.[8]
Compound Elutes Too Quickly (High Rf) - The eluent system is too polar.- Decrease the proportion of the polar solvent in your eluent system (e.g., switch from 20% ethyl acetate in hexane (B92381) to 10%).
Compound Elutes Too Slowly (Low Rf) - The eluent system is not polar enough.- Increase the proportion of the polar solvent in your eluent system.[7]
Cracks or Bubbles in the Silica Bed - Improper packing of the column.[8]- Repack the column, ensuring the silica gel is added as a slurry and allowed to settle evenly without air pockets.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of crude this compound.

1. Preparation of the Column:

  • Select an appropriately sized chromatography column based on the amount of crude material.

  • Secure the column in a vertical position.

  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

  • Add another layer of sand on top of the silica gel bed to prevent disruption during solvent addition.[8]

  • Drain the solvent until the level is just at the top of the sand.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.[6][8]

  • Carefully add the sample solution to the top of the column using a pipette.[8]

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the sample is fully loaded onto the top of the column.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Begin eluting the column with the chosen solvent system, starting with a lower polarity and gradually increasing it if necessary.[5][7]

  • Collect the eluent in fractions (e.g., in test tubes).[5]

4. Analysis of Fractions:

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.[5][6]

  • Combine the fractions containing the pure this compound.

5. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.[5]

6. Purity Assessment:

  • Assess the purity of the final product using analytical techniques such as TLC, melting point analysis, or NMR spectroscopy.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Product prep_column Prepare Silica Gel Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Dissolve Crude Product prep_sample->load_sample elute Elute with Solvent System load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate final_product Pure this compound evaporate->final_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Poor Separation or Yield check_tlc Is TLC separation clear? start->check_tlc check_streaking Is there streaking on TLC? check_tlc->check_streaking Yes check_stability Check compound stability on silica check_tlc->check_stability No add_base Add competing base (e.g., TEA) to eluent check_streaking->add_base Yes check_loading Was column overloaded? check_streaking->check_loading No success Improved Separation add_base->success repack_column Repack column carefully repack_column->success check_loading->repack_column No reduce_load Reduce sample load or use a larger column check_loading->reduce_load Yes reduce_load->success check_stability->success

Caption: Troubleshooting logic for common column chromatography issues.

References

Technical Support Center: Methyl 3-aminobenzoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-aminobenzoate (B8586502). The information is designed to help identify and mitigate the formation of byproducts in common reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with Methyl 3-aminobenzoate?

A1: this compound is a versatile building block used in a variety of organic synthesis reactions. The most common transformations involve the amino group and include N-acylation, amide coupling, diazotization followed by Sandmeyer or azo coupling reactions, and Ullmann-type coupling reactions.

Q2: What are the typical byproducts I should be aware of when working with this compound?

A2: Byproduct formation is highly dependent on the specific reaction and conditions. Common byproducts include:

  • N-Acylation/Amide Coupling: Diacylated products, unreacted starting materials, and byproducts from the coupling reagent (e.g., dicyclohexylurea (DCU) if using DCC).

  • Diazotization Reactions: Phenolic compounds (from reaction with water), and azo-coupled products if a suitable coupling partner is present.

  • Ullmann Coupling: Homocoupling of the aryl halide is a common side product.

Q3: How can I minimize byproduct formation?

A3: Minimizing byproducts generally involves careful control of reaction conditions. Key strategies include:

  • Temperature Control: Many reactions, especially diazotization, require low temperatures to prevent decomposition of intermediates.

  • Inert Atmosphere: Using an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents and intermediates.

  • Stoichiometry: Precise control of reactant ratios can prevent side reactions like diacylation.

  • Choice of Reagents: Selecting the appropriate solvent, base, and coupling agents is crucial for directing the reaction towards the desired product.

Q4: What analytical techniques are best for identifying byproducts in my reactions?

A4: A combination of chromatographic and spectroscopic techniques is typically employed. Thin-Layer Chromatography (TLC) is useful for initial reaction monitoring. For detailed analysis and identification, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.[1][2]

Troubleshooting Guides

N-Acylation and Amide Coupling Reactions

Issue: Formation of a significant amount of a non-polar byproduct, suspected to be a diacylated compound.

Troubleshooting Workflow:

start High concentration of non-polar byproduct observed check_stoichiometry Verify stoichiometry of acylating agent start->check_stoichiometry excess_acylating Excess acylating agent used check_stoichiometry->excess_acylating Yes check_addition Review addition method of acylating agent check_stoichiometry->check_addition No correct_stoichiometry Use 1.0-1.1 equivalents of acylating agent excess_acylating->correct_stoichiometry end Reduced diacylation byproduct correct_stoichiometry->end rapid_addition Rapid addition of acylating agent check_addition->rapid_addition Yes check_base Evaluate the base used check_addition->check_base No slow_addition Add acylating agent dropwise at low temperature (e.g., 0 °C) rapid_addition->slow_addition slow_addition->end strong_base Strong, non-hindered base used check_base->strong_base Yes weak_base Use a weaker or more sterically hindered base (e.g., pyridine, DIEA) strong_base->weak_base weak_base->end M3AB This compound diazonium Diazonium Salt M3AB->diazonium NaNO2, HCl 0-5 °C sandmeyer_product Sandmeyer Product (e.g., Methyl 3-chlorobenzoate) diazonium->sandmeyer_product CuCl phenol_byproduct Phenol Byproduct (Methyl 3-hydroxybenzoate) diazonium->phenol_byproduct H2O, Δ start High percentage of homocoupled byproduct check_catalyst Evaluate Copper Catalyst/Ligand start->check_catalyst inactive_catalyst Inactive or insufficient catalyst check_catalyst->inactive_catalyst Yes check_temp Review Reaction Temperature check_catalyst->check_temp No optimize_catalyst Screen different Cu(I) sources and ligands (e.g., CuI, CuTC, Phenanthroline) inactive_catalyst->optimize_catalyst end Increased yield of desired heterocoupled product optimize_catalyst->end high_temp Temperature too high check_temp->high_temp Yes check_base Assess Base Strength/Solubility check_temp->check_base No optimize_temp Optimize temperature; higher temperatures can favor homocoupling high_temp->optimize_temp optimize_temp->end inappropriate_base Inappropriate base used check_base->inappropriate_base Yes optimize_base Use a suitable base that is soluble in the reaction medium (e.g., K2CO3, Cs2CO3) inappropriate_base->optimize_base optimize_base->end

References

Technical Support Center: Optimizing Reaction Conditions for Methyl 3-aminobenzoate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the esterification of Methyl 3-aminobenzoate (B8586502).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the esterification of 3-aminobenzoic acid to Methyl 3-aminobenzoate?

A1: The most common laboratory-scale method is the Fischer-Speier esterification.[1] This acid-catalyzed reaction involves heating 3-aminobenzoic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).[2][3] The use of excess methanol helps to shift the reaction equilibrium towards the product side.[4][5]

Q2: Why is a large excess of acid catalyst often required in the Fischer esterification of 3-aminobenzoic acid?

A2: The amino group (-NH₂) on the benzene (B151609) ring is basic and reacts with the acid catalyst.[4] This reaction forms a non-nucleophilic ammonium (B1175870) salt, which can inhibit the desired esterification. Therefore, a stoichiometric amount of the acid catalyst is necessary to neutralize the amino group, with an additional catalytic amount to facilitate the esterification.[4]

Q3: What are the primary side reactions to consider during the esterification of this compound?

A3: Potential side reactions include the N-acylation of the amino group by the ester product, especially at elevated temperatures, and the potential for polymerization. The presence of water can also lead to the hydrolysis of the ester product back to the carboxylic acid, as the Fischer esterification is a reversible reaction.[1][6]

Q4: How can I monitor the progress of the esterification reaction?

A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC).[7][8] By spotting the reaction mixture alongside the starting material (3-aminobenzoic acid) on a TLC plate, the formation of the less polar product (this compound) can be observed as a new spot with a higher Rf value.

Q5: What are some alternative methods for the esterification of 3-aminobenzoic acid if the Fischer esterification yields are low?

A5: If the Fischer esterification proves to be inefficient, alternative methods can be employed. One such method is the use of chlorotrimethylsilane (B32843) (TMSCl) in methanol, which can facilitate the esterification under milder conditions.[9] Another approach is to use alkylating agents like dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate.[4][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Insufficient Acid Catalyst: The basic amino group may have neutralized the catalyst.[4]Increase the amount of acid catalyst to at least a stoichiometric equivalent of the 3-aminobenzoate.[4]
Reaction Has Not Reached Equilibrium: The Fischer esterification is a reversible reaction and can be slow.[1]Increase the reaction time and continue to monitor via TLC.[7] Consider using a Dean-Stark apparatus to remove water and drive the equilibrium towards the product.[1]
Wet Reagents or Solvents: The presence of water will hinder the forward reaction.[1]Ensure that the methanol and any other solvents are anhydrous. Dry the 3-aminobenzoic acid before use.
Presence of Unreacted Starting Material Incomplete Reaction: The reaction did not go to completion.Reflux the reaction for a longer duration.[7] Use a larger excess of methanol to shift the equilibrium.[4][5]
Formation of Multiple Products (Visible on TLC) Side Reactions: N-acylation or other side reactions may be occurring.Consider lowering the reaction temperature. If using thionyl chloride, ensure it is added slowly at a low temperature (e.g., 0 °C).[2][11]
Difficulty in Product Isolation Incomplete Neutralization: The product may remain in the aqueous layer as a salt if the neutralization step is incomplete.During work-up, ensure the reaction mixture is fully neutralized with a base like sodium bicarbonate. Check the pH to confirm it is neutral or slightly basic before extraction.[2][7][8]
Emulsion Formation During Extraction: The presence of salts and other byproducts can lead to the formation of an emulsion.Add a saturated brine solution to the separatory funnel to help break the emulsion.

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid

This protocol outlines a standard procedure for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-aminobenzoic acid (1 equivalent) in an excess of anhydrous methanol (10-20 equivalents).

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (1.5-2 equivalents) dropwise with stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 12-24 hours.[7] Monitor the reaction progress by TLC.[7]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.[2]

  • Neutralization: Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate until the evolution of CO₂ gas ceases.[2][7]

  • Extraction: Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 40 mL).[7]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.[2][7]

  • Purification: If necessary, the crude product can be purified by column chromatography on silica (B1680970) gel.[7]

Protocol 2: Esterification using Thionyl Chloride
  • Reaction Setup: In a round-bottom flask, suspend 3-aminobenzoic acid (1 equivalent) in anhydrous methanol.

  • Catalyst Addition: Cool the mixture to 0°C in an ice bath. Slowly add thionyl chloride (1.5-2.5 equivalents) dropwise with stirring.[2][11]

  • Reflux: After the addition is complete, attach a reflux condenser and heat the mixture to reflux for 24 hours.[11]

  • Work-up and Purification: Follow steps 4-8 from Protocol 1.

Visualizing the Workflow and Troubleshooting Logic

To aid in understanding the experimental process and decision-making during troubleshooting, the following diagrams are provided.

G Experimental Workflow for this compound Esterification A 1. Reaction Setup (3-Aminobenzoic Acid + Methanol) B 2. Catalyst Addition (H2SO4 or SOCl2 at 0°C) A->B C 3. Reflux (12-24 hours) B->C D 4. Monitor by TLC C->D D->C Incomplete? Continue Reflux E 5. Work-up (Methanol Removal, Neutralization) D->E Complete? F 6. Extraction (Ethyl Acetate) E->F G 7. Drying and Concentration F->G H 8. Purification (Column Chromatography if needed) G->H I Final Product (this compound) H->I

Caption: Experimental Workflow for this compound Esterification

G Troubleshooting Logic for Low Yield start Low Yield Observed q1 Is starting material present? start->q1 a1_yes Incomplete Reaction q1->a1_yes Yes a1_no Potential Side Reactions or Loss During Work-up q1->a1_no No sol1 Increase reflux time Increase excess of methanol Ensure catalyst amount is sufficient a1_yes->sol1 sol2 Check for side products via TLC/NMR Optimize work-up procedure (e.g., ensure complete neutralization) a1_no->sol2

Caption: Troubleshooting Logic for Low Yield

References

Technical Support Center: Scaling Up Methyl 3-aminobenzoate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up of Methyl 3-aminobenzoate (B8586502) production. The information is presented in a question-and-answer format for easy reference.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental and scale-up phases of Methyl 3-aminobenzoate synthesis.

Issue 1: Low Yield Upon Scale-Up

  • Question: We achieved a high yield of this compound in our lab-scale experiments (10g), but the yield dropped significantly when we scaled up the reaction to 1kg. What are the potential causes and solutions?

  • Answer: A drop in yield during scale-up is a common challenge and can be attributed to several factors that become more pronounced at a larger scale.

    • Inefficient Heat Transfer: The Fischer esterification of 3-aminobenzoic acid is an exothermic reaction. In larger reactors, the surface-area-to-volume ratio decreases, making it harder to dissipate the heat generated.[1] This can lead to localized overheating, which may cause degradation of the product or promote side reactions.

      • Solution: Implement a more robust temperature control system for the larger reactor. This could involve using a jacketed reactor with a circulating thermal fluid, internal cooling coils, or adjusting the rate of addition of the acid catalyst to control the rate of heat generation.[1]

    • Poor Mixing: Achieving uniform mixing is more challenging in large vessels.[2] Inadequate mixing can result in localized areas of high reactant or catalyst concentration, leading to incomplete reaction or the formation of byproducts.

      • Solution: Optimize the agitation system for the larger reactor. This may involve selecting a different type of impeller, adjusting the stirring speed, or using baffles to improve mixing efficiency. Computational Fluid Dynamics (CFD) modeling can be a useful tool to simulate and optimize mixing at scale.

    • Inefficient Water Removal: Fischer esterification is a reversible reaction, and the presence of water, a byproduct, can shift the equilibrium back towards the reactants, thus lowering the yield.[3][4] At a larger scale, removing water can be less efficient.

      • Solution: For larger scale reactions, consider using a Dean-Stark apparatus or a similar setup to continuously remove water as it is formed.[4] Alternatively, using a desiccant or increasing the excess of the alcohol reactant can help drive the reaction to completion.

Issue 2: Product Discoloration (Yellow/Brown Appearance)

  • Question: The this compound produced in our pilot batch has a yellow to brown discoloration, which was not observed in the lab-scale synthesis. What could be the cause, and how can we prevent it?

  • Answer: Discoloration often indicates the presence of impurities, which can arise from side reactions or degradation.

    • Oxidation of the Amino Group: The amine functional group in this compound is susceptible to oxidation, which can be accelerated by prolonged reaction times at elevated temperatures, especially in the presence of air. This is a more significant issue at scale where reaction and work-up times are often longer.

      • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[5] Also, try to minimize the reaction time and the temperature profile during the scale-up.

    • Side Reactions: At higher temperatures that might occur in localized "hot spots" within a large reactor, side reactions such as polymerization or the formation of colored byproducts can occur.[1]

      • Solution: Improve temperature control and mixing as described in the previous section to prevent localized overheating.

    • Purification: The discoloration may be due to residual impurities that were effectively removed at a smaller scale but are more challenging to eliminate in larger quantities.

      • Solution: A charcoal treatment during the recrystallization process can be effective in removing colored impurities.[6] If recrystallization is not sufficient, column chromatography might be necessary, though it is less ideal for very large scales due to cost and complexity.

Issue 3: Difficulty in Isolating the Product

  • Question: During the work-up of our scaled-up batch, we are having trouble with the separation of the organic and aqueous layers, and the final product is difficult to crystallize. Why is this happening and what can we do?

  • Answer: Isolation and purification challenges are common when transitioning to a larger scale.

    • Emulsion Formation: Inefficient mixing during the neutralization and extraction steps can lead to the formation of stable emulsions, making the separation of layers difficult.

      • Solution: Optimize the stirring speed during the work-up to ensure adequate mixing without causing excessive shearing that can lead to emulsions. Adding a saturated brine solution can sometimes help to break emulsions.

    • Crystallization Issues: The presence of impurities can inhibit crystallization or lead to the formation of an oil instead of a solid.

      • Solution: Ensure the crude product is sufficiently pure before attempting crystallization. A preliminary purification step, such as a wash with a suitable solvent or a charcoal treatment, may be necessary. Seeding the solution with a small crystal of pure this compound can also help to induce crystallization.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

  • Q1: What is the most common and scalable method for producing this compound?

    • A1: The most widely used method is the Fischer esterification of 3-aminobenzoic acid with methanol (B129727) using a strong acid catalyst, such as sulfuric acid or thionyl chloride.[1][7] This method is generally scalable, provided that the challenges related to heat transfer and water removal are adequately addressed.

  • Q2: What are the key safety precautions to consider when scaling up this synthesis?

    • A2: The primary safety concerns are the handling of corrosive strong acids like sulfuric acid and the potential for a runaway reaction due to the exothermic nature of the esterification.[6] It is crucial to have robust temperature control and an emergency cooling plan in place. Adequate personal protective equipment (PPE) is mandatory.

  • Q3: Can alternative, milder catalysts be used for the esterification at scale?

    • A3: While strong mineral acids are common, heterogeneous acid catalysts such as acidic ion-exchange resins or zeolites are being explored to simplify catalyst removal and reduce corrosion issues, which are significant concerns at an industrial scale.[8]

Purification

  • Q4: What is the most effective method for purifying this compound at a large scale?

    • A4: Recrystallization is generally the most practical and cost-effective method for purifying crystalline solids like this compound at a large scale.[6] The choice of solvent is critical for achieving high purity and yield.

  • Q5: When is column chromatography recommended for purification?

    • A5: Column chromatography is highly effective for achieving very high purity but can be expensive and time-consuming to scale up. It is typically reserved for applications where extremely high purity is required, or when impurities cannot be removed by recrystallization.[6]

Stability and Storage

  • Q6: What are the main stability concerns for this compound?

    • A6: The primary stability concerns are the hydrolysis of the ester group back to the carboxylic acid and alcohol, and the oxidation of the amino group, which can lead to discoloration.[5]

  • Q7: What are the recommended storage conditions for this compound?

    • A7: To minimize degradation, this compound should be stored in a cool, dark, and dry place in a tightly sealed container. For long-term storage, refrigeration is recommended.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₉NO₂
Molecular Weight151.16 g/mol
AppearanceLight beige to brown crystalline powder
Melting Point51-55 °C
Boiling Point281.5 °C at 760 mmHg
SolubilitySlightly soluble in water

Table 2: Comparison of Lab-Scale vs. Scaled-Up Reaction Parameters (Illustrative)

ParameterLab-Scale (10g)Pilot-Scale (1kg) - Initial AttemptPilot-Scale (1kg) - Optimized
Reactant: 3-Aminobenzoic Acid 10 g1 kg1 kg
Solvent: Methanol 100 mL10 L10 L
Catalyst: Sulfuric Acid 2 mL200 mL200 mL (dosed over 30 min)
Reaction Temperature 65°C (reflux)65-85°C (exotherm observed)65-70°C (controlled)
Reaction Time 4 hours8 hours6 hours
Yield 90%65%88%
Product Appearance White crystalsBrownish solidOff-white crystals

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound via Fischer Esterification

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminobenzoic acid (10.0 g, 1 equivalent).

  • Reagent Addition: Add methanol (100 mL) to the flask and stir to dissolve the acid. Cool the mixture in an ice bath.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (2.0 mL) dropwise to the stirred solution.

  • Reaction: Remove the ice bath and heat the mixture to reflux (approximately 65°C) for 4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization: Carefully neutralize the residue by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry them over anhydrous magnesium sulfate (B86663). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Protocol 2: Scaled-Up Synthesis of this compound (Optimized)

  • Reaction Setup: In a 20 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and a reflux condenser, add 3-aminobenzoic acid (1.0 kg, 1 equivalent).

  • Reagent Addition: Add methanol (10 L) to the reactor and stir to dissolve the acid.

  • Catalyst Addition: Set the reactor jacket temperature to 20°C. Slowly add concentrated sulfuric acid (200 mL) to the stirred solution over a period of 30 minutes, ensuring the internal temperature does not exceed 30°C.

  • Reaction: After the addition is complete, heat the reactor jacket to bring the reaction mixture to a controlled reflux (65-70°C). Maintain reflux for 6 hours.

  • Work-up: Cool the reactor contents to 20°C. Transfer the reaction mixture to a larger vessel for work-up.

  • Neutralization: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate with efficient stirring to neutralize the acid. Monitor the pH and temperature throughout the addition.

  • Extraction: Perform the extraction with ethyl acetate, allowing for adequate time for layer separation.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from an appropriate solvent.

Mandatory Visualization

Scale_Up_Challenges_Workflow cluster_synthesis Synthesis Stage cluster_challenges Common Scale-Up Challenges cluster_solutions Troubleshooting & Optimization cluster_outcome Desired Outcome Start Lab-Scale Success ScaleUp Scale-Up to Pilot/Production Start->ScaleUp Problem Identify Challenges ScaleUp->Problem Heat Poor Heat Transfer Problem->Heat Mixing Inefficient Mixing Problem->Mixing Water Water Removal Issues Problem->Water Safety Safety Hazards Problem->Safety Heat_Sol Improve Reactor Cooling & Controlled Dosing Heat->Heat_Sol Mixing_Sol Optimize Agitation & Use Baffles Mixing->Mixing_Sol Water_Sol Use Dean-Stark or Desiccant Water->Water_Sol Safety_Sol Implement Robust Temperature Control & PPE Safety->Safety_Sol Success Successful & Safe Scale-Up Heat_Sol->Success Mixing_Sol->Success Water_Sol->Success Safety_Sol->Success

Caption: Workflow for addressing common challenges in scaling up chemical synthesis.

Purification_Workflow Crude Crude this compound Assess Assess Purity & Impurity Profile (e.g., TLC, HPLC) Crude->Assess Recrystallization Recrystallization Assess->Recrystallization Minor Impurities Column Column Chromatography (if high purity needed) Assess->Column Significant Impurities or Need for High Purity Charcoal Charcoal Treatment (if colored) Recrystallization->Charcoal Colored Impurities Pure Pure this compound Recrystallization->Pure No Color Charcoal->Pure Column->Pure Analysis Final Purity Analysis (MP, NMR, HPLC) Pure->Analysis

Caption: General purification workflow for this compound.

References

managing side reactions during the diazotization of Methyl 3-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diazotization of Methyl 3-aminobenzoate (B8586502)

Welcome to the technical support center for the diazotization of Methyl 3-aminobenzoate. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you manage and mitigate side reactions during your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the diazotization of this compound, presented in a question-and-answer format.

Observed Problem Potential Cause(s) Recommended Solution(s)
Reaction mixture turns dark brown, black, or tarry. 1. Decomposition of the diazonium salt: The reaction temperature has likely exceeded the optimal 0–5 °C range.[1][2] 2. Azo coupling side reaction: Insufficient acidity allows the newly formed diazonium salt to couple with unreacted this compound.[1]1. Improve Temperature Control: Use an ice-salt bath to strictly maintain the temperature between 0–5 °C. Monitor the internal temperature of the reaction continuously.[1] 2. Increase Acidity: Ensure a sufficient excess of strong mineral acid (e.g., HCl, H₂SO₄) is used to fully protonate the starting amine, thus preventing it from reacting with the diazonium salt.[1][3][4]
Low or no yield of the desired product in the subsequent reaction (e.g., Sandmeyer, azo coupling). 1. Thermal Decomposition: The diazonium salt is thermally unstable and decomposes into phenolic byproducts and nitrogen gas if the temperature is too high.[1][5][6] 2. Incomplete Diazotization: Insufficient addition of sodium nitrite (B80452) or a reaction time that is too short. 3. Degradation of Reagents: The sodium nitrite solution may have decomposed, or the starting amine may be impure.1. Strict Temperature Control: Maintain the reaction temperature rigorously between 0–5 °C.[7] 2. Slow Reagent Addition & Stirring: Add the sodium nitrite solution dropwise to control the exothermic reaction.[1] Continue stirring for an additional 15-30 minutes after the addition is complete to ensure the reaction proceeds to completion.[1] 3. Use Fresh Reagents: Prepare the sodium nitrite solution fresh before the experiment. Ensure the purity of the this compound.
A solid precipitate forms during the reaction. 1. Amine Salt Insolubility: The salt of this compound may not be fully soluble in the acidic medium at low temperatures. 2. Diazonium Salt Precipitation: The diazonium salt itself might have low solubility in the reaction medium.1. Ensure Complete Dissolution: Ensure the amine is fully dissolved in the acid before cooling and starting the nitrite addition. Gentle warming may be required before cooling, but the solution must be cooled back to 0-5 °C before adding nitrite.[1] 2. Proceed if Normal: If the precipitate is the diazonium salt, this can be normal. Continue with the procedure, ensuring adequate stirring for the subsequent reaction.
Vigorous gas evolution (N₂) is observed. Rapid Decomposition: This is a clear sign that the diazonium salt is decomposing, which is often caused by the temperature rising above 5-10 °C.[2][8]Immediately Lower the Temperature: Add more ice/salt to the cooling bath. If the reaction is uncontrollable, dilute it with cold water if safe to do so. This indicates a failure in temperature management that must be addressed in future experiments.

Frequently Asked Questions (FAQs)

Q1: Why is a low temperature (0–5 °C) critical for this reaction? A1: Arenediazonium salts are thermally unstable.[2][6] At temperatures above 5–10 °C, they readily decompose, primarily through a reaction with water (hydrolysis) to form undesired phenolic byproducts and evolve nitrogen gas.[1][9] Maintaining a low temperature suppresses these decomposition pathways, maximizing the yield of the diazonium salt for subsequent reactions.[5][7]

Q2: What is the purpose of using a strong mineral acid like HCl or H₂SO₄ in excess? A2: A strong acid serves two primary functions. First, it reacts with sodium nitrite to generate nitrous acid (HNO₂) in situ, which is then protonated to form the highly electrophilic nitrosonium ion (NO⁺), the key reagent for the reaction.[3][10][11] Second, the excess acid ensures that the amino group of the unreacted this compound is protonated (-NH₃⁺). This prevents the amine from acting as a nucleophile and coupling with the newly formed diazonium salt, a major side reaction that forms diazoamino compounds.[1][4]

Q3: What are the main side reactions to be aware of? A3: The three most common side reactions are:

  • Hydrolysis: The diazonium salt reacts with water to form methyl 3-hydroxybenzoate, especially at temperatures above 5 °C.[12][13]

  • Diazoamino Coupling: The electrophilic diazonium salt reacts with the nucleophilic unreacted (unprotonated) parent amine. This is minimized by maintaining high acidity.[1]

  • Reduction: The diazonium group can be reduced and replaced by hydrogen (deamination), particularly in the presence of reducing agents.[13][14]

Q4: How can I confirm that the diazotization was successful? A4: A common qualitative test is to add a small aliquot of the cold diazonium salt solution to a basic solution of a coupling agent like 2-naphthol (B1666908) (beta-naphthol).[1][15] The formation of a brightly colored azo dye (typically a red or orange precipitate) indicates the successful formation of the diazonium salt.[1][9][16]

Experimental Protocol: Diazotization of this compound

This protocol provides a standard methodology for the diazotization of this compound, designed to minimize side reactions.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • Preparation of Amine Solution: In a beaker of appropriate size, dissolve this compound in a mixture of concentrated HCl and distilled water. A typical ratio is ~2.5-3.0 molar equivalents of acid per equivalent of amine. Stir until a clear solution of the amine salt is formed.

  • Cooling: Place the beaker in an ice-salt bath and cool the solution to 0–5 °C with continuous stirring. It is crucial to maintain this temperature throughout the reaction.

  • Preparation of Nitrite Solution: In a separate flask, prepare a solution of sodium nitrite (NaNO₂) in cold distilled water. Use approximately 1.0 to 1.05 molar equivalents of NaNO₂ relative to the starting amine.

  • Diazotization: Add the sodium nitrite solution dropwise to the cold, stirred amine salt solution using a dropping funnel. The addition should be slow enough to ensure the temperature of the reaction mixture does not rise above 5 °C.[1]

  • Reaction Completion: After the complete addition of the nitrite solution, continue to stir the mixture in the ice bath for an additional 15–30 minutes. The resulting clear solution contains the methyl 3-(chlorodiazenyl)benzoate and is ready for use in subsequent reactions (e.g., Sandmeyer, Schiemann, or azo coupling).[1]

  • Usage: Use the freshly prepared diazonium salt solution immediately, as it is unstable and will decompose upon standing, even at low temperatures.[9][14]

Visualizations

Troubleshooting Workflow

The following diagram outlines the logical steps for troubleshooting common issues during the diazotization reaction.

G problem Observed Problem low_yield Low Yield / No Product problem->low_yield dark_color Dark Brown/Tarry Mixture problem->dark_color gas Vigorous Gas Evolution problem->gas cause_temp Cause: High Temperature (> 5-10 °C) low_yield->cause_temp cause_acid Cause: Insufficient Acid low_yield->cause_acid cause_reagent Cause: Impure Reagents low_yield->cause_reagent dark_color->cause_temp dark_color->cause_acid gas->cause_temp solution_temp Solution: Use Ice-Salt Bath, Monitor Temperature cause_temp->solution_temp solution_acid Solution: Use >2.5 eq. of Strong Acid cause_acid->solution_acid solution_reagent Solution: Use Freshly Prepared NaNO2 Solution cause_reagent->solution_reagent

Caption: Troubleshooting flowchart for diazotization side reactions.

Experimental Workflow

This diagram illustrates the sequential workflow for performing the diazotization of this compound.

G prep 1. Prepare Reagents (Amine, Acid, NaNO2 soln.) dissolve 2. Dissolve Amine in Acid & Cool to 0-5 °C prep->dissolve add 3. Slow Dropwise Addition of NaNO2 Solution dissolve->add react 4. Stir for 15-30 min at 0-5 °C add->react use 5. Use Diazonium Salt Solution Immediately react->use

Caption: Experimental workflow for the diazotization reaction.

References

improving the recovery of Methyl 3-aminobenzoate from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Methyl 3-aminobenzoate (B8586502) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield when recovering Methyl 3-aminobenzoate?

Low recovery of this compound can stem from several factors during the workup and purification process. These include incomplete extraction from the aqueous phase, hydrolysis of the ester functionality under acidic or basic conditions, and losses during recrystallization or chromatographic purification.[1] Suboptimal pH during aqueous extraction is a frequent cause of poor recovery.

Q2: My isolated this compound is discolored. What is the likely cause and how can I fix it?

Discoloration, often appearing as a light beige to brown crystalline powder, can be due to the presence of oxidized impurities or residual starting materials.[2] If the solution is colored before crystallization, adding a small amount of activated charcoal to the hot dissolution can help decolorize it.[3] Subsequent purification by recrystallization or column chromatography should yield a purer, less colored product.

Q3: What are the most common impurities in a crude this compound sample?

Common impurities can include unreacted 3-aminobenzoic acid, byproducts from the esterification reaction, and any reagents used in the synthesis.[4] If the synthesis involves the reduction of methyl 3-nitrobenzoate, unreacted starting material or partially reduced intermediates could also be present.[5]

Q4: How does pH affect the extraction efficiency of this compound?

The pH of the aqueous solution is critical for efficient extraction. The amino group of this compound has a pKa of approximately 3.64. To ensure the amine is in its neutral, unprotonated form, which is more soluble in organic solvents, the pH of the aqueous layer should be adjusted to be significantly above this pKa (e.g., pH > 5.6) before extraction with an organic solvent like ethyl acetate (B1210297).[5]

Q5: What are the recommended storage conditions for this compound solutions to prevent degradation?

To minimize degradation such as hydrolysis of the ester or oxidation of the amine, solutions of this compound should be stored in a cool, dark place.[1] For long-term storage, refrigeration (2-8 °C) is recommended.[1] Using tightly sealed amber glass vials with PTFE-lined caps (B75204) can prevent solvent evaporation and protect the compound from light and air.[1]

Troubleshooting Guides

Issue 1: Low Recovery After Aqueous Extraction

Possible Cause: The pH of the aqueous layer was not optimal, leading to the protonation of the amino group and poor partitioning into the organic solvent.

Solution:

  • pH Adjustment: Before extraction, ensure the aqueous layer is basic. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another suitable base until the pH is approximately 8.[6]

  • Solvent Selection: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.[2]

  • Multiple Extractions: Perform multiple extractions (e.g., 3 times) with the organic solvent to maximize the recovery from the aqueous phase.[2]

  • Salting Out: In some cases, adding sodium chloride to the aqueous phase can decrease the solubility of the product in the aqueous layer and improve extraction efficiency.[7]

Issue 2: Product Fails to Crystallize or Oils Out During Recrystallization

Possible Cause: The chosen solvent system is not appropriate, the solution is supersaturated, or impurities are inhibiting crystal formation.

Solution:

  • Solvent Screening: Experiment with different solvent systems. Common choices for recrystallizing aminobenzoate derivatives include ethanol (B145695), ethanol/water mixtures, or hexane/ethyl acetate mixtures.[3][8] A good recrystallization solvent should dissolve the compound when hot but not when cold.[9]

  • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of pure this compound.[3]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[3]

  • Purification Prior to Recrystallization: If significant impurities are present, consider purifying the crude product by column chromatography before attempting recrystallization.[3]

Issue 3: Poor Separation During Column Chromatography

Possible Cause: The polarity of the eluent is not optimized, or the basic amino group is interacting strongly with the acidic silica (B1680970) gel.

Solution:

  • Eluent Optimization: Use a gradient of solvents with increasing polarity, such as a mixture of hexanes and ethyl acetate. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute the desired product.[6]

  • Tailing Reduction: The basic amino group can cause tailing on silica gel. To mitigate this, add a small amount of a competing amine, like triethylamine (B128534) (~0.5-1%), to the mobile phase to neutralize the acidic sites on the silica.[3]

  • Dry Loading: For better separation, pre-adsorb the crude product onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder, and then load this onto the top of the column.[3]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₈H₉NO₂[2]
Molecular Weight151.16 g/mol [2]
AppearanceLight beige to brown crystalline powder or crystals[2]
Melting Point49-57 °C[2]
Boiling Point170 °C at 20 mmHg[2]
Solubility in WaterSlightly soluble (0.1-1%)[2][10]
pKa (of the amino group)~3.64

Table 2: Recommended Solvents for Purification

Purification MethodSolvent SystemNotesReference(s)
RecrystallizationEthanolA commonly used and effective solvent.[3]
n-Hexane / Ethyl AcetateGood for compounds with moderate polarity.[8]
Ethanol / WaterThe water acts as an anti-solvent.[9]
Column Chromatographyn-Hexane / Ethyl Acetate (gradient)A standard eluent system for separating compounds of varying polarity.[2][6]
Dichloromethane / Methanol (gradient)Another common eluent system.

Experimental Protocols

Protocol 1: General Work-up and Extraction

This protocol describes a standard procedure for the work-up of a reaction mixture to isolate crude this compound.

  • Solvent Removal: After the reaction is complete, cool the mixture and remove any volatile organic solvents (e.g., methanol) under reduced pressure using a rotary evaporator.[2]

  • Neutralization: Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. The final pH should be basic (pH ~8) to ensure the amine is deprotonated.[2][6]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume).[2]

  • Drying and Concentration: Combine the organic layers and dry them over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[2][5] Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[2]

Protocol 2: Recrystallization from Ethanol

This protocol provides a standard method for the purification of crude this compound.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid.[3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.[3]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[3]

  • Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol.[3]

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.[3]

Mandatory Visualization

Recovery_Workflow cluster_synthesis Reaction Completion cluster_workup Work-up cluster_purification Purification ReactionMixture Crude Reaction Mixture SolventRemoval 1. Solvent Removal (Rotary Evaporation) ReactionMixture->SolventRemoval Neutralization 2. Neutralization (e.g., aq. NaHCO3, pH ~8) SolventRemoval->Neutralization Extraction 3. Extraction (e.g., Ethyl Acetate) Neutralization->Extraction Drying 4. Drying & Concentration (e.g., MgSO4, Rotary Evaporation) Extraction->Drying CrudeProduct Crude Methyl 3-aminobenzoate Drying->CrudeProduct Recrystallization Recrystallization (e.g., Ethanol) CrudeProduct->Recrystallization ColumnChromatography Column Chromatography (e.g., Hexane/EtOAc) CrudeProduct->ColumnChromatography PureProduct Pure Methyl 3-aminobenzoate Recrystallization->PureProduct ColumnChromatography->PureProduct

Caption: General workflow for the recovery and purification of this compound.

Troubleshooting_Flowchart Start Low Yield of This compound CheckExtraction Was the aqueous phase basic (pH > 7) during extraction? Start->CheckExtraction AdjustpH Adjust pH to > 7 with NaHCO3 and re-extract. CheckExtraction->AdjustpH No CheckCrystallization Did the product oil out or fail to crystallize? CheckExtraction->CheckCrystallization Yes End Improved Yield AdjustpH->End ChangeSolvent Try a different recrystallization solvent or solvent mixture. CheckCrystallization->ChangeSolvent Yes CheckPurity Is the crude product heavily discolored? CheckCrystallization->CheckPurity No ChangeSolvent->End Charcoal Use activated charcoal during recrystallization. CheckPurity->Charcoal Yes CheckPurity->End No Column Consider column chromatography for purification. Charcoal->Column Charcoal->End Column->End

Caption: Troubleshooting flowchart for low recovery of this compound.

References

Technical Support Center: Stability of Methyl 3-aminobenzoate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the stability of Methyl 3-aminobenzoate (B8586502) in aqueous solutions, with a focus on the effect of pH.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Methyl 3-aminobenzoate in aqueous solutions?

A1: The two main degradation pathways for this compound in aqueous solutions are:

  • Hydrolysis: The ester group is susceptible to hydrolysis, which is catalyzed by both acidic and basic conditions. This reaction breaks down this compound into 3-aminobenzoic acid and methanol.[1]

  • Oxidation: The amino group on the benzene (B151609) ring can be oxidized, particularly in the presence of oxygen, light, or oxidizing agents. This can lead to the formation of colored degradation products.[1]

Q2: What is the optimal pH for the stability of this compound in an aqueous solution?

A2: To minimize hydrolysis, it is recommended to maintain a neutral pH for aqueous solutions of this compound where possible.[1] Both acidic and basic conditions will accelerate the degradation of the ester.

Q3: How does temperature affect the stability of this compound solutions?

A3: Increased temperature accelerates the rate of chemical degradation, including hydrolysis. For long-term storage of solutions, it is advisable to keep them in a cool environment, such as refrigerated (2-8 °C) or frozen.

Q4: Can the choice of solvent impact the stability of this compound?

A4: Yes, the solvent plays a crucial role. Protic solvents, like water, can participate in the hydrolysis of the ester group. When preparing stock solutions for long-term storage, using high-purity, anhydrous organic solvents is recommended.[1]

Q5: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?

A5: The appearance of unknown peaks in your chromatogram likely indicates the formation of degradation products. The primary degradation product from hydrolysis is 3-aminobenzoic acid.[1] To confirm this, you can perform a forced degradation study (stress testing) to intentionally degrade the sample and identify the resulting peaks using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS).

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments.

Issue 1: Inconsistent assay results or loss of this compound concentration over time.
  • Possible Cause 1: pH of the solution. The pH of your aqueous solution may be in the acidic or basic range, leading to accelerated hydrolysis of the ester.

    • Troubleshooting Step: Measure the pH of your solution. If it is not neutral, adjust it to a pH around 7 using an appropriate buffer system. For future experiments, ensure that the aqueous medium is buffered at a neutral pH.

  • Possible Cause 2: Improper storage conditions. Exposure to elevated temperatures or light can accelerate degradation.

    • Troubleshooting Step: Review your storage procedures. Solutions should be stored in a cool, dark place. For extended storage, use amber vials and refrigerate or freeze the samples.

  • Possible Cause 3: Presence of oxidizing agents. The amino group is susceptible to oxidation.

    • Troubleshooting Step: Use degassed solvents for solution preparation and consider storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Issue 2: Poor peak shape (tailing) in HPLC analysis.
  • Possible Cause: Secondary interactions with the stationary phase. this compound is a basic compound. At a mid-range pH, residual silanol (B1196071) groups on the silica-based HPLC column can be ionized and interact strongly with the protonated form of the analyte, causing peak tailing.[2]

    • Troubleshooting Step: Adjust the mobile phase to a lower pH (e.g., 2.5-3.0) using an additive like formic acid or trifluoroacetic acid. This will protonate the silanol groups and reduce these unwanted secondary interactions, leading to improved peak symmetry.[2]

Data Presentation

Table 1: Hypothetical Hydrolysis Rate Constants (k) and Half-lives (t½) of this compound at 25°C

pHConditionRate Constant (k) (s⁻¹)Half-life (t½) (days)
1.0Acidic1.5 x 10⁻⁶5.3
3.0Acidic1.5 x 10⁻⁸530
5.0Weakly Acidic8.0 x 10⁻¹⁰>1000
7.0Neutral5.0 x 10⁻¹⁰>1000
9.0Basic5.0 x 10⁻⁸160
11.0Basic5.0 x 10⁻⁶1.6
13.0Strongly Basic5.0 x 10⁻⁴0.016

Note: This data is illustrative and intended to show the expected pH-dependent trend.

Table 2: Summary of Forced Degradation Conditions and Expected Observations

Stress ConditionReagent/ConditionTemperatureExpected Degradation Product(s)
Acid Hydrolysis0.1 M HCl60°C3-Aminobenzoic acid
Base Hydrolysis0.1 M NaOH60°C3-Aminobenzoic acid
Oxidation3% H₂O₂Room TemperatureVarious oxidized species
Thermal-80°C3-Aminobenzoic acid (if moisture is present)
PhotolyticControlled light sourceRoom TemperaturePotential for various photoproducts

Experimental Protocols

Protocol 1: pH Stability Study of this compound

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Materials:

  • This compound

  • Buffer solutions: pH 2, 4, 7, 9, and 11

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Study Solutions: For each pH to be studied, pipette a known volume of the stock solution into a volumetric flask and dilute with the respective buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

  • Incubation: Store the prepared solutions at a constant temperature (e.g., 25°C or an elevated temperature like 40°C to accelerate degradation). Protect the solutions from light.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each solution.

  • Sample Analysis: Analyze the samples immediately by a validated stability-indicating HPLC method to determine the concentration of remaining this compound.

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time for each pH. The slope of the line will be the negative of the pseudo-first-order rate constant (-k). The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its primary degradation product, 3-aminobenzoic acid.

Instrumentation and Conditions (Example):

  • HPLC System: A system with a gradient pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient starting with a low percentage of Mobile Phase B, increasing to elute both the more polar 3-aminobenzoic acid and the less polar this compound.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm or 254 nm.

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.

Visualizations

Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis M3AB_acid This compound Protonated_M3AB Protonated Ester M3AB_acid->Protonated_M3AB + H⁺ Protonated_M3AB->M3AB_acid - H⁺ Tetrahedral_Intermediate_acid Tetrahedral Intermediate Protonated_M3AB->Tetrahedral_Intermediate_acid + H₂O Tetrahedral_Intermediate_acid->Protonated_M3AB - H₂O Products_acid 3-Aminobenzoic Acid + Methanol Tetrahedral_Intermediate_acid->Products_acid - H⁺ M3AB_base This compound Tetrahedral_Intermediate_base Tetrahedral Intermediate M3AB_base->Tetrahedral_Intermediate_base + OH⁻ Tetrahedral_Intermediate_base->M3AB_base - OH⁻ Products_base 3-Aminobenzoate + Methanol Tetrahedral_Intermediate_base->Products_base

Caption: Mechanisms of acid and base-catalyzed hydrolysis of this compound.

Stability_Study_Workflow start Start: Define Study Parameters (pH, Temperature) prep_stock Prepare Stock Solution of This compound start->prep_stock prep_samples Prepare Buffered Aqueous Solutions at Different pH Values prep_stock->prep_samples incubate Incubate Samples at Constant Temperature prep_samples->incubate sampling Withdraw Aliquots at Predetermined Time Points incubate->sampling sampling->sampling Repeat for each time point hplc Analyze Samples by Stability-Indicating HPLC sampling->hplc data_analysis Calculate Rate Constants (k) and Half-lives (t½) hplc->data_analysis report Generate Stability Report data_analysis->report

Caption: Experimental workflow for a pH stability study of this compound.

References

Validation & Comparative

analytical methods for determining the purity of Methyl 3-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for Determining the Purity of Methyl 3-aminobenzoate (B8586502)

For researchers, scientists, and drug development professionals, the accurate determination of the purity of chemical compounds is a cornerstone of quality control and a prerequisite for reliable research. Methyl 3-aminobenzoate, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, is no exception. This guide provides a comprehensive comparison of four principal analytical methods for assessing its purity: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Non-Aqueous Titration, and Quantitative Nuclear Magnetic Resonance (qNMR).

This document outlines the experimental protocols for each method, presents a comparative analysis of their performance based on experimental data, and provides visual workflows to aid in methodological selection.

Workflow for Purity Determination of this compound

The selection of an appropriate analytical method for purity determination is contingent on several factors, including the specific information required (e.g., identification of impurities vs. absolute purity), the nature of the potential impurities, and the available instrumentation. A general workflow for the purity analysis of this compound is presented below.

Purity Determination Workflow cluster_0 Sample Preparation cluster_1 Analytical Method Selection cluster_2 Data Analysis & Reporting Sample Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Method_Selection Select Method Dissolution->Method_Selection HPLC HPLC Method_Selection->HPLC GC_MS GC-MS Method_Selection->GC_MS Titration Non-Aqueous Titration Method_Selection->Titration qNMR qNMR Method_Selection->qNMR Data_Acquisition Data Acquisition HPLC->Data_Acquisition GC_MS->Data_Acquisition Titration->Data_Acquisition qNMR->Data_Acquisition Purity_Calculation Purity Calculation Data_Acquisition->Purity_Calculation Report Final Purity Report Purity_Calculation->Report

Figure 1: General workflow for the purity determination of this compound.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the four analytical methods discussed in this guide. The data presented is a synthesis of typical performance for the analysis of aromatic amines and serves as a comparative baseline.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Non-Aqueous Titration Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds followed by mass-based detection and identification.Neutralization reaction of the basic amine group with a strong acid in a non-aqueous solvent.Direct quantification based on the ratio of the integral of analyte signals to that of a certified internal standard.
Selectivity High (separates the main component from impurities).Very High (chromatographic separation combined with mass spectral identification).Low (measures total basicity, does not distinguish between different amines).Very High (structure-specific signals allow for quantification of the analyte in the presence of impurities).
Sensitivity (LOD) ~0.01%~0.001%~0.1%~0.1%
Precision (RSD) < 1%< 2%< 0.5%< 1%
Accuracy High (with appropriate reference standards).High (with appropriate reference standards).High (for total amine content).Very High (primary ratio method, less dependent on reference standards of the analyte).
Sample Throughput HighMediumLowMedium
Instrumentation Cost MediumHighLowHigh
Sample Preparation Simple dissolution.Often requires derivatization to increase volatility.Simple dissolution.Precise weighing and dissolution with an internal standard.

Experimental Protocols

Detailed methodologies for each of the four key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound.

HPLC Workflow Start Start Prep_Mobile_Phase Prepare Mobile Phase (e.g., Acetonitrile (B52724)/Water with Acid) Start->Prep_Mobile_Phase Prep_Standard Prepare Standard Solution (1 mg/mL) Prep_Mobile_Phase->Prep_Standard Prep_Sample Prepare Sample Solution (1 mg/mL) Prep_Mobile_Phase->Prep_Sample Inject Inject into HPLC System Prep_Standard->Inject Prep_Sample->Inject Separate Separate on C18 Column Inject->Separate Detect UV Detection Separate->Detect Analyze Analyze Chromatogram Detect->Analyze Calculate Calculate Purity (Area Percent) Analyze->Calculate End End Calculate->End

Figure 2: Experimental workflow for HPLC analysis.

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents: HPLC grade acetonitrile, HPLC grade water, phosphoric acid, this compound reference standard.

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and 0.1% phosphoric acid in water. A typical starting ratio is 40:60 (v/v) acetonitrile to aqueous phase.

    • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase to get a concentration of 1 mg/mL.

    • Sample Solution Preparation: Prepare a sample solution of this compound at the same concentration as the standard solution using the mobile phase as the diluent.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30°C

      • Detection Wavelength: 254 nm

    • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

    • Calculation: Calculate the purity by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high separation efficiency and the ability to identify unknown impurities. For polar compounds like aromatic amines, derivatization is often necessary to increase volatility.

GC-MS Workflow Start Start Prep_Solutions Prepare Standard and Sample Solutions in Methanol (1 mg/mL) Start->Prep_Solutions Derivatize Derivatize with Benzenesulfonyl Chloride and NaOH Prep_Solutions->Derivatize Inject Inject into GC-MS System Derivatize->Inject Separate Separate on Capillary Column Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Analyze Analyze Chromatogram and Mass Spectra Detect->Analyze Calculate Calculate Purity and Identify Impurities Analyze->Calculate End End Calculate->End

Figure 3: Experimental workflow for GC-MS analysis.

  • Instrumentation: GC-MS system with a capillary column suitable for polar compounds (e.g., DB-5ms).

  • Reagents: Methanol, benzenesulfonyl chloride (derivatizing agent), sodium hydroxide (B78521) solution, this compound reference standard.

  • Procedure:

    • Standard and Sample Preparation: Prepare 1 mg/mL solutions of the standard and sample in methanol.

    • Derivatization: To 1 mL of the standard and sample solutions, add the derivatizing agent (e.g., benzenesulfonyl chloride) and a base (e.g., sodium hydroxide solution) and heat to complete the reaction.

    • GC-MS Conditions:

      • Injector Temperature: 250°C

      • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

      • Carrier Gas: Helium at a constant flow rate.

      • MS Ion Source Temperature: 230°C

      • MS Quadrupole Temperature: 150°C

    • Analysis: Inject 1 µL of the derivatized standard and sample solutions into the GC-MS system.

    • Calculation: Calculate the purity based on the peak area of the derivatized analyte relative to the total peak area. Identify impurities by comparing their mass spectra to a spectral library.

Non-Aqueous Titration

This method determines the total amine content and is a simple, cost-effective way to assess the purity of the primary functional group.

Titration Workflow Start Start Weigh_Sample Accurately Weigh Sample Start->Weigh_Sample Dissolve Dissolve in Glacial Acetic Acid Weigh_Sample->Dissolve Titrate Titrate with Standardized Perchloric Acid Dissolve->Titrate Detect_Endpoint Detect Endpoint (Potentiometrically or with Indicator) Titrate->Detect_Endpoint Calculate Calculate Purity based on Titrant Volume Detect_Endpoint->Calculate End End Calculate->End

Figure 4: Experimental workflow for non-aqueous titration.

  • Instrumentation: Potentiometer with a suitable electrode or standard laboratory glassware for manual titration.

  • Reagents: Glacial acetic acid, standardized 0.1 M perchloric acid in acetic acid, crystal violet indicator (optional).

  • Procedure:

    • Sample Preparation: Accurately weigh a suitable amount of this compound and dissolve it in glacial acetic acid.

    • Titration: Titrate the sample solution with standardized 0.1 M perchloric acid.

    • Endpoint Detection: Determine the endpoint potentiometrically (by observing the inflection point in the titration curve) or visually using an indicator like crystal violet (color change from violet to blue-green).

    • Calculation: Calculate the purity of this compound based on the volume of perchloric acid consumed, the molarity of the titrant, and the weight of the sample.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can provide a highly accurate purity value without the need for a specific reference standard of this compound.

qNMR Workflow Start Start Weigh_Sample_Standard Accurately Weigh Sample and Internal Standard (e.g., Maleic Acid) Start->Weigh_Sample_Standard Dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) Weigh_Sample_Standard->Dissolve Acquire_Spectrum Acquire 1H NMR Spectrum under Quantitative Conditions Dissolve->Acquire_Spectrum Process_Spectrum Process Spectrum (Phasing, Baseline Correction, Integration) Acquire_Spectrum->Process_Spectrum Calculate Calculate Purity from Integral Ratios Process_Spectrum->Calculate End End Calculate->End

Figure 5: Experimental workflow for qNMR analysis.

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Reagents: Deuterated solvent (e.g., DMSO-d₆), certified internal standard (e.g., maleic acid, dimethyl sulfone).

  • Procedure:

    • Sample Preparation: Accurately weigh a precise amount of this compound and a certified internal standard into a vial. Dissolve the mixture in a known volume of a suitable deuterated solvent.

    • NMR Acquisition: Acquire a ¹H NMR spectrum under quantitative conditions, which typically involves a long relaxation delay (e.g., 5 times the longest T1 relaxation time of the protons of interest) to ensure complete signal relaxation.

    • Data Processing: Process the spectrum, including Fourier transformation, phasing, and baseline correction. Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculation: Calculate the purity of this compound using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity_standard is the purity of the internal standard.

Conclusion

The choice of the most suitable analytical method for determining the purity of this compound depends on the specific analytical needs. For routine quality control where separation of known impurities is required, HPLC is often the method of choice due to its high throughput and robustness. When identification of unknown volatile impurities is critical, GC-MS provides unparalleled identification capabilities. For a rapid and cost-effective determination of the total amine content, non-aqueous titration is a reliable option. For the highest accuracy and as a primary method for reference standard characterization, qNMR is an excellent choice as it provides a direct measure of purity without the need for a specific analyte standard. A comprehensive purity assessment may involve the use of orthogonal methods, such as a chromatographic technique and a titration or qNMR, to provide a complete picture of the compound's purity profile.

A Comparative Guide to the HPLC Analysis of Methyl 3-aminobenzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate separation and quantification of positional isomers are critical for ensuring the purity, efficacy, and safety of pharmaceutical compounds. Methyl aminobenzoate isomers (2-aminobenzoate, 3-aminobenzoate (B8586502), and 4-aminobenzoate) are common structural motifs in drug molecules and their analysis presents a unique chromatographic challenge due to their similar physicochemical properties. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Methyl 3-aminobenzoate and its isomers, with a focus on reversed-phase and mixed-mode chromatography, supported by experimental data.

Comparison of HPLC Separation Methods

The separation of methyl aminobenzoate isomers is achievable using different HPLC methodologies. The choice of method depends on the specific requirements of the analysis, such as resolution, run time, and the complexity of the sample matrix. Below is a comparison of two effective approaches: Reversed-Phase HPLC and Mixed-Mode HPLC.

Table 1: Comparison of HPLC Methods for Aminobenzoate Isomer Separation

ParameterMethod 1: Reversed-Phase HPLCMethod 2: Mixed-Mode HPLC (for Aminobenzoic Acid Isomers)
Stationary Phase C18 (5 µm, 4.6 x 150 mm)Primesep 100 (Reversed-Phase/Cation-Exchange) or Coresep 100
Mobile Phase Acetonitrile and Water (with 0.1% formic acid)Acetonitrile and Water (with 0.1% phosphoric acid)
Elution Mode GradientIsocratic
Analytes Methyl 2-, 3-, and 4-aminobenzoate (B8803810)2-, 3-, and 4-Aminobenzoic acid
Elution Order 4-aminobenzoate, 3-aminobenzoate, 2-aminobenzoateNot specified
Key Advantage Widely available columns and straightforward method development.Excellent selectivity for closely related and polar isomers.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting these separation methods.

Method 1: Reversed-Phase HPLC for Methyl Aminobenzoate Isomers

This protocol is suitable for the baseline separation of methyl 2-, 3-, and 4-aminobenzoate.

Instrumentation:

  • Standard HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18, 5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 20-80% B over 10 minutes, hold at 80% B for 2 minutes, then return to 20% B over 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a mixed standard solution of methyl 2-aminobenzoate, this compound, and methyl 4-aminobenzoate in the mobile phase at a concentration of approximately 10-100 µg/mL.

Expected Retention Times:

  • Methyl 4-aminobenzoate: ~6.5 min

  • This compound: ~7.2 min

  • Methyl 2-aminobenzoate: ~8.1 min

Method 2: Mixed-Mode HPLC for Aminobenzoic Acid Isomers

While this method was developed for the more polar aminobenzoic acids, the principles of mixed-mode chromatography offer a powerful alternative for the separation of their methyl ester analogs, especially when reversed-phase methods provide insufficient resolution.[2][3] Mixed-mode chromatography utilizes stationary phases with both reversed-phase and ion-exchange characteristics, providing unique selectivity.[1]

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: Coresep 100 (mixed-mode reversed-phase and cation-exchange).

  • Mobile Phase: 20% Acetononitrile in water with 0.1% phosphoric acid.

  • Flow Rate: 0.6 mL/min.

  • Detection: UV at 235 nm.

  • Injection Volume: 1 µL.

Sample Preparation:

  • Accurately weigh and dissolve the aminobenzoic acid isomer standards in the mobile phase to a final concentration of approximately 0.3 mg/mL.

Experimental and Logical Workflows

To ensure robust and reproducible results, a systematic workflow is essential for method development and sample analysis.

HPLC_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Sample and Standard Preparation Injection Sample Injection Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation System_Equilibration System Equilibration Mobile_Phase_Prep->System_Equilibration System_Equilibration->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Detection UV Detection Chromatographic_Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification and Purity Assessment Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: A typical workflow for HPLC analysis of methyl aminobenzoate isomers.

The decision to use a specific HPLC method is often guided by the physicochemical properties of the analytes.

Method_Selection_Logic start Start: Isomer Separation check_polarity Assess Analyte Polarity and Ionization start->check_polarity rp_hplc Reversed-Phase HPLC (C18) check_polarity->rp_hplc Moderately Polar mm_hplc Mixed-Mode HPLC check_polarity->mm_hplc Highly Polar or Difficult Separation optimize Optimize Mobile Phase (pH, Organic %) rp_hplc->optimize mm_hplc->optimize end Final Method optimize->end

Caption: Decision logic for selecting an appropriate HPLC method for isomer separation.

References

A Spectroscopic Showdown: Differentiating Aminobenzoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of ortho-, meta-, and para-aminobenzoate isomers, supported by experimental data and detailed analytical protocols.

The positional isomerism of the amino group on the benzoic acid ring significantly influences the physicochemical and electronic properties of aminobenzoate isomers. These differences manifest in their unique spectroscopic profiles, which are critical for their unambiguous identification, characterization, and quality control in pharmaceutical and chemical research. This guide provides a comprehensive comparison of the spectroscopic data of 2-aminobenzoic acid (ortho-), 3-aminobenzoic acid (meta-), and 4-aminobenzoic acid (para-), and outlines the experimental protocols for their analysis.

Data Presentation: A Comparative Spectroscopic Analysis

The following tables summarize the key quantitative data from Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, highlighting the characteristic differences arising from the positional isomerism.

Table 1: UV-Visible Absorption Maxima (λmax)

The position of the amino group affects the electronic transitions within the molecule, leading to distinct absorption maxima in their UV-Vis spectra.

Compoundλmax 1 (nm)λmax 2 (nm)λmax 3 (nm)Solvent
2-Aminobenzoic acid ~248~335-Ethanol
3-Aminobenzoic acid ~245~325-Ethanol
4-Aminobenzoic acid 194226278Water/Acetonitrile

Note: λmax values can exhibit slight variations depending on the solvent and pH of the medium.

Table 2: Key Infrared (IR) Absorption Frequencies (cm-1)

Vibrational spectroscopy is a powerful tool to distinguish between the isomers. The positions of the N-H and O-H stretching frequencies are particularly sensitive to intramolecular hydrogen bonding and the electronic effects of the substituent positions.

Functional Group2-Aminobenzoic acid3-Aminobenzoic acid4-Aminobenzoic acid
N-H stretch ~3470, ~3350~3460, ~33703435
O-H stretch (Carboxylic Acid) Broad, ~3200-2500Broad, ~3200-25003590, 3550
C=O stretch (Carboxylic Acid) ~1680~1690~1680

Note: The broad O-H stretch is characteristic of the dimeric form of carboxylic acids due to hydrogen bonding. The distinct doublet for the O-H stretch in 4-aminobenzoic acid suggests a different solid-state packing or protonation state compared to the other isomers under certain experimental conditions.

Table 3: 1H and 13C NMR Chemical Shifts (δ) in DMSO-d6

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic effects of the amino and carboxyl groups at different positions on the aromatic ring.

Isomer1H NMR (δ, ppm)13C NMR (δ, ppm)
2-Aminobenzoic acid 7.80 (dd, 1H), 7.35 (ddd, 1H), 6.75 (dd, 1H), 6.55 (ddd, 1H), 5.50 (br s, 2H, NH2), COOH proton often not observed169.5, 150.9, 134.1, 131.7, 116.3, 115.8, 112.4
3-Aminobenzoic acid 12.45 (s, 1H, COOH), 7.15 (t, 1H), 7.09-7.04 (m, 2H), 6.75-6.73 (m, 1H), 5.29 (s, 2H, NH2)168.3, 149.2, 131.7, 129.3, 118.4, 117.1, 114.9
4-Aminobenzoic acid 12.0 (s, 1H, COOH), 7.65 (d, 2H), 6.57 (d, 2H), 5.89 (s, 2H, NH2)167.9, 153.5, 131.7, 117.3, 113.0

Note: NMR data for 2-Aminobenzoic acid is presented from a typical spectrum as directly comparable literature data in DMSO-d6 was not available in the conducted search. The broad singlet for the amino protons indicates exchange with the solvent.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compounds. All three aminobenzoate isomers have the same nominal molecular weight. However, fragmentation patterns under techniques like Electron Ionization (EI)-MS can sometimes provide clues to the isomer structure, although differentiation can be challenging without high-resolution mass spectrometry and tandem MS (MS/MS) experiments. Electrospray ionization (ESI)-MS is commonly used to confirm the molecular weight by observing the protonated molecule [M+H]+.

Experimental Protocols

Accurate and reproducible experimental methods are crucial for the comparative analysis of these isomers. Below are detailed protocols for the key spectroscopic techniques.

UV-Visible Spectrophotometry
  • Objective: To determine the absorption maxima (λmax) of the aminobenzoate isomers.

  • Apparatus: UV-Vis Spectrophotometer.

  • Procedure:

    • Sample Preparation: Prepare stock solutions of each aminobenzoate isomer in a suitable UV-grade solvent (e.g., ethanol, water, or acetonitrile) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) in the same solvent.

    • Blank Preparation: Use the same solvent as a blank to zero the instrument.

    • Spectrum Acquisition: Set the spectrophotometer to scan a wavelength range from 200 to 400 nm.

    • Data Analysis: Record the absorbance spectrum for each isomer and identify the wavelength(s) of maximum absorbance (λmax).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the characteristic vibrational frequencies of the functional groups in the aminobenzoate isomers.

  • Apparatus: FTIR Spectrometer.

  • Procedure (KBr Pellet Method):

    • Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Pellet Formation: Place the powder into a pellet-forming die and press it under high pressure to form a transparent or translucent pellet.

    • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Analysis: Record the spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹. The instrument measures the transmitted radiation to generate the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the chemical structure and differentiate the isomers based on the chemical shifts of their protons and carbons.

  • Apparatus: High-field NMR Spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube. Ensure the sample is fully dissolved.

    • Data Acquisition: Acquire the 1H and 13C NMR spectra. A typical 1H NMR experiment involves a single pulse sequence, while 13C NMR often requires a larger number of scans for adequate signal-to-noise.

    • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS). Analyze the chemical shifts, coupling constants, and integration of the peaks to confirm the structure of each isomer.

Mandatory Visualization

The following diagram illustrates the generalized workflow for the spectroscopic analysis and differentiation of aminobenzoate isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Isomers Aminobenzoate Isomers (o, m, p) UV_Vis UV-Vis Spectroscopy Isomers->UV_Vis IR IR Spectroscopy Isomers->IR NMR NMR Spectroscopy Isomers->NMR MS Mass Spectrometry Isomers->MS UV_Data λmax Comparison UV_Vis->UV_Data IR_Data Functional Group Analysis IR->IR_Data NMR_Data Chemical Shift & Structure Elucidation NMR->NMR_Data MS_Data Molecular Weight Confirmation MS->MS_Data Identification Isomer Identification UV_Data->Identification IR_Data->Identification NMR_Data->Identification MS_Data->Identification

Caption: Workflow for the spectroscopic differentiation of aminobenzoate isomers.

A Comparative Guide to Quality Control Testing of Pharmaceutical-Grade Methyl 3-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pharmaceutical landscape, ensuring the purity, identity, and quality of active pharmaceutical ingredients (APIs) and key intermediates is paramount. Methyl 3-aminobenzoate (B8586502), a crucial building block in the synthesis of various pharmaceutical compounds, requires rigorous quality control (QC) testing to guarantee the safety and efficacy of the final drug product. This guide provides an objective comparison of analytical methodologies for the quality control of pharmaceutical-grade Methyl 3-aminobenzoate, offering insights into its performance against alternative compounds and detailing supporting experimental data.

Comparison of Key Quality Control Tests

The quality control of this compound involves a battery of tests to assess its identity, purity, and content. High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity and assay determination, while spectroscopic methods like NMR and IR are essential for unequivocal identification. Gas Chromatography (GC) is the standard for analyzing residual solvents.

Table 1: Comparison of Analytical Methods for Quality Control of this compound

Quality ParameterMethodPrincipleAdvantagesDisadvantages
Identity 1H NMR SpectroscopyMeasures the magnetic properties of atomic nuclei to elucidate molecular structure.Provides detailed structural information for unambiguous identification.Requires specialized equipment and expertise.
Infrared (IR) SpectroscopyMeasures the absorption of infrared radiation by the molecule's functional groups.Fast, simple, and provides a unique "fingerprint" for the compound.Less detailed structural information compared to NMR.
Purity & Assay High-Performance Liquid Chromatography (HPLC)Separates components of a mixture based on their differential partitioning between a stationary and mobile phase.High resolution, sensitivity, and suitable for non-volatile compounds.[1]Can be time-consuming to develop and validate methods.
Residual Solvents Gas Chromatography (GC) with HeadspaceSeparates volatile organic compounds based on their boiling points and interaction with a stationary phase.[2][3]Highly sensitive and specific for volatile impurities.Not suitable for non-volatile impurities.
Isomeric Purity HPLC (Mixed-Mode or Reversed-Phase)Utilizes specific column chemistries to separate structurally similar isomers.[1][4]Can achieve baseline separation of positional isomers.[1]Method development can be complex.
Molecular Weight Mass Spectrometry (MS)Measures the mass-to-charge ratio of ions to determine molecular weight and fragmentation patterns.High sensitivity and provides molecular weight confirmation.Can be destructive to the sample.

Performance Comparison with Alternatives: this compound vs. Ethyl 3-aminobenzoate

A common alternative to this compound in certain applications is its ethyl ester counterpart, Ethyl 3-aminobenzoate. The choice between these two often depends on factors like solubility, reactivity, and the specific requirements of the synthetic pathway. The quality control testing for both compounds follows similar principles, but with slight variations in expected results (e.g., retention times in chromatography, chemical shifts in NMR).

Table 2: Comparative QC Data for this compound and Ethyl 3-aminobenzoate

ParameterThis compoundEthyl 3-aminobenzoate
Molecular Formula C8H9NO2[5]C9H11NO2
Molecular Weight 151.16 g/mol [5]165.19 g/mol
Typical Purity (Commercial) ≥97.0% (GC)[6] or ≥98%[5]Varies by supplier
Appearance White to brown crystals or chunks[6]-
Melting Point ≥42 °C[6]-
1H NMR (CDCl3, ppm) ~7.4 (m), ~7.2 (t), ~6.8 (ddd), ~3.9 (s, 3H), ~3.8 (br s, 2H)[7]Similar aromatic signals, with characteristic quartet and triplet for the ethyl group.
IR (cm-1) ~3450, 3350 (N-H stretch), ~1720 (C=O stretch), ~1620 (N-H bend)[7]Similar N-H and C=O stretches.
HPLC Retention Time Dependent on method, generally shorter than the ethyl ester in reversed-phase.Dependent on method, generally longer than the methyl ester in reversed-phase.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible quality control data. Below are representative protocols for key analytical tests.

HPLC Purity and Assay Determination

This protocol describes a reversed-phase HPLC method for assessing the purity of this compound.[8]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A suitable mixture of acetonitrile (B52724) and water with a pH modifier like formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase to a concentration of 1 mg/mL.[8]

    • Sample Solution: Prepare a sample solution of this compound at the same concentration as the standard solution using the mobile phase as the diluent.[8]

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: The purity is calculated by the area percentage method. The assay is determined by comparing the peak area of the main component in the sample chromatogram to that of the reference standard.

Gas Chromatography for Residual Solvent Analysis

This method is based on static headspace gas chromatography (HS/GC) for the determination of residual solvents.[2]

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: A capillary column suitable for residual solvent analysis (e.g., DB-624 or equivalent).

  • Carrier Gas: Helium or Nitrogen.

  • Temperatures:

    • Injector: 150-250 °C

    • Detector: 250-300 °C

    • Oven: A temperature program starting from a low temperature (e.g., 40 °C) and ramping up to a higher temperature (e.g., 240 °C) to elute all solvents of interest.[3]

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample into a headspace vial. Add a suitable dissolution solvent (e.g., dimethyl sulfoxide (B87167) or N,N-dimethylformamide). Seal the vial.

  • Headspace Conditions:

    • Equilibration Temperature: 80-100 °C

    • Equilibration Time: 15-60 minutes

  • Analysis: After equilibration, a portion of the headspace gas is automatically injected into the GC for analysis.

  • Quantification: The concentration of each residual solvent is determined by comparing its peak area to that of a corresponding standard.

Spectroscopic Identification (NMR & IR)
  • 1H NMR Spectroscopy:

    • Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl3).[7]

    • Acquisition: Acquire the proton NMR spectrum on a suitable NMR spectrometer (e.g., 400 MHz).

    • Analysis: The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the known structure of this compound.[7][9]

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.[7]

    • Acquisition: Record the IR spectrum over the range of 4000-400 cm-1.

    • Analysis: The positions of the absorption bands corresponding to the functional groups (amine N-H, ester C=O, aromatic C-H) should be consistent with the structure of this compound.[7]

Visualizing Workflows and Relationships

To further clarify the logical flow of the quality control process, the following diagrams are provided.

QC_Workflow cluster_0 Incoming Material cluster_1 Quality Control Testing cluster_2 Disposition Raw_Material This compound (Raw Material) Identification Identity Confirmation (NMR, IR) Raw_Material->Identification Purity_Assay Purity & Assay (HPLC) Raw_Material->Purity_Assay Residual_Solvents Residual Solvents (GC) Raw_Material->Residual_Solvents Isomeric_Purity Isomeric Purity (HPLC) Raw_Material->Isomeric_Purity Decision Meets Specifications? Identification->Decision Purity_Assay->Decision Residual_Solvents->Decision Isomeric_Purity->Decision Release Release for Manufacturing Reject Reject Decision->Release Yes Decision->Reject No

Caption: A logical workflow for the quality control testing of incoming pharmaceutical-grade this compound.

Analytical_Technique_Selection cluster_methods Analytical Method Analyte_Property Analyte Property HPLC HPLC Analyte_Property->HPLC Non-volatile, Thermally Labile GC GC Analyte_Property->GC Volatile NMR NMR Analyte_Property->NMR Structural Elucidation IR IR Analyte_Property->IR Functional Group ID

Caption: A decision-making diagram for selecting the appropriate analytical technique based on analyte properties.

References

A Comparative Guide to the Synthesis of Methyl 3-aminobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common synthetic methodologies for obtaining Methyl 3-aminobenzoate (B8586502) and its derivatives. The performance of four primary methods—Fischer Esterification, Reduction of Methyl 3-nitrobenzoate, Buchwald-Hartwig Amination, and the Hofmann Rearrangement—are evaluated based on experimental data. Detailed protocols and visual workflows are provided to assist researchers in selecting the most suitable method for their specific needs.

Comparison of Synthesis Methods

The following table summarizes the key quantitative data for the different synthetic routes to Methyl 3-aminobenzoate derivatives.

MethodStarting Material(s)Key ReagentsTypical Reaction TimeTypical Temperature (°C)Typical Yield (%)
Fischer Esterification 3-Aminobenzoic acid, Methanol (B129727)H₂SO₄ or SOCl₂12 - 24 hoursReflux (~65°C)Good to Excellent
Reduction of Nitroarene Methyl 3-nitrobenzoateH₂, Pd/C or Fe/AcOH1 hour (catalytic hydrogenation)Room Temperature to RefluxQuantitative (Pd/C)
Buchwald-Hartwig Amination Methyl 3-bromobenzoate, Ammonia equivalentPd catalyst, Phosphine ligand, Base1 - 24 hours80 - 110°CGood to High
Hofmann Rearrangement 3-(Methoxycarbonyl)benzamideBr₂, NaOH or NBS, DBU0.5 - 2 hoursReflux~70% (for carbamates)[1]

Experimental Protocols and Workflows

Fischer Esterification of 3-Aminobenzoic Acid

This is a direct and classical approach to this compound.[2]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, suspend 3-aminobenzoic acid (1 equivalent) in methanol.

  • Acid Addition: Cool the mixture to 0°C in an ice bath. Slowly add thionyl chloride (2.5 equivalents) or concentrated sulfuric acid dropwise.[2]

  • Reflux: Heat the reaction mixture to reflux for 24 hours.[2]

  • Work-up: After cooling, evaporate the excess methanol. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Fischer_Esterification start Start: 3-Aminobenzoic Acid + Methanol acid_addition Acid Addition (0°C) (Thionyl Chloride or H₂SO₄) start->acid_addition reflux Reflux (24h) acid_addition->reflux workup Work-up (Evaporation & Neutralization) reflux->workup extraction Extraction (Ethyl Acetate) workup->extraction purification Purification (Drying & Chromatography) extraction->purification end End: this compound purification->end

Fischer Esterification Workflow
Reduction of Methyl 3-nitrobenzoate

This two-step approach involves the nitration of methyl benzoate (B1203000) followed by the reduction of the nitro group.

Experimental Protocol:

Step 2a: Nitration of Methyl Benzoate

  • Reaction Setup: In a flask, dissolve methyl benzoate in concentrated sulfuric acid and cool to 0°C.

  • Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature between 5-15°C.

  • Reaction: Stir for an additional 15 minutes after the addition is complete.

  • Work-up: Pour the reaction mixture over crushed ice to precipitate the product.

  • Purification: Filter the solid, wash with cold water and then with a small amount of cold methanol to yield methyl 3-nitrobenzoate. A yield of 72.75% has been reported.[3]

Step 2b: Reduction of Methyl 3-nitrobenzoate

  • Method A: Catalytic Hydrogenation

    • Reaction Setup: Dissolve methyl 3-nitrobenzoate in methanol.

    • Catalyst: Add a catalytic amount of Palladium on carbon (Pd/C, ~2 mol%).

    • Hydrogenation: Stir the mixture under a hydrogen atmosphere at room temperature.

    • Work-up: Filter the catalyst and concentrate the filtrate to obtain the product. This method can provide a quantitative yield.[2]

  • Method B: Iron in Acetic Acid

    • Reaction Setup: In a suitable solvent mixture (e.g., Ethanol/Acetic Acid/Water), combine methyl 3-nitrobenzoate and iron powder (5 equivalents).

    • Reaction: Stir the mixture, optionally with sonication, for 1 hour.

    • Work-up: Make the mixture basic with NaOH to precipitate iron salts.

    • Extraction and Purification: Filter the mixture and extract the filtrate with ethyl acetate. Dry and concentrate the organic layers to isolate the product.

Reduction_of_Nitroarene cluster_nitration Step 1: Nitration cluster_reduction Step 2: Reduction start_nitration Start: Methyl Benzoate nitration_reaction Nitration (0-15°C) (HNO₃, H₂SO₄) start_nitration->nitration_reaction workup_nitration Work-up (Ice Quench & Filtration) nitration_reaction->workup_nitration intermediate Intermediate: Methyl 3-nitrobenzoate workup_nitration->intermediate reduction_reaction Reduction (e.g., H₂/Pd-C) intermediate->reduction_reaction workup_reduction Work-up (Filtration & Evaporation) reduction_reaction->workup_reduction end End: this compound workup_reduction->end Buchwald_Hartwig_Amination start Start: Methyl 3-bromobenzoate + Ammonia Equivalent catalyst_setup Catalyst Setup (Inert) (Pd Precursor, Ligand, Base) start->catalyst_setup reaction Reaction (80-110°C) catalyst_setup->reaction workup Work-up (Dilution & Washing) reaction->workup purification Purification (Drying & Chromatography) workup->purification end End: this compound purification->end Hofmann_Rearrangement start Start: 3-(Methoxycarbonyl)benzamide + Methanol reagent_addition Reagent Addition (NBS, DBU) start->reagent_addition reflux Reflux (0.5-1h) reagent_addition->reflux workup Work-up (Evaporation) reflux->workup extraction Extraction (EtOAc, Washes) workup->extraction purification Purification (Drying & Chromatography) extraction->purification end End: Methyl (3-(methoxycarbonyl)phenyl)carbamate purification->end

References

A Comparative Guide to the Reactivity of Methyl 3-aminobenzoate and Other Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of methyl 3-aminobenzoate (B8586502) with other substituted anilines. Aniline (B41778) and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. Their reactivity, primarily governed by the nucleophilicity of the amino group, is highly sensitive to the nature and position of substituents on the aromatic ring. Understanding these electronic effects is critical for reaction design, optimization, and the development of novel chemical entities.

Methyl 3-aminobenzoate, featuring an electron-withdrawing methoxycarbonyl group at the meta position, presents a unique reactivity profile. This guide contextualizes its behavior through quantitative data, detailed experimental protocols, and logical diagrams, offering a comprehensive resource for professionals in the chemical sciences.

Theoretical Background: Substituent Effects on Aniline Reactivity

The reactivity of the amino group in aniline is dictated by the availability of the nitrogen lone pair of electrons. This lone pair makes the amine both a base and a nucleophile. Substituents on the aromatic ring can either increase or decrease the electron density on the nitrogen atom, thereby modulating its reactivity.

  • Electron-Donating Groups (EDGs): Groups like alkyl (-CH₃), alkoxy (-OCH₃), and hydroxyl (-OH) donate electron density to the ring through inductive and/or resonance effects. This increases the electron density on the nitrogen atom, making the aniline more basic and a stronger nucleophile.[1]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and carbonyls (-COOR, -COR) pull electron density away from the ring.[1] This reduces the availability of the nitrogen lone pair, decreasing the aniline's basicity and nucleophilicity.[2]

The position of the substituent is also crucial. Ortho and para substituents can interact with the amino group via resonance, whereas meta substituents primarily exert an inductive effect. In this compound, the methoxycarbonyl (-COOCH₃) group at the meta position acts as an electron-withdrawing group through induction, reducing the basicity and nucleophilicity of the amino group compared to unsubstituted aniline.

The Hammett equation , log(k/k₀) = σρ, provides a quantitative framework for correlating reaction rates (k) and equilibrium constants of substituted aromatic compounds with the electronic properties of their substituents (σ) for a given reaction type (ρ).[3] Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values.

G sub Substituent on Aromatic Ring sub_edg Electron Donating Group (EDG) (e.g., -CH₃, -OCH₃) sub_ewg Electron Withdrawing Group (EWG) (e.g., -NO₂, -COOCH₃) aniline Aniline Derivative sub_edg->aniline +I, +R effects sub_ewg->aniline -I, -R effects density Electron Density on Nitrogen aniline->density props density->props basicity_low Basicity (Lower pKa) density->basicity_low Decreases nucleo_low Nucleophilicity density->nucleo_low Decreases basicity Basicity (Higher pKa) props->basicity Increases nucleo Nucleophilicity props->nucleo Increases reactivity Increased Reactivity basicity->reactivity nucleo->reactivity reactivity_low Decreased Reactivity basicity_low->reactivity_low nucleo_low->reactivity_low G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis prep_reactants 1. Prepare Reactant Solutions (Aniline + HCl in H₂O) prep_reagents 2. Prepare Reagent Solutions (Acetic Anhydride, NaOAc in H₂O) prep_reactants->prep_reagents run_rxn 3. Mix Reagents & Stir at Room Temperature prep_reagents->run_rxn monitor_rxn 4. Monitor by TLC (Record time/completion) run_rxn->monitor_rxn quench 5. Quench & Precipitate (Cool in Ice Bath) monitor_rxn->quench isolate 6. Isolate Product (Vacuum Filtration) quench->isolate purify 7. Purify (Recrystallization) isolate->purify characterize 8. Characterize & Quantify (Yield, Melting Point, IR) purify->characterize

References

performance of Methyl 3-aminobenzoate in polymer synthesis vs other monomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the design and synthesis of advanced polymers, the choice of monomer is a critical determinant of the final material's properties and performance. This guide provides an objective comparison of Methyl 3-aminobenzoate (B8586502) with other relevant monomers in the context of polymer synthesis, with a focus on aromatic polyamides. The information presented herein is supported by experimental data collated from scientific literature to facilitate informed monomer selection for specific applications.

Introduction to Methyl 3-aminobenzoate and its Alternatives

This compound is an aromatic monomer containing both an amine and a methyl ester functional group. This meta-substitution pattern influences the geometry of the resulting polymer chains, impacting properties such as solubility and thermal stability. In the synthesis of aromatic polyamides, it is typically copolymerized with diacyl chlorides.

The primary alternatives to this compound in this context are its isomers, Methyl 4-aminobenzoate (B8803810) and Methyl 2-aminobenzoate, as well as other substituted aminobenzoates. The para-isomer, Methyl 4-aminobenzoate, generally leads to more rigid and linear polymer chains, which can enhance thermal stability and mechanical strength but may reduce solubility. The ortho-isomer, Methyl 2-aminobenzoate, can introduce kinks in the polymer backbone, affecting chain packing and solubility.

Performance Comparison in Polyamide Synthesis

The performance of this compound is best understood in comparison to its isomers when incorporated into polyamide structures. The following sections and data tables summarize the key performance indicators.

Disclaimer: The quantitative data presented in the following tables have been compiled from various research articles. Direct comparison should be approached with caution, as experimental conditions such as solvent, temperature, and monomer concentration can significantly influence the results.

Polymerization Kinetics

Direct comparative kinetic studies on the polycondensation of methyl aminobenzoate isomers are not extensively available in the literature. However, the reactivity of the amine group is influenced by its position on the aromatic ring. Generally, the basicity of the amino group in aminobenzoates follows the order: 4-aminobenzoate > 3-aminobenzoate > 2-aminobenzoate. This difference in basicity can affect the nucleophilicity of the amine and thus the rate of polymerization during polycondensation with acyl chlorides.

Thermal Properties of Resulting Polyamides

The thermal stability of polyamides derived from aminobenzoate isomers is a critical performance metric. The position of the linkage on the aromatic ring dictates the linearity and packing efficiency of the polymer chains, which in turn affects their thermal properties. Polyamides derived from the para-isomer (4-aminobenzoate) are expected to exhibit the highest thermal stability due to their rigid, linear structure and efficient chain packing.

Table 1: Comparison of Thermal Properties of Aromatic Polyamides Derived from Aminobenzoic Acid Isomers

PropertyPolyamide from 3-Aminobenzoic Acid DerivativePolyamide from 4-Aminobenzoic Acid DerivativeNotes
Glass Transition Temperature (Tg) 270 - 314 °C[1]273 - 305 °C[2]The meta-linkage can disrupt chain packing, sometimes leading to a slightly lower Tg compared to the more linear para-linked polymers.
5% Weight Loss Temperature (TGA) 442 - 475 °C[1]> 500 °C[2]Polyamides with para-linkages generally exhibit higher thermal decomposition temperatures due to their more stable, rigid-rod like structures.
Char Yield at 800 °C (in N2) > 53 %[1]Not consistently reportedA higher char yield indicates better flame retardant properties.
Mechanical Properties of Resulting Polyamides

The mechanical properties of aromatic polyamides are also heavily influenced by the monomer structure. The rigid and linear chains of para-substituted polyamides typically lead to higher tensile strength and modulus, while the kinked structure from meta-substituted monomers can result in increased flexibility and elongation at break.

Table 2: Comparison of Mechanical Properties of Aromatic Polyamides Derived from Aminobenzoic Acid Isomers

PropertyPolyamide from 3-Aminobenzoic Acid DerivativePolyamide from 4-Aminobenzoic Acid DerivativeNotes
Tensile Strength 72.5 - 87.3 MPa[1]Up to 74 MPa[1]The specific diacid chloride used in the copolymerization significantly impacts the final mechanical properties.
Tensile Modulus 2.35 - 2.87 GPa[1]Not consistently reportedHigher modulus is indicative of a stiffer material.
Elongation at Break 5.3 - 9.5 %[1]Not consistently reportedMeta-substituted polyamides can exhibit greater flexibility.

Experimental Protocols

Synthesis of Aromatic Polyamides via Solution Polycondensation

This protocol describes a general method for the synthesis of aromatic polyamides from a diamine (which can be derived from an aminobenzoate monomer) and a diacyl chloride.

Materials:

  • Diamine monomer (e.g., derived from this compound)

  • Diacyl chloride (e.g., isophthaloyl chloride or terephthaloyl chloride)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine (B92270), anhydrous

  • Calcium chloride (CaCl2), anhydrous

  • Methanol (B129727)

  • Nitrogen gas

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine monomer in anhydrous NMP.

  • Add anhydrous calcium chloride to the solution to improve polymer solubility.

  • Cool the stirred solution to 0°C in an ice bath.

  • Slowly add the diacyl chloride to the cooled solution.

  • Add anhydrous pyridine to the reaction mixture to act as an acid scavenger.

  • Allow the reaction to proceed at 0°C for 1-2 hours, and then continue stirring at room temperature for an additional 2-4 hours.

  • Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.

  • Collect the fibrous polymer by filtration, wash thoroughly with methanol and then with hot water to remove any residual salts and solvent.

  • Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Characterization of Polymer Properties

Thermogravimetric Analysis (TGA):

  • Place 5-10 mg of the dried polymer sample into a TGA crucible.

  • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature to determine the decomposition temperature.

Differential Scanning Calorimetry (DSC):

  • Seal 5-10 mg of the dried polymer sample in an aluminum DSC pan.

  • Heat the sample to a temperature above its expected glass transition temperature (e.g., 350°C) at a rate of 10°C/min.

  • Cool the sample to room temperature at a rate of 10°C/min.

  • Perform a second heating scan at 10°C/min to determine the glass transition temperature (Tg) from the inflection point in the heat flow curve.

Visualizations

Experimental Workflow for Polyamide Synthesis and Characterization

G cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomer_Dissolution Monomer Dissolution (NMP, CaCl2) Cooling Cooling to 0°C Monomer_Dissolution->Cooling Reagent_Addition Reagent Addition (Diacyl Chloride, Pyridine) Cooling->Reagent_Addition Polymerization Polymerization Reagent_Addition->Polymerization Precipitation Precipitation (in Methanol) Polymerization->Precipitation Washing Washing Precipitation->Washing Drying Drying Washing->Drying TGA Thermogravimetric Analysis (TGA) Drying->TGA DSC Differential Scanning Calorimetry (DSC) Drying->DSC Mechanical_Testing Mechanical Testing Drying->Mechanical_Testing G cluster_monomer Monomer Isomer cluster_properties Resulting Polymer Properties Meta This compound (meta-isomer) Flexibility Increased Flexibility Lower Modulus Meta->Flexibility Solubility Higher Solubility Meta->Solubility Para Methyl 4-aminobenzoate (para-isomer) Rigidity Increased Rigidity Higher Modulus Para->Rigidity Thermal_Stability Higher Thermal Stability Para->Thermal_Stability

References

characterization of polymers derived from different aminobenzoate isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric position of the amino group in aminobenzoate monomers—ortho, meta, or para—profoundly influences the properties of the resulting polymers. This guide provides a comparative characterization of poly(o-aminobenzoate), poly(m-aminobenzoate), and poly(p-aminobenzoate), offering a valuable resource for material selection and development in various scientific and biomedical applications. The data presented herein is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Comparative Performance Data

The following tables summarize the key physicochemical, thermal, and spectroscopic properties of the three poly(aminobenzoate) isomers.

Table 1: Physicochemical Properties

PropertyPoly(o-aminobenzoate)Poly(m-aminobenzoate)Poly(p-aminobenzoate)
Appearance Dark powderDark powderWhite to yellow solid[1]
Solubility Soluble in N-methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)Soluble in NMP, DMF, DMSO[2]Generally insoluble in common organic solvents; Soluble in concentrated sulfuric acid[1]

Table 2: Thermal Properties

PropertyPoly(o-aminobenzoate)Poly(m-aminobenzoate)Poly(p-aminobenzoate)
Decomposition Temperature (TGA) Thermally stable up to ~300 °CThermally stable up to 320 °C[3]High thermal stability, with little weight loss up to 400 °C and no substantial weight loss until near 500 °C[1]
Melting Point (DSC) Not clearly defined, degrades before meltingNot clearly defined, degrades before melting~503 °C[1]
Glass Transition Temperature (Tg) Not consistently reportedNot consistently reportedNot consistently reported

Table 3: Spectroscopic Properties

PropertyPoly(o-aminobenzoate)Poly(m-aminobenzoate)Poly(p-aminobenzoate)
FTIR (cm⁻¹) Characteristic peaks for N-H stretching, C=O stretching of carboxylic acid, and aromatic C-H bending.[4]Similar to poly(o-aminobenzoate) with shifts in peak positions due to isomeric differences.[5]Characteristic peaks for N-H stretching, C=O stretching of the amide bond, and aromatic C-H bending.
¹H NMR (ppm) Broad signals in the aromatic region due to polymer chain structure.Broad signals in the aromatic region.Limited data due to poor solubility.
UV-Vis (nm) Absorption bands in the UV-Vis region indicating π-π* transitions within the polymer backbone.[6]Absorption maxima around 294 nm and 380 nm in NMP.[2]Absorption bands characteristic of the aromatic structure.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of poly(aminobenzoate)s are crucial for reproducible research.

Synthesis by Chemical Oxidative Polymerization

Objective: To synthesize poly(aminobenzoate)s from their respective aminobenzoic acid monomers using a chemical oxidant.

Materials:

Procedure:

  • Monomer Solution Preparation: Dissolve a specific amount of the aminobenzoate isomer in an acidic (e.g., 1M HCl) or basic (e.g., 0.5M NaOH) aqueous solution.

  • Oxidant Solution Preparation: Separately, dissolve ammonium persulfate in the same acidic or basic solution.

  • Polymerization: Slowly add the oxidant solution to the monomer solution under constant stirring at a controlled temperature (e.g., 0-5 °C).

  • Reaction: Allow the reaction to proceed for a set time (e.g., 24 hours), during which the polymer precipitates.

  • Purification: Filter the precipitate and wash it extensively with the acidic/basic solution, followed by deionized water and methanol to remove unreacted monomer and oxidant.

  • Drying: Dry the resulting polymer powder under vacuum at a specific temperature (e.g., 60 °C).

Characterization Techniques
  • Thermogravimetric Analysis (TGA):

    • Instrument: TGA analyzer

    • Sample Size: 5-10 mg

    • Atmosphere: Nitrogen or air, with a flow rate of 20-50 mL/min.

    • Heating Rate: 10 °C/min

    • Temperature Range: 30 °C to 800 °C

    • Analysis: Determine the onset of decomposition and the temperature of maximum weight loss.

  • Differential Scanning Calorimetry (DSC):

    • Instrument: DSC analyzer

    • Sample Size: 5-10 mg

    • Atmosphere: Nitrogen

    • Heating/Cooling Rate: 10 °C/min

    • Temperature Program: Heat from room temperature to a temperature above the expected transitions, cool down, and then reheat to observe the glass transition and melting behavior.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Instrument: FTIR spectrometer

    • Sample Preparation: Prepare a KBr pellet containing a small amount of the polymer or cast a thin film on a suitable substrate.

    • Wavenumber Range: 4000-400 cm⁻¹

    • Analysis: Identify characteristic functional groups of the polymer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Instrument: NMR spectrometer (e.g., 400 MHz)

    • Solvent: Deuterated solvent in which the polymer is soluble (e.g., DMSO-d₆, DMF-d₇).

    • Analysis: Characterize the proton and carbon environments in the polymer structure.

Visualizations

Isomeric Structures and Polymerization

The following diagram illustrates the structural differences between the ortho-, meta-, and para-aminobenzoate monomers and their resulting polymer chains.

Isomer_Polymerization cluster_ortho Ortho-isomer cluster_meta Meta-isomer cluster_para Para-isomer o_monomer o-Aminobenzoic Acid o_polymer Poly(o-aminobenzoate) o_monomer->o_polymer Polymerization m_monomer m-Aminobenzoic Acid m_polymer Poly(m-aminobenzoate) m_monomer->m_polymer Polymerization p_monomer p-Aminobenzoic Acid p_polymer Poly(p-aminobenzoate) p_monomer->p_polymer Polymerization

Caption: Polymerization of aminobenzoate isomers.

Experimental Workflow for Polymer Characterization

This diagram outlines the typical workflow for the synthesis and characterization of poly(aminobenzoate)s.

Experimental_Workflow cluster_characterization Characterization start Start: Select Aminobenzoate Isomer (ortho, meta, or para) synthesis Chemical Oxidative Polymerization start->synthesis purification Purification (Washing and Filtration) synthesis->purification drying Drying purification->drying polymer Poly(aminobenzoate) Powder drying->polymer tga TGA (Thermal Stability) polymer->tga dsc DSC (Thermal Transitions) polymer->dsc ftir FTIR (Functional Groups) polymer->ftir nmr NMR (Structure) polymer->nmr solubility Solubility Testing polymer->solubility end End: Comparative Data Analysis tga->end dsc->end ftir->end nmr->end solubility->end

Caption: Workflow for poly(aminobenzoate) characterization.

References

Methyl 3-aminobenzoate as an alternative to other peptide coupling reagents

Author: BenchChem Technical Support Team. Date: December 2025

Methyl 3-Aminobenzoate (B8586502): A Clarification on its Role in Peptide Synthesis

A comprehensive review of chemical literature and synthesis guides indicates that methyl 3-aminobenzoate is not utilized as a peptide coupling reagent. Instead, its role in peptide synthesis is that of a structural building block or a component within larger, specialized molecules like linkers. For instance, derivatives of aminobenzoic acid are employed in the creation of peptidomimetics and as linkers for specific applications such as on-resin peptide cyclization.[1][2][3]

Peptide coupling reagents are molecules that activate the carboxylic acid group of an amino acid to facilitate the formation of an amide (peptide) bond with the amino group of another amino acid. This compound does not perform this activating function.

Therefore, this guide will focus on a comparative analysis of established and widely used peptide coupling reagents, providing researchers, scientists, and drug development professionals with the data and protocols necessary to select the optimal reagent for their specific synthesis needs.

A Comparative Guide to Modern Peptide Coupling Reagents

The selection of an appropriate coupling reagent is a critical factor in determining the success of peptide synthesis, directly impacting the yield, purity, and stereochemical integrity of the final product. This guide provides an objective comparison of the most common classes of peptide coupling reagents, supported by performance data and detailed experimental protocols.

Classification of Peptide Coupling Reagents

Peptide coupling reagents can be broadly categorized into several classes, with onium (aminium/uronium and phosphonium) salts and carbodiimides being the most prevalent in modern synthesis.

  • Onium Salts (Aminium/Uronium and Phosphonium): These reagents are known for their high efficiency, rapid reaction kinetics, and ability to suppress racemization. They are often the reagents of choice for complex or sterically hindered peptide sequences.

    • Aminium/Uronium Salts: HATU, HBTU, HCTU, and COMU are among the most effective and commonly used reagents in this class. They activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

    • Phosphonium (B103445) Salts: PyBOP and PyAOP are notable examples, activating the carboxylic acid via a phosphonium ester intermediate.

  • Carbodiimides: DCC (N,N'-dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide) are foundational coupling reagents. They are cost-effective but generally exhibit slower kinetics and a higher risk of racemization unless used with additives like HOBt (1-hydroxybenzotriazole) or OxymaPure. A significant drawback of DCC is the formation of an insoluble dicyclohexylurea (DCU) byproduct, which complicates purification in solid-phase peptide synthesis (SPPS).

Data Presentation: A Quantitative Comparison

The performance of a coupling reagent is best judged by quantitative measures of peptide purity and the suppression of side reactions, primarily racemization. The following tables summarize comparative data for several leading reagents.

Table 1: Qualitative Comparison of Common Peptide Coupling Reagents

Reagent ClassExamplesRelative ReactivityRacemization RiskByproduct SolubilityKey AdvantagesKey Disadvantages
Aminium/Uronium HATU, HCTU, COMUVery HighVery LowGoodHigh efficiency, fast kinetics, excellent for difficult sequences.Higher cost, potential for guanidinylation side reaction if used in excess.
Phosphonium PyBOP, PyAOPHighLowGoodEfficient, avoids guanidinylation side reaction.Byproducts can be difficult to remove in some cases.
Carbodiimide DIC (+ Additive)Moderate to HighLow (with additive)Good (DIC)Cost-effective, widely used for standard sequences.Slower reaction times, requires an additive to suppress racemization effectively.

Table 2: Quantitative Performance in the Synthesis of a Model Peptide

Data represents a compilation from various studies and may vary based on the specific peptide sequence and conditions.

Coupling ReagentAdditiveCrude Purity (%)Racemization (%)
HATU None~95%< 1%
HCTU None~92%< 2%
COMU None~94%< 1%
PyBOP None~90%< 3%
DIC OxymaPure~88%~2-3%
DIC HOBt~85%~3-5%
Mandatory Visualization

Diagrams created using Graphviz provide a clear visual representation of workflows and chemical pathways.

PeptideCouplingWorkflow Resin Resin with N-terminal Amine Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling Reaction: - Protected Amino Acid - Coupling Reagent - Base (e.g., DIPEA) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 NextCycle Ready for Next Cycle or Final Cleavage Washing2->NextCycle

Caption: A typical workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).

ActivationMechanism cluster_reactants Reactants cluster_products Activated Intermediate CarboxylicAcid R-COOH (Protected Amino Acid) ActiveEster O-Acyl-isouronium Ester (Highly Reactive) CarboxylicAcid->ActiveEster Activation Step HATU HATU (Coupling Reagent) HATU->ActiveEster Activation Step Base Base (e.g., DIPEA) Base->ActiveEster Activation Step PeptideBond Peptide Bond Formation R-CO-NH-R' ActiveEster->PeptideBond Coupling Step Amine R'-NH2 (N-terminal Amine) Amine->PeptideBond Coupling Step

Caption: Carboxylic acid activation by a uronium salt reagent like HATU.

ReagentSelection Start Select Coupling Reagent Q1 Difficult Sequence? (Steric Hindrance, N-methylated) Start->Q1 Q2 Budget Constraints? Q1->Q2 No HighEfficacy Use High-Efficacy Reagent (HATU, COMU) Q1->HighEfficacy Yes Q2->HighEfficacy No Standard Use Standard Reagent (DIC + OxymaPure/HOBt) Q2->Standard Yes

References

Safety Operating Guide

Proper Disposal of Methyl 3-aminobenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Methyl 3-aminobenzoate (B8586502), a hazardous chemical, requires meticulous disposal procedures to mitigate risks. This guide provides a comprehensive, step-by-step plan for its safe disposal.

Immediate Safety and Hazard Profile

Methyl 3-aminobenzoate is classified as a hazardous substance with the potential for acute toxicity if swallowed, inhaled, or in contact with skin.[1][2] It is known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3] As an aromatic amine, it is readily absorbed through the skin, and this class of compounds is noted for potential carcinogenicity and mutagenicity.[1]

Key Hazard Information Summary

Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][2]Avoid ingestion, direct skin contact, and inhalation of dust or vapors. Handle in a chemical fume hood.[1]
Skin Corrosion/Irritation Causes skin irritation.[1]Wear appropriate protective gloves and clothing.[1]
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[1]Wear chemical safety goggles or a face shield.[1]
Specific Target Organ Toxicity May cause respiratory irritation.[1]Use only in a well-ventilated area or under a chemical fume hood.[1]

Disposal Protocol: A Step-by-Step Approach

The disposal of this compound must be handled as hazardous waste and managed through an approved waste disposal plant.[2][3] Do not attempt to dispose of this chemical down the drain or in regular trash.[1]

  • Segregation and Collection :

    • Isolate waste this compound from other chemical waste streams to prevent potentially hazardous reactions.[1]

    • Collect any contaminated materials, such as pipette tips, gloves, or absorbent paper, in the same designated container.[1]

  • Container Management :

    • Use a dedicated, leak-proof container that is chemically compatible with this compound.[1][4] High-density polyethylene (B3416737) (HDPE) containers are a suitable option.[5]

    • Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name, "this compound," and its quantity.[6] Avoid using abbreviations or chemical formulas.[6]

  • Storage :

    • Store the waste container in a designated hazardous waste storage area.[4] This area should be secure, well-ventilated, and accessible only to trained personnel.[4]

    • Keep the container tightly closed and away from incompatible materials such as acids, bases, and reducing agents.[3]

  • Documentation and Pickup :

    • Maintain an inventory of the chemical waste you produce.[4]

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.[1][6]

    • Complete any required waste disposal forms, providing accurate information about the waste composition.[6]

  • Empty Container Disposal :

    • Empty containers that held this compound should also be treated as hazardous waste.[1]

    • Alternatively, containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7] After rinsing and defacing the label, the container may be disposed of as regular trash, but always confirm this procedure with your local regulations.[7]

Disposal Workflow

DisposalWorkflow start Generation of This compound Waste segregate Segregate Waste and Contaminated Materials start->segregate container Use Labeled, Compatible Hazardous Waste Container segregate->container storage Store in Designated Hazardous Waste Area container->storage contact_ehs Contact EHS or Licensed Waste Disposal Company storage->contact_ehs documentation Complete Waste Disposal Forms contact_ehs->documentation pickup Arrange for Waste Pickup documentation->pickup end_disposal Proper Disposal by Approved Facility pickup->end_disposal

Caption: Workflow for the proper disposal of this compound waste.

Spill Cleanup Protocol

In the event of a spill, ensure adequate ventilation and evacuate personnel to a safe area.[8] Wear appropriate personal protective equipment (PPE), including a respirator, goggles, gloves, and a protective suit.[8]

  • Containment : Prevent further leakage or spillage.

  • Cleanup : Sweep up the solid material and shovel it into a suitable container for disposal.[3][8] Avoid generating dust.[3][8]

  • Disposal : Treat all cleanup materials as hazardous waste and dispose of them according to the procedures outlined above.[7]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety guidelines and local regulations.

References

Personal protective equipment for handling Methyl 3-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 3-aminobenzoate (B8586502)

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling Methyl 3-aminobenzoate, including detailed operational and disposal plans.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin.[1][2] It is known to cause skin irritation and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] Aromatic amines, as a class of compounds, are noted for their potential carcinogenicity and mutagenicity and are readily absorbed through the skin.[2]

GHS Hazard Statements:

  • H319: Causes serious eye irritation.[4]

  • H401: Toxic to aquatic life.

GHS Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[5]

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • P337 + P313: If eye irritation persists: Get medical advice/attention.[5]

  • P501: Dispose of contents/container to an approved waste disposal plant.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure.[6]

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[6][7]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[2][6]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs.[6]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorUse if exposure limits are exceeded or if irritation or other symptoms are experienced.[3][8]
Body Protection Protective ClothingTo prevent skin exposure.[2][3]
First Aid Measures

Immediate medical attention is required for all routes of exposure.[1][3]

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][3] Seek immediate medical attention.[1][3]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes.[1][3] Remove contaminated clothing. Seek medical attention if irritation persists.[9]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][9] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[5][9] Call a poison center or doctor immediately.[10]
Handling and Storage
  • Handling: Use only under a chemical fume hood.[3][7] Avoid contact with skin, eyes, and clothing.[7][9] Do not breathe dust or vapors.[7][9] Wash hands thoroughly after handling.[3][9] Minimize dust generation and accumulation.[3][7]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3][7] Store locked up.[5][7] Incompatible materials include acids, bases, and reducing agents.[3][7]

Spill and Disposal Plan

Spill Response:

  • Evacuate: Evacuate the area and ensure adequate ventilation.[7][9]

  • PPE: Wear appropriate PPE, including a respirator, goggles, gloves, and a protective suit.[7]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[7][10]

  • Cleanup: Sweep up and shovel the material into a suitable container for disposal.[3][7] Avoid dust formation.[3][7]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.[9]

Waste Disposal:

  • Dispose of contents and containers to an approved waste disposal plant.[3][5][7]

  • Do not dispose of this chemical down the drain or in regular trash.[2]

  • Empty containers that held the product should be treated as hazardous waste.[2]

  • Do not mix this waste with other chemical waste streams to prevent potentially hazardous reactions.[2]

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_fume_hood Work in Chemical Fume Hood prep_ppe->prep_fume_hood handling_weigh Weigh/Measure Chemical prep_fume_hood->handling_weigh handling_reaction Perform Experiment handling_weigh->handling_reaction cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate emergency_spill Spill Occurs handling_reaction->emergency_spill emergency_first_aid Exposure Occurs handling_reaction->emergency_first_aid cleanup_waste Collect Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via Approved Waste Stream cleanup_waste->cleanup_dispose emergency_spill_response Follow Spill Protocol emergency_spill->emergency_spill_response emergency_first_aid_response Administer First Aid emergency_first_aid->emergency_first_aid_response

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.